2,3-Hexadiene
Description
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Properties
CAS No. |
592-49-4 |
|---|---|
Molecular Formula |
C6H10 |
Molecular Weight |
82.14 g/mol |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h3,6H,4H2,1-2H3 |
InChI Key |
DPUXQWOMYBMHRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C=CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2,3-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-hexadiene, an allenic hydrocarbon. It details a key synthetic methodology, including a step-by-step experimental protocol. The physicochemical and spectroscopic properties of this compound are systematically presented in tabular format for easy reference and comparison. This document is intended to be a valuable resource for researchers in organic synthesis and drug development, offering foundational knowledge and practical guidance for the preparation and characterization of this versatile chemical building block.
Introduction
Allenes are a unique class of unsaturated hydrocarbons characterized by the presence of cumulative double bonds. This compound, a member of this family, is a six-carbon chain with the allene (B1206475) functionality at the second and third positions. Its distinct electronic and steric properties make it an interesting substrate for a variety of chemical transformations. This guide focuses on the synthesis and detailed characterization of this compound, providing essential information for its application in research and development.
Synthesis of this compound
The synthesis of allenes can be achieved through various methodologies. A common and effective approach involves the SN2' reaction of propargyl derivatives. One such method is the reduction of propargyl acetates.
Synthesis via Reduction of a Propargyl Acetate (B1210297)
A plausible synthetic route to this compound involves the reduction of a suitable propargyl acetate precursor, such as 1-ethyl-2-butynyl acetate. The reaction with a hydride source like lithium aluminum hydride (LiAlH4) proceeds via an SN2' mechanism to yield the corresponding allene.
Stereochemistry and chirality of 2,3-Hexadiene
An In-Depth Technical Guide to the Stereochemistry and Chirality of 2,3-Hexadiene
Allenes are a fascinating class of organic compounds characterized by one carbon atom participating in double bonds with each of its two adjacent carbon atoms (a cumulated diene system). The central carbon of the allene (B1206475) moiety is sp-hybridized, while the two terminal carbons are sp²-hybridized. This bonding arrangement forces a unique, non-planar geometry. The substituents on one terminal carbon lie in a plane that is perpendicular to the plane containing the substituents on the other terminal carbon. This orthogonal arrangement is the foundation for a special type of stereoisomerism known as axial chirality. Unlike the more common central chirality, which is focused on a stereogenic carbon atom with four different substituents, axial chirality arises from the non-planar arrangement of groups around an axis of chirality.
This guide provides a detailed examination of the stereochemistry of this compound (CH₃-CH=C=CH-CH₂-CH₃), a canonical example of an axially chiral allene. We will explore the structural requirements for its chirality, the assignment of absolute configuration, its chiroptical properties, and relevant experimental methodologies for its synthesis and characterization.
Stereochemistry of this compound
The necessary and sufficient condition for an allene to be chiral is that both terminal carbons must be substituted with two different groups.[1][2] In the case of this compound, we can analyze the substitution pattern at each end of the C=C=C axis:
-
Carbon 2 (C2): Bonded to a methyl group (-CH₃) and a hydrogen atom (-H).
-
Carbon 4 (C4): Bonded to an ethyl group (-CH₂CH₃) and a hydrogen atom (-H).
Since both C2 and C4 are attached to two distinct substituents (H ≠ CH₃ and H ≠ CH₂CH₃), the molecule lacks a plane of symmetry and is therefore chiral.[1][2] this compound exists as a pair of non-superimposable mirror images, known as enantiomers.
Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System
The absolute configuration of a chiral allene is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality. The process involves the following steps:
-
View the molecule along the C=C=C axis.
-
Assign priorities (1, 2, 3, 4) to the four substituents on the terminal carbons. The two substituents on the "front" carbon are considered before the two on the "back" carbon.
-
Among the front substituents, assign priorities 1 and 2 based on standard CIP rules (higher atomic number gets higher priority).
-
Among the back substituents, assign priorities 3 and 4 similarly.
-
Trace the path from priority 1 → 2 → 3.
-
If the path is clockwise, the configuration is designated R (or P for Plus).
-
If the path is counter-clockwise, the configuration is designated S (or M for Minus).
For this compound, the priority assignments are detailed in Table 1.
Table 1: Cahn-Ingold-Prelog Priority Assignments for this compound
| Substituent Group | Attached to Carbon | CIP Priority | Rationale |
| Methyl (-CH₃) | C2 (Front) | 1 | Carbon (atomic number 6) has priority over Hydrogen (atomic number 1). |
| Hydrogen (-H) | C2 (Front) | 2 | |
| Ethyl (-CH₂CH₃) | C4 (Back) | 3 | Substituents on the back carbon are assigned lower priority than those on the front. Ethyl has priority over Hydrogen. |
| Hydrogen (-H) | C4 (Back) | 4 |
Visualization of this compound Enantiomers
The enantiomers of this compound can be visualized as non-superimposable mirror images. The following diagram, generated using the DOT language, illustrates this relationship.
Figure 1: Enantiomers of this compound.
Chiroptical Properties
Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the substance. A study by Wiberg et al. measured the specific rotation of (P)-2,3-hexadiene, which corresponds to the (R)-enantiomer, at various wavelengths and in different phases.[1][3][4] A notable finding was the significant difference in the magnitude of optical rotation between the gas and condensed phases.[1][3][4]
Table 2: Specific Rotation [α] of (R)-2,3-Hexadiene at Different Wavelengths and Phases
| Wavelength (nm) | Gas Phase [α] (deg) | Neat Liquid [α] (deg) | Solution (Heptane) [α] (deg) |
| 589 (Na D-line) | +53.5 | +33.3 | +33.8 |
| 578 | +56.6 | +35.2 | +35.8 |
| 546 | +66.7 | +41.5 | +42.1 |
| 436 | +136.3 | +85.0 | +86.0 |
| 365 | +267.8 | +169.1 | +170.1 |
Data sourced from Wiberg et al., J. Phys. Chem. A, 2008.[1][3][4]
The difference in rotation between the gas and liquid phases was not attributed to molecular association or significant geometric distortion, suggesting complex solvent-solute interactions influencing the chiroptical response.[1][3]
Experimental Protocols
While the specific laboratory preparation and resolution of the this compound sample used for the optical measurements in the cited study are not detailed, this section outlines established, general methodologies applicable to the synthesis and separation of chiral allenes.
Enantioselective Synthesis
Modern synthetic chemistry offers several routes to enantioenriched allenes directly from achiral precursors, avoiding the need for classical resolution.[2] A prominent strategy involves transition-metal catalysis.
Protocol: Copper-Catalyzed Asymmetric Synthesis of Allenes
This protocol is a generalized example based on modern synthetic methods for producing chiral allenes.[5][6]
-
Catalyst Preparation: A chiral ligand, such as a derivative of a chiral biphenol or a chiral N-heterocyclic carbene (NHC), is complexed with a copper(I) salt (e.g., CuI, CuBr) in an inert, anhydrous solvent like THF or toluene (B28343) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Precursor Selection: A suitable prochiral starting material is chosen. For this compound, a plausible route could involve the reaction of a propargylic precursor (e.g., a derivative of 2-hexyne) with a methylating agent, or a related coupling reaction. For instance, an asymmetric addition of an organometallic reagent to a suitable electrophile can establish the chiral axis.
-
Reaction Execution: The prochiral substrate is dissolved in the anhydrous solvent. The prepared chiral copper catalyst solution is then added, typically at a low temperature (e.g., -78 °C to 0 °C) to maximize enantioselectivity. The second reactant (e.g., an organoboron reagent or a Grignard reagent) is added dropwise.
-
Monitoring and Quenching: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution (e.g., NH₄Cl).
-
Workup and Purification: The organic product is extracted into a solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the enantioenriched allene.
-
Enantiomeric Excess (ee) Determination: The enantiomeric purity of the product is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC, comparing the sample to a racemic standard.
Resolution of Racemic Allenes
If a synthesis produces a racemic mixture, the enantiomers must be separated in a process called resolution.[7][8] Since enantiomers have identical physical properties in an achiral environment, resolution relies on converting them into diastereomers or using a chiral environment.
Protocol: Chromatographic Resolution using a Chiral Stationary Phase (CSP)
This is a powerful and widely used modern technique for both analytical and preparative separation of enantiomers.
-
Column Selection: A suitable chiral HPLC or GC column is selected. These columns contain a chiral stationary phase (CSP), often based on derivatives of cellulose, amylose, or cyclodextrins, which interacts diastereomerically with the enantiomers.
-
Solvent System Optimization (for HPLC): A mobile phase is developed to achieve optimal separation (resolution). This typically involves a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ideal ratio is determined through scouting runs.
-
Sample Preparation: The racemic this compound is dissolved in a small amount of the mobile phase.
-
Chromatographic Separation: The sample is injected onto the chiral column. The two enantiomers travel through the column at different rates due to their differential binding to the CSP. As a result, they elute at different retention times.
-
Fraction Collection: For preparative-scale separations, a fraction collector is used to isolate the two separated enantiomer peaks as they elute from the detector.
-
Analysis and Recovery: The purity of each collected fraction is confirmed by re-injecting a small aliquot onto the same analytical chiral column. The solvent is then removed from the collected fractions under reduced pressure to yield the isolated, pure enantiomers.
Conclusion
This compound serves as a quintessential model for understanding axial chirality in allenes. Its chirality stems from a rigid, perpendicular arrangement of substituents around the C=C=C axis, a feature that can be unambiguously assigned using CIP rules. The quantifiable optical activity of its enantiomers, along with the intriguing influence of the physical state on these properties, makes it a subject of both fundamental and theoretical interest. While specific experimental protocols for its synthesis and resolution are not widely published, general methodologies from the field of asymmetric synthesis and chiral separations provide robust frameworks for accessing its enantiomerically pure forms, enabling further study in stereochemistry, materials science, and drug development.
References
- 1. Optical rotatory dispersion of this compound and 2,3-pentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site- and Enantioselective Formation of Allene-Bearing Tertiary or Quaternary Carbon Stereogenic Centers through NHC–Cu-Catalyzed Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
An In-depth Technical Guide to the Electronic and Molecular Structure of 2,3-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic and molecular structure of 2,3-hexadiene, an acyclic allene (B1206475) of interest in organic synthesis and theoretical chemistry. This document synthesizes available computational and spectroscopic data to elucidate the conformational landscape, molecular geometry, and electronic properties of this compound. Detailed experimental protocols for key analytical techniques are provided to facilitate further research. All quantitative data are summarized in structured tables, and conceptual relationships are visualized through diagrams generated using the DOT language.
Introduction
Allenes are a unique class of unsaturated hydrocarbons characterized by the presence of cumulative double bonds (C=C=C). This arrangement imparts distinct structural and electronic properties, including axial chirality in appropriately substituted derivatives. This compound (C6H10) is a simple, yet informative, example of an alkyl-substituted allene.[1] Understanding its molecular and electronic structure is fundamental for predicting its reactivity and for the rational design of novel synthetic methodologies. This guide presents a detailed analysis based on available computational studies and spectroscopic principles.
Molecular Structure
The molecular structure of this compound is defined by its bonding framework and the spatial arrangement of its atoms. Due to the sp-hybridization of the central carbon atom of the allene moiety and sp2-hybridization of the terminal carbons, the C2=C3=C4 backbone is linear.[1][2] The planes containing the substituents on C2 and C4 are twisted approximately 90° relative to each other.
Conformational Analysis
Computational studies have revealed that this compound exists as a mixture of three stable conformers at room temperature. These conformers arise from the rotation around the C1-C2 and C4-C5 single bonds. A computational study identified a cis conformer as the lowest energy form, with two other conformers being only slightly higher in energy. The small energy difference suggests that all three conformers will have significant mole fractions at room temperature.
Below is a diagram illustrating the conformational landscape of this compound.
Molecular Geometry
Precise experimental determination of the bond lengths and angles of this compound through gas-phase electron diffraction (GED) or microwave spectroscopy has not been reported in the literature to date. However, computational studies, particularly using Density Functional Theory (DFT), have provided theoretical values for its geometric parameters.[3] These calculations are instrumental in predicting the molecule's structure.
The tables below summarize the computed geometrical parameters for the most stable conformer of this compound, alongside experimental data for the parent molecule, allene, for comparison.
Table 1: Computed Bond Lengths of this compound and Experimental Bond Lengths of Allene
| Bond | This compound (Computed, Å) | Allene (Experimental, Å)[4] |
| C1-C2 | 1.510 | - |
| C2=C3 | 1.309 | 1.308 |
| C3=C4 | 1.309 | 1.308 |
| C4-C5 | 1.510 | - |
| C5-C6 | 1.535 | - |
| C-H (methyl) | 1.090 - 1.095 | 1.087 |
| C-H (ethyl) | 1.093 - 1.098 | - |
| C-H (vinyl) | 1.088 | - |
Table 2: Computed Bond Angles of this compound and Experimental Bond Angles of Allene
| Angle | This compound (Computed, °) | Allene (Experimental, °)[4] |
| ∠C1-C2=C3 | 121.5 | - |
| ∠C2=C3=C4 | 178.5 | 180 (linear) |
| ∠C3=C4-C5 | 121.5 | - |
| ∠H-C-H (methyl) | 108.5 - 109.5 | 118.2 |
| ∠H-C-C (ethyl) | 109.0 - 110.0 | - |
Electronic Structure
The electronic structure of this compound is dictated by the arrangement of its molecular orbitals, which in turn determines its spectroscopic properties and reactivity. The allene moiety, with its two perpendicular π-systems, is the primary chromophore.
Frontier Molecular Orbitals
Computational studies have provided insights into the frontier molecular orbitals (HOMO and LUMO) of this compound.[3] The Highest Occupied Molecular Orbital (HOMO) is typically a π-orbital associated with one of the C=C double bonds, while the Lowest Unoccupied Molecular Orbital (LUMO) is the corresponding π* antibonding orbital. The energy difference between the HOMO and LUMO is a key factor in determining the wavelength of the lowest energy electronic transition.
Table 3: Computed Electronic Properties of this compound
| Property | Value (Computed) |
| HOMO Energy | -9.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 10.7 eV |
| Ionization Energy | 8.76 ± 0.05 eV[5] |
Electronic Transitions
Experimental Protocols
Detailed experimental investigation of this compound would involve a combination of spectroscopic and diffraction techniques. The following sections outline the general methodologies for these key experiments.
Gas-Phase Electron Diffraction (GED)
This technique is used to determine the precise molecular geometry in the gas phase.[7][8]
Methodology:
-
A high-energy beam of electrons is directed onto a gaseous jet of this compound in a high-vacuum chamber.
-
The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.
-
The radial distribution of scattered electron intensity is analyzed to determine the internuclear distances within the molecule.
-
A theoretical model of the molecular structure is refined by least-squares fitting to the experimental scattering data to obtain precise bond lengths and angles.
Microwave Spectroscopy
Microwave spectroscopy provides highly accurate rotational constants, which can be used to determine the moments of inertia and, consequently, the molecular geometry of polar molecules in the gas phase.[9][10][11] Although this compound is expected to have a very small dipole moment, its rotational spectrum could potentially be observed.
Methodology:
-
A gaseous sample of this compound is introduced into a waveguide.
-
The sample is irradiated with microwave radiation of varying frequency.
-
Absorption of microwaves at specific frequencies, corresponding to transitions between rotational energy levels, is detected.
-
The frequencies of the absorption lines are used to determine the rotational constants (A, B, and C) of the molecule.
-
For an asymmetric top molecule like this compound, the analysis of the rotational spectrum is complex and often requires comparison with quantum chemical calculations.[12][13]
Vibrational Spectroscopy (FT-IR and FT-Raman)
FT-IR and FT-Raman spectroscopies are used to probe the vibrational modes of a molecule, providing information about its functional groups and bonding.[14][15][16]
Methodology:
-
FT-IR Spectroscopy: A liquid sample of this compound is placed between two salt plates (e.g., KBr or NaCl) to form a thin film.[17] An infrared beam is passed through the sample, and the transmitted light is analyzed by an interferometer to generate an infrared spectrum.
-
FT-Raman Spectroscopy: A liquid sample is placed in a glass capillary tube. A laser beam is directed at the sample, and the scattered light is collected and analyzed. The Raman spectrum is complementary to the IR spectrum, as different vibrational modes may be active in each technique.
-
The observed vibrational frequencies are assigned to specific molecular motions with the aid of computational frequency calculations.[3]
Computational Chemistry
Quantum chemical calculations are indispensable for interpreting experimental data and for predicting molecular properties when experimental data is unavailable.[18][19][20]
Methodology:
-
An initial guess for the molecular geometry of this compound is created.
-
A suitable theoretical method (e.g., Density Functional Theory with a functional like B3LYP) and basis set (e.g., 6-311+G(d,p)) are chosen.[18]
-
The geometry of the molecule is optimized to find the lowest energy structure.
-
Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to aid in the assignment of experimental vibrational spectra.
-
Electronic properties such as molecular orbital energies and electronic transitions can also be calculated.
Conclusion
This technical guide has provided a detailed overview of the current understanding of the electronic and molecular structure of this compound. While a complete experimental determination of its gas-phase geometry is still lacking, computational studies have offered significant insights into its conformational preferences, bond lengths, and bond angles. The electronic structure is characterized by the unique bonding of the allene moiety, with its frontier molecular orbitals playing a key role in its chemical reactivity. The provided experimental protocols serve as a guide for future research aimed at obtaining precise experimental data for this intriguing molecule. A combined approach of advanced experimental techniques and high-level computational chemistry will be crucial for a more complete elucidation of the structure and properties of this compound and other allenes.
References
- 1. Allenes - Wikipedia [en.wikipedia.org]
- 2. Allene [chemeurope.com]
- 3. Vibrational spectroscopic, electronic and quantum chemical investigations on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 5. This compound (CAS 592-49-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 8. "Gas-phase electron diffraction from laser-aligned molecules" by Jie Yang and Martin Centurion [digitalcommons.unl.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 12. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 13. SPIN [spin.astro.uni-koeln.de]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. eng.uc.edu [eng.uc.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Allenes and computational chemistry: from bonding situations to reaction mechanisms. | Semantic Scholar [semanticscholar.org]
Spectroscopic Analysis of 2,3-Hexadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2,3-hexadiene (C₆H₁₀), a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also outlines the standard experimental protocols for obtaining such data for a volatile organic compound like this compound.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.4 | Multiplet | 2H | H3, H4 |
| ~1.9 | Quintet | 2H | H5 |
| ~1.6 | Doublet | 3H | H1 |
| ~0.9 | Triplet | 3H | H6 |
Solvent: CDCl₃, Reference: TMS (δ 0.00)
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon |
| ~125-135 | C3, C4 |
| ~80-90 | C2, C5 |
| ~20-30 | C1 |
| ~10-15 | C6 |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretch (sp³) |
| ~1960 | Medium-Weak | C=C=C stretch (allene) |
| ~1460 | Medium | C-H bend (CH₂) |
| ~1375 | Medium | C-H bend (CH₃) |
| ~850 | Medium-Strong | =C-H bend (out-of-plane) |
Sample Phase: Neat liquid
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 82 | 40 | [C₆H₁₀]⁺ (Molecular Ion) |
| 67 | 100 | [C₅H₇]⁺ (Loss of CH₃) |
| 53 | 60 | [C₄H₅]⁺ (Loss of C₂H₅) |
| 41 | 80 | [C₃H₅]⁺ (Allyl cation) |
| 39 | 50 | [C₃H₃]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms in the this compound molecule.
Methodology:
-
Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). A small amount of a reference standard, tetramethylsilane (B1202638) (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.
-
Data Acquisition: The prepared sample in a 5 mm NMR tube is placed into the spectrometer's probe. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei.
-
Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the this compound molecule by observing the absorption of infrared radiation.
Methodology:
-
Sample Preparation: For a volatile liquid like this compound, the neat (undiluted) liquid is used. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of this compound and to obtain information about its structure from its fragmentation pattern.
Methodology:
-
Sample Introduction: A small amount of the volatile this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system which separates the compound from any impurities before it enters the ion source.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and form a molecular ion (M⁺).
-
Fragmentation: The excess energy from the ionization process causes the molecular ion to fragment into smaller, positively charged ions and neutral fragments.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum, which is a plot of relative intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown organic compound, such as this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
This guide serves as a foundational resource for professionals engaged in the analysis and characterization of organic molecules like this compound. The provided predicted data and experimental protocols offer a comprehensive starting point for further research and development activities.
Thermodynamic Stability of 2,3-Hexadiene Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of 2,3-hexadiene isomers. This compound, an allene (B1206475), exhibits both geometric (E/Z) and chiral (R/S) isomerism, leading to a set of stereoisomers with distinct thermodynamic properties. Understanding the relative stabilities of these isomers is crucial for controlling reaction outcomes, optimizing synthesis pathways, and for the rational design of molecules in drug development where stereochemistry plays a pivotal role.
Isomers of this compound
This compound (CH₃-CH=C=CH-CH₂-CH₃) possesses a chiral center at the C3 carbon of the allene backbone and a double bond (C2=C3) that can exhibit geometric isomerism. This gives rise to the following stereoisomers:
-
(R)-2,3-Hexadiene and (S)-2,3-Hexadiene : These are a pair of enantiomers arising from the chirality of the allene axis.
-
The presence of a substituent on C4 allows for the possibility of E/Z isomerism with respect to the C2=C3 double bond, but due to the nature of allene stereochemistry, the primary distinction is the axial chirality. For the purpose of a thorough analysis, we will consider the potential diastereomeric relationships that would arise from substitution patterns leading to distinct E and Z configurations, although for this compound itself, the R/S designation is the most precise descriptor of its stereochemistry.
Data Presentation: Thermodynamic Properties of this compound Isomers
The following table summarizes the hypothetical thermodynamic data for the isomers of this compound at standard conditions (298.15 K, 1 atm). These values are illustrative and are based on general principles of stereoisomer stability, where sterically less hindered isomers are typically more stable. The data is presented to facilitate comparison and to serve as a template for the analysis of experimentally or computationally determined values.
| Isomer | Enthalpy of Formation (ΔfH°) (kJ/mol) | Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | Standard Entropy (S°) (J/mol·K) | Relative Stability Ranking |
| (R)-2,3-Hexadiene | 130.5 | 215.2 | 355.8 | 1 (Most Stable) |
| (S)-2,3-Hexadiene | 130.5 | 215.2 | 355.8 | 1 (Most Stable) |
| Hypothetical (E)-isomer | 132.8 | 218.0 | 358.2 | 2 |
| Hypothetical (Z)-isomer | 134.2 | 220.5 | 360.1 | 3 (Least Stable) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Enantiomers ((R) and (S)) have identical thermodynamic properties in an achiral environment.
Mandatory Visualization: Stereochemical Relationships
The stereochemical relationships between the isomers of this compound can be visualized as follows. The R and S isomers are enantiomers. While this compound itself doesn't have traditional E/Z isomers around the allene core, substituted allenes can have diastereomers. The diagram illustrates the general concept of stereoisomerism in a chiral allene.
Experimental Protocols
The determination of the thermodynamic properties of this compound isomers requires precise experimental measurements. The following are detailed methodologies for key experiments.
Combustion Calorimetry for Enthalpy of Formation (ΔfH°)
This protocol outlines the determination of the standard enthalpy of combustion, from which the standard enthalpy of formation is calculated.
Objective: To measure the heat released during the complete combustion of a known mass of a this compound isomer.
Apparatus:
-
Bomb calorimeter (isothermal or adiabatic)
-
Oxygen bomb
-
Benzoic acid (for calibration)
-
Sample holder (e.g., platinum crucible)
-
Ignition system
-
High-precision thermometer or temperature sensor
-
Balance (accurate to ±0.0001 g)
-
Oxygen cylinder with pressure regulator
Procedure:
-
Calibration:
-
A known mass (approximately 1 g) of benzoic acid is pelletized and placed in the crucible.
-
A fuse wire is attached to the ignition electrodes, touching the benzoic acid pellet.
-
The bomb is assembled and purged with oxygen, then filled with oxygen to a pressure of approximately 30 atm.
-
The bomb is placed in the calorimeter vessel containing a known mass of water.
-
The initial temperature is recorded for a few minutes to establish a baseline.
-
The sample is ignited, and the temperature is recorded at regular intervals until it reaches a maximum and then starts to cool.
-
The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the observed temperature rise.
-
-
Sample Measurement:
-
A known mass of the liquid this compound isomer is sealed in a volatile-substance ampoule and placed in the crucible.
-
The procedure is repeated as for the calibration with the this compound isomer.
-
The heat of combustion of the isomer is calculated using the heat capacity of the calorimeter and the observed temperature rise.
-
-
Calculation of ΔfH°:
-
The standard enthalpy of combustion (ΔcH°) is determined from the experimental data.
-
The standard enthalpy of formation (ΔfH°) is calculated using Hess's Law: ΔfH°(C₆H₁₀) = 6 * ΔfH°(CO₂) + 5 * ΔfH°(H₂O) - ΔcH°(C₆H₁₀) where the ΔfH° values for CO₂ and H₂O are known standard values.
-
Equilibrium Isomerization for Gibbs Free Energy of Isomerization (ΔrG°)
This protocol describes how to determine the equilibrium constant between two isomers, from which the Gibbs free energy of isomerization can be calculated.
Objective: To determine the equilibrium constant (Keq) for the isomerization between two this compound isomers at a specific temperature.
Apparatus:
-
Gas chromatograph (GC) with a suitable column (e.g., a chiral column to separate enantiomers if applicable) and detector (e.g., Flame Ionization Detector - FID).
-
Thermostatted reaction vessel.
-
Catalyst (e.g., an acid or a transition metal complex that facilitates isomerization).
-
Syringes for sampling.
-
Standard samples of each isomer for calibration.
Procedure:
-
Reaction Setup:
-
A known amount of one pure isomer is placed in the reaction vessel with a suitable solvent and the catalyst.
-
The vessel is maintained at a constant temperature.
-
-
Monitoring the Reaction:
-
At regular time intervals, a small aliquot of the reaction mixture is withdrawn.
-
The reaction in the aliquot is quenched (e.g., by neutralization of the catalyst).
-
The composition of the mixture is analyzed by GC to determine the relative concentrations of the isomers.
-
-
Equilibrium Determination:
-
The reaction is monitored until the ratio of the isomers becomes constant, indicating that equilibrium has been reached.
-
The equilibrium constant (Keq) is calculated from the final concentrations of the isomers: Keq = [Isomer B] / [Isomer A].
-
-
Calculation of ΔrG°:
-
The standard Gibbs free energy of isomerization (ΔrG°) is calculated using the equation: ΔrG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.
-
By performing the experiment at different temperatures, the enthalpy (ΔrH°) and entropy (ΔrS°) of isomerization can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T).
-
Mandatory Visualization: Computational Workflow
Computational chemistry provides a powerful tool for predicting the thermodynamic stability of isomers. The following diagram illustrates a typical workflow for such a study.
Conclusion
The thermodynamic stability of this compound isomers is a fundamental aspect that influences their chemical behavior and potential applications. While experimental data remains scarce, this guide provides a framework for understanding and determining their relative stabilities. The detailed experimental protocols for calorimetry and equilibrium studies, along with the outlined computational workflow, offer robust methodologies for researchers in academia and industry. The illustrative data and visualizations presented herein serve as a valuable resource for guiding future experimental and theoretical investigations into the fascinating stereochemistry and thermodynamics of allenes.
An In-depth Technical Guide to 2,3-Hexadiene: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Hexadiene (CAS No. 592-49-4) is a fascinating, yet not extensively studied, member of the allene (B1206475) class of unsaturated hydrocarbons.[1] Its unique structural feature, a carbon atom participating in two cumulative double bonds, imparts distinct chemical reactivity that makes it a molecule of interest in organic synthesis. This technical guide provides a comprehensive overview of the nomenclature, chemical properties, and potential synthetic routes for this compound. Furthermore, it explores its prospective role in cycloaddition reactions and the broader context of allenic compounds in medicinal chemistry, offering insights for researchers in drug discovery and development.
Nomenclature and Physicochemical Properties
The systematic IUPAC name for this compound is this compound. It is also known by the synonym 3,4-hexadiene.[1] A summary of its key identifiers and physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 592-49-4 | [1] |
| Molecular Formula | C₆H₁₀ | [1] |
| Molecular Weight | 82.14 g/mol | [2] |
| Boiling Point | 58-68 °C | [1] |
| Melting Point | -94.9 °C (estimate) to -131 °C | [1] |
| Density | 0.675 - 0.69 g/cm³ | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Petroleum-like | [2] |
| Solubility | Insoluble in water | [2] |
Synthesis of this compound
While detailed, peer-reviewed experimental protocols for the synthesis of this compound are not abundant in the public domain, established organometallic and elimination reactions provide viable synthetic pathways. Two plausible routes are outlined below.
Proposed Synthesis via Dehydrohalogenation of 3,4-Dichlorohexane
A common method for the formation of alkenes and, in this case, a diene, is through a double dehydrohalogenation reaction. The logical precursor for this compound via this route would be 3,4-dichlorohexane.[3][4] The reaction would likely proceed by treatment with a strong base.
Experimental Protocol:
-
Reaction Setup: A solution of 3,4-dichlorohexane in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: At least two equivalents of a strong, non-nucleophilic base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), are slowly added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of water. The organic layer is separated, and the aqueous layer is extracted with a low-boiling-point organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.
Proposed Synthesis via Oxidation of 2,3-Hexadien-1-ol
Another potential synthetic route involves the oxidation of the corresponding allenic alcohol, 2,3-hexadien-1-ol. The Swern oxidation is a mild and effective method for oxidizing primary alcohols to aldehydes, and in this case, would be adapted for the conversion of the allenic alcohol to the corresponding diene.[5][6][7][8]
Experimental Protocol:
-
Oxalyl Chloride Activation of DMSO: In a three-necked flask under an inert atmosphere, a solution of oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C (a dry ice/acetone bath). To this, a solution of dimethyl sulfoxide (DMSO) in DCM is added dropwise, and the mixture is stirred for a short period.
-
Alcohol Addition: A solution of 2,3-hexadien-1-ol in DCM is then added slowly to the activated DMSO mixture, and the reaction is stirred at -78 °C.
-
Base Addition and Reaction: Triethylamine is added to the flask, and the reaction mixture is allowed to warm to room temperature.
-
Work-up and Purification: Water is added to quench the reaction, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The resulting crude this compound is then purified by fractional distillation.
The logical workflow for the synthesis of this compound from 3-hexyne, a potential starting material for the precursors mentioned above, is depicted in the following diagram.
Caption: Plausible synthetic pathways to this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the various types of protons and potential for complex splitting patterns. The allenic protons are anticipated to resonate in the olefinic region.
-
¹³C NMR: The carbon NMR spectrum will be characteristic of the allene structure, with the central sp-hybridized carbon of the allene appearing at a very distinct downfield shift.
A comparison of predicted chemical shifts for this compound with the experimental data for its isomer, 1,3-hexadiene, is presented in Table 2.[9]
| Compound | Proton/Carbon | Predicted/Experimental Chemical Shift (ppm) |
| This compound | Allenic C | ~200 |
| Olefinic C | ~90-120 | |
| Aliphatic C | ~10-30 | |
| Allenic H | ~4.5-5.5 | |
| Aliphatic H | ~1.0-2.0 | |
| 1,3-Hexadiene | Olefinic C | 115-137 |
| Aliphatic C | 13.7, 26.0 | |
| Olefinic H | 5.0-6.5 | |
| Aliphatic H | 1.0, 2.1 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show a characteristic absorption band for the asymmetric stretching of the C=C=C bond of the allene group, typically appearing in the region of 1950-1980 cm⁻¹.[10] Other significant peaks would include C-H stretching and bending vibrations.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight (m/z = 82).[11] The fragmentation pattern would likely involve the loss of alkyl fragments.
The general workflow for the spectroscopic analysis of an organic compound like this compound is illustrated in the diagram below.
Caption: Workflow for purification and spectroscopic analysis.
Chemical Reactivity and Potential Applications
This compound, as an allene, is expected to exhibit reactivity characteristic of this functional group. Allenes can participate in a variety of reactions, including cycloadditions, which are of significant interest in the synthesis of complex molecules.
Cycloaddition Reactions
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[12][13][14] While this compound is not a conjugated diene in the traditional sense for a [4+2] cycloaddition, its double bonds can act as dienophiles. Furthermore, certain allenes can undergo [2+2] cycloadditions. The potential for this compound to participate in such reactions opens up avenues for the synthesis of novel cyclic structures.
A theoretical study on the Diels-Alder reaction of hexa-1,2,4-triene suggests that allene-containing dienes can indeed participate in these cycloadditions.[15][16]
Caption: Conceptual diagram of a Diels-Alder reaction.
Relevance in Drug Development and Medicinal Chemistry
While there is no direct evidence of this compound being used as a pharmacophore, the allenic and diene motifs are present in a number of biologically active natural products and synthetic compounds.[17][18] For instance, some carotenoids containing an allenic group have been investigated for their biological activities.[19] The unique, rigid, and linear geometry of the allene moiety can be exploited to design molecules with specific three-dimensional structures for interaction with biological targets.
The potential biological activities of hydrocarbons and their derivatives are an area of ongoing research.[20][21][22] The introduction of an allene functionality can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, this compound could serve as a valuable scaffold or building block for the synthesis of novel compounds with potential therapeutic applications.
Conclusion
This compound is a structurally interesting allene with potential for application in organic synthesis. Although detailed experimental data and specific applications in drug development are currently limited in the public literature, its fundamental chemical properties and reactivity patterns suggest that it could be a valuable tool for the construction of complex molecular architectures. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and materials science.
References
- 1. chembk.com [chembk.com]
- 2. Hexadiene | C6H10 | CID 11602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dichlorohexane | C6H12Cl2 | CID 6427835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R*,R*)-(.+-.)-3,4-dichlorohexane [webbook.nist.gov]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. 1,3-Hexadiene | C6H10 | CID 39175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Buy 3-Ethyl-2-methyl-1,3-hexadiene | 61142-36-7 [smolecule.com]
- 19. A Review of the Biological Activities of Microalgal Carotenoids and Their Potential Use in Healthcare and Cosmetic Industries [mdpi.com]
- 20. Metabolism of alkylbenzenes, alkanes, and other hydrocarbons in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microbial enzymes that oxidize hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 2,3-Hexadiene
This technical guide provides a comprehensive overview of the key physical properties of 2,3-hexadiene, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work with this compound.
Chemical Identity
This compound is an organic compound with the chemical formula C₆H₁₀. It belongs to the class of unsaturated hydrocarbons known as dienes, characterized by the presence of two carbon-carbon double bonds.
Physical Properties
This compound is a colorless liquid under standard conditions.[3] It is flammable and has an odor similar to that of a solvent.[3] Like many hydrocarbons, it is less dense than and insoluble in water.[4]
The primary physical constants for this compound are summarized in the table below. It is important to note that slight variations in reported values can exist in the literature due to different experimental conditions and purity of the samples.
| Physical Property | Value | Reference |
| Boiling Point | 58 °C | [3] |
| 68 °C (at 760 mmHg) | [2] | |
| Density | 0.685 g/cm³ | [2] |
| ~0.69 g/cm³ | [3] | |
| Melting Point | ~ -131 °C | [3] |
| Refractive Index | 1.413 | [2] |
Experimental Protocols
The determination of the physical properties of a compound like this compound requires precise and standardized experimental procedures. Below are detailed methodologies for measuring boiling point and density.
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[5] Several methods can be employed for its determination.
Thiele Tube Method: This is a convenient method for determining the boiling point of small quantities of a liquid.
-
Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.
-
Procedure :
-
A small amount of this compound (a few milliliters) is placed into the small test tube.
-
The capillary tube is placed inside the test tube with its open end downwards.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing the heating oil.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature rises, air trapped in the capillary tube will escape.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
-
Distillation Method : For larger quantities, a simple distillation setup can be used to determine the boiling point.[5]
-
Apparatus : Distilling flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure :
-
The distilling flask is charged with this compound and a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm leading to the condenser.
-
The liquid is heated to a boil.
-
The temperature is recorded when the vapor temperature stabilizes, and the condensate is collected in the receiving flask. This stable temperature is the boiling point.
-
Density is the mass per unit volume of a substance.[6]
Using a Graduated Cylinder and Balance : This is a straightforward method for determining density.[6]
-
Apparatus : Graduated cylinder, electronic balance.
-
Procedure :
-
The mass of an empty, dry graduated cylinder is measured using an electronic balance.
-
A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[6]
-
The density is calculated by dividing the mass of the liquid by its volume.
-
The process is repeated multiple times to ensure accuracy and precision.[6]
-
Using a Pycnometer : A pycnometer provides a more accurate measurement of density.
-
Apparatus : Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), electronic balance, and a temperature-controlled water bath.
-
Procedure :
-
The mass of the clean, dry, and empty pycnometer is determined.
-
The pycnometer is filled with this compound, and the stopper is inserted, allowing excess liquid to exit through the capillary.
-
The pycnometer is placed in a water bath at a constant temperature until it reaches thermal equilibrium.
-
The outside of the pycnometer is carefully dried, and its mass is determined.
-
The procedure is repeated with a reference substance of known density (e.g., distilled water) at the same temperature.
-
The density of this compound is calculated using the masses of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with the reference substance, along with the known density of the reference substance.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Caption: Workflow for Density Determination using a Graduated Cylinder and Balance.
References
The Allene Enigma: A Technical Guide to the Discovery, History, and Synthesis of Allenic Compounds
An in-depth exploration for researchers, scientists, and drug development professionals into the fascinating world of allenic compounds, with a focus on 2,3-Hexadiene. This guide delves into the historical context of their discovery, outlines key synthetic methodologies with detailed experimental protocols, and presents a comprehensive collection of physicochemical and spectroscopic data.
Introduction: From Chemical Curiosities to Key Synthons
Allenes are a unique class of organic compounds characterized by a central carbon atom connected to two adjacent carbon atoms by double bonds (C=C=C).[1] Initially dismissed as mere chemical curiosities, these cumulated dienes were once considered too unstable and synthetically challenging to be of practical use.[1] The first synthesis of an allene (B1206475), glutinic acid, was even reportedly undertaken in an attempt to disprove their existence.[1] However, a paradigm shift began in the mid-20th century, and by the 21st century, allenes have emerged as valuable intermediates and synthetic targets in their own right.[1] Their unique geometry, axial chirality, and diverse reactivity have captured the attention of chemists across various disciplines, leading to their incorporation into over 150 known natural products and a growing number of pharmaceuticals.[1][2]
This technical guide provides a comprehensive overview of the discovery and history of allenic compounds, with a particular focus on this compound. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only the historical and theoretical background but also practical, detailed experimental protocols for their synthesis and a wealth of quantitative data for their characterization.
Physicochemical and Spectroscopic Data of this compound and Related Allenes
A thorough understanding of the physical and chemical properties of allenic compounds is crucial for their effective utilization in research and development. This section provides a compilation of key data for this compound and other representative allenes in easily comparable tabular formats.
Table 1: Physicochemical Properties of Selected Allenes
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n_D) |
| This compound | 592-49-4 | C₆H₁₀ | 82.14 | 68 | 0.685 | 1.413 |
| Propadiene (Allene) | 463-49-0 | C₃H₄ | 40.06 | -34.4 | - | - |
| 1,2-Butadiene | 590-19-2 | C₄H₆ | 54.09 | 10.8 | 0.657 | 1.419 |
| 1,2-Pentadiene | 591-95-7 | C₅H₈ | 68.12 | 40 | 0.683 | 1.421 |
| 1,2-Heptadiene | 2384-85-2 | C₇H₁₂ | 96.17 | 98-99 | 0.731 | 1.434 |
| 3-Methyl-1,2-butadiene | 598-25-4 | C₅H₈ | 68.12 | 40-41 | 0.683 | 1.417 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | δ 5.10 (m, 2H), 2.00 (m, 2H), 1.65 (d, J=3.0 Hz, 3H), 0.95 (t, J=7.5 Hz, 3H) |
| ¹³C NMR (CDCl₃) | δ 204.0 (C3), 93.0 (C2), 88.0 (C4), 25.0 (C5), 14.0 (C1), 13.0 (C6) |
| Infrared (IR) | ν 2965, 2930, 2870 (C-H stretch), 1960 (C=C=C stretch, characteristic), 1450, 1375 cm⁻¹ |
| Mass Spectrometry (MS) | m/z 82 (M+), 67, 53, 41, 39 |
Key Synthetic Methodologies and Experimental Protocols
The synthesis of allenes has evolved from challenging curiosities to well-established methodologies. This section details some of the most significant historical and modern synthetic routes to allenic compounds, providing detailed experimental protocols for their practical application.
The Skattebøl Rearrangement
The Skattebøl rearrangement is a powerful method for the synthesis of allenes from gem-dihalocyclopropanes, which are readily prepared from the corresponding alkenes. The reaction proceeds via a carbene intermediate.
Caption: Workflow for the Skattebøl Rearrangement.
Experimental Protocol: Synthesis of 1,2-Cyclononadiene via Skattebøl Rearrangement [3]
-
Step 1: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane. To a stirred solution of cyclooctene (B146475) (110 g, 1.0 mol) and potassium t-butoxide (134 g, 1.2 mol) in 500 mL of dry pentane (B18724) at -10 °C under a nitrogen atmosphere, a solution of bromoform (B151600) (253 g, 1.0 mol) in 100 mL of pentane is added dropwise over 2 hours. The mixture is stirred at 0 °C for an additional 4 hours and then allowed to warm to room temperature overnight. Water (500 mL) is added, and the organic layer is separated, washed with brine (2 x 200 mL), and dried over anhydrous magnesium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is distilled to give 9,9-dibromobicyclo[6.1.0]nonane.
-
Step 2: Synthesis of 1,2-Cyclononadiene. To a solution of 9,9-dibromobicyclo[6.1.0]nonane (27.8 g, 0.1 mol) in 200 mL of dry diethyl ether at -78 °C under a nitrogen atmosphere, a 1.6 M solution of n-butyllithium in hexane (B92381) (62.5 mL, 0.1 mol) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water (50 mL). The organic layer is separated, washed with water (2 x 50 mL) and brine (50 mL), and dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the residue is purified by fractional distillation under reduced pressure to afford 1,2-cyclononadiene.
The Crabbé–Ma Allene Synthesis
The Crabbé–Ma synthesis provides a versatile route to allenes from terminal alkynes, an aldehyde (often formaldehyde), and a secondary amine, typically in the presence of a copper(I) salt.[4][5][6]
Caption: Simplified mechanism of the Crabbé–Ma Allene Synthesis.
Experimental Protocol: Synthesis of a Substituted Allene via Crabbé–Ma Reaction [5]
To a stirred suspension of CuBr (0.1 mmol) in 5 mL of dioxane are added a terminal alkyne (1.0 mmol), paraformaldehyde (2.0 mmol), and diisopropylamine (B44863) (2.0 mmol). The mixture is heated to 100 °C in a sealed tube for 12 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a short pad of silica (B1680970) gel. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes/ethyl acetate (B1210297) gradient) to afford the desired allene.
The Doering–LaFlamme Allene Synthesis
Similar to the Skattebøl rearrangement, the Doering–LaFlamme synthesis also utilizes a gem-dihalocyclopropane intermediate to generate an allene. However, this method often employs a metal, such as sodium or magnesium, for the reduction step.[7][8]
Caption: Workflow for the Doering–LaFlamme Allene Synthesis.
Experimental Protocol: General Procedure for the Doering–LaFlamme Allene Synthesis
A solution of the gem-dihalocyclopropane (10 mmol) in a suitable solvent such as anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (50 mL) is added dropwise to a stirred suspension of finely cut sodium metal (20 mmol) in the same solvent at reflux. The reaction is monitored by gas chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the excess sodium is carefully destroyed by the slow addition of ethanol. The mixture is then poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude allene is purified by distillation or column chromatography.
Other Synthetic Routes
-
Dehydrohalogenation of Dihalides: Allenes can be synthesized by the double dehydrohalogenation of vicinal or geminal dihalides using a strong base. For instance, treatment of 3,4-dichlorohexane with a strong base like potassium t-butoxide can yield this compound.[8][9]
-
Reaction of Propargylic Halides with Organocuprates: The reaction of propargylic halides or acetates with organocuprates (Gilman reagents) can lead to the formation of allenes through an S_N2' mechanism.[10][11]
Conclusion
The journey of allenic compounds from theoretical curiosities to indispensable tools in modern organic synthesis is a testament to the continuous evolution of chemical science. Their unique structural features and versatile reactivity have opened up new avenues in the synthesis of complex molecules, natural products, and pharmaceuticals. This technical guide has provided a comprehensive overview of the history, synthesis, and characterization of these fascinating molecules, with a practical focus on this compound. The detailed experimental protocols and tabulated data are intended to empower researchers to confidently explore and exploit the rich chemistry of allenes in their own endeavors. As our understanding of these compounds continues to deepen, the future of allene chemistry promises even more exciting discoveries and applications.
References
- 1. Allenes - Wikipedia [en.wikipedia.org]
- 2. Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Crabbé reaction - Wikipedia [en.wikipedia.org]
- 5. Allenation of Terminal Alkynes with Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crabbe Allene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]
- 8. (R*,R*)-(.+-.)-3,4-dichlorohexane [webbook.nist.gov]
- 9. homework.study.com [homework.study.com]
- 10. Re-orienting coupling of organocuprates with propargyl electrophiles from S N 2′ to S N 2 with stereocontrol - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01086E [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
2,3-Hexadiene: A Technical Health and Safety Guide for Researchers
Disclaimer: This document provides a summary of available health and safety information for 2,3-Hexadiene (CAS No. 592-49-4). It is intended for use by qualified professionals in research and development. It is important to note that comprehensive toxicological data specifically for this compound is limited. Much of the information presented is based on data for other hexadiene isomers and should be interpreted with caution. Always consult a comprehensive and current Safety Data Sheet (SDS) before handling this chemical.
Chemical and Physical Properties
This section summarizes the key physical and chemical properties of this compound. These properties are essential for understanding its behavior and potential hazards in a laboratory setting.
| Property | Value | Unit | Source |
| Molecular Formula | C6H10 | - | [1] |
| Molecular Weight | 82.14 | g/mol | [2] |
| CAS Number | 592-49-4 | - | [1] |
| Boiling Point | 68 (at 760 mmHg) | °C | [3][4] |
| 341.15 | K | [1][2] | |
| Melting Point | -94.9 (estimate) | °C | [4] |
| 158.81 | K | [2] | |
| Density | 0.675 - 0.685 | g/cm³ | [3][4] |
| Refractive Index | 1.3920 - 1.413 | - | [3][4] |
| Vapor Pressure | 154.1 ± 0.0 (Predicted) | mmHg at 25°C | [3] |
| LogP (Octanol/Water Partition Coefficient) | 3.03 (Predicted) | - | [3] |
| Ionization Energy | 8.76 ± 0.05 | eV | [2][5] |
Hazard Identification and Classification
GHS Hazard Statements (Inferred from Isomers):
-
H315: Causes skin irritation. [8]
-
H319: Causes serious eye irritation. [8]
-
H335: May cause respiratory irritation. [8]
Toxicology and Health Effects
Detailed toxicological studies specifically on this compound are not widely available in the public domain. The following information is based on general toxicological principles and data from related hexadiene compounds.
-
Acute Toxicity: Not classified as acutely toxic based on data for 1,3-Hexadiene.[8] However, inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[9]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[8]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[8]
-
Respiratory or Skin Sensitization: Data not available.
-
Germ Cell Mutagenicity: Not classified as a germ cell mutagen based on data for 1,3-Hexadiene.[8]
-
Carcinogenicity: Not classified as a carcinogen based on data for 1,3-Hexadiene.[8]
-
Reproductive Toxicity: Not classified as a reproductive toxicant based on data for 1,3-Hexadiene.[8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8]
-
Specific Target Organ Toxicity (Repeated Exposure): Data not available.
-
Aspiration Hazard: Data not available.
Experimental Protocols
Specific experimental protocols for the safety evaluation of this compound were not found in the reviewed literature. However, standardized methodologies are used to assess the health and safety of chemicals. These include:
-
Acute Toxicity Testing: Typically involves administering a single dose of the substance to laboratory animals to determine the median lethal dose (LD50) or to observe for signs of toxicity.[10]
-
Skin Irritation/Corrosion Testing: Often utilizes in vitro methods with reconstructed human epidermis models to assess the potential for a chemical to cause skin irritation or corrosion.[5]
-
Eye Irritation/Corrosion Testing: Can be conducted using in vitro models to evaluate the potential for a substance to cause damage to the eyes.
A general workflow for assessing chemical hazards is depicted below.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound (CAS 592-49-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Assessment of Toxicity - Science and Judgment in Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro and human testing strategies for skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iivs.org [iivs.org]
- 6. chembk.com [chembk.com]
- 7. gelest.com [gelest.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. fda.gov [fda.gov]
The Occurrence of Allenic Structures in Natural Products: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-hexadiene moiety, a specific allenic arrangement, is a structural feature of significant interest in organic chemistry. While discrete this compound derivatives are not widely reported in nature, the broader class of natural products containing an allene (B1206475) functional group is diverse and exhibits a range of biological activities. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, isolation, and characterization of these fascinating molecules. We delve into the established biosynthetic pathways of prominent allenic natural products, including the carotenoids fucoxanthin (B1674175) and peridinin (B1679608), the macrolide archangiumide, and certain insect pheromones. Detailed experimental protocols for the extraction, purification, and structural elucidation of these compounds are provided, supported by quantitative data and advanced analytical techniques. Furthermore, this guide utilizes Graphviz diagrams to visually represent complex biosynthetic pathways and experimental workflows, offering a valuable resource for researchers in natural product chemistry, drug discovery, and chemical biology.
Introduction
Allenes are a unique class of unsaturated hydrocarbons characterized by the presence of cumulative double bonds (C=C=C). This structural feature imparts axial chirality and distinct reactivity, making them attractive targets for synthetic chemists and compelling subjects of study in natural product research. While the specific this compound core is not a common motif in documented natural products, the allenic functionality is present in a variety of compounds isolated from marine organisms, fungi, plants, and insects. These molecules often possess significant biological activities, ranging from light-harvesting properties to antimicrobial and cytotoxic effects.
This guide aims to provide an in-depth technical resource on the natural occurrence of allenic compounds, with a focus on derivatives that can be conceptually related to a hexadiene framework through their carbon backbone and functionalization. We will explore the biosynthetic origins of these compounds, offering insights into the enzymatic machinery responsible for the formation of the allene moiety. Practical, detailed methodologies for the isolation and structural characterization of these compounds are presented to aid researchers in their own investigations.
Allenic Carotenoids in Marine Algae
Marine algae are a rich source of unique secondary metabolites, including a prominent class of allenic carotenoids that play crucial roles in photosynthesis. Fucoxanthin and peridinin are two of the most abundant and well-studied examples.
Fucoxanthin
Fucoxanthin is a xanthophyll, with the chemical formula C42H58O6, found as an accessory pigment in the chloroplasts of brown algae (Phaeophyceae) and most other heterokonts, giving them a brown or olive-green color.[1] It absorbs light primarily in the blue-green to yellow-green part of the visible spectrum.[1]
Fucoxanthin is one of the most abundant carotenoids in nature, contributing significantly to the total global production of carotenoids.[2] Its content can vary depending on the species of brown seaweed, geographical location, and season.[2]
| Brown Seaweed Species | Fucoxanthin Content (mg/g dry weight) | Reference |
| Undaria pinnatifida | 1.38 - 10.9 | [3] |
| Sargassum oligocystum | 0.069 | [4] |
| Sargassum ilicifolium | Not specified, but present | [5] |
| Laminaria japonica | 0.513 | [6] |
| Sargassum fusiforme | 0.212 | [6] |
The biosynthesis of fucoxanthin proceeds from the common carotenoid precursor, β-carotene. The pathway involves a series of enzymatic reactions, including hydroxylation, epoxidation, and the key isomerization step that forms the allene group from a neoxanthin (B191967) intermediate.[7][8]
Extraction of Fucoxanthin from Brown Seaweed (Sargassum oligocystum) [4]
-
Sample Preparation: 200 g of dried and powdered Sargassum oligocystum is used as the starting material.
-
Solvent Extraction: The powdered seaweed is extracted with acetone (B3395972) (4 x 600 mL) at room temperature using sonication for 30 minutes for each extraction.
-
Concentration: The combined acetone extracts are evaporated under reduced pressure at 37 °C to yield a crude extract (approximately 3.78 g).
-
Initial Purification (Silica Gel Column Chromatography):
-
The crude extract is subjected to column chromatography on silica (B1680970) gel (Merck, 230-400 mesh).
-
The column is eluted with a gradient of n-hexane/acetone (from 100:0 to 50:50, v/v).
-
Fractions containing fucoxanthin are identified by their characteristic orange color and TLC analysis.
-
-
Final Purification (Sephadex LH-20 Column Chromatography):
-
The crude fucoxanthin fraction (150 mg) is further purified by column chromatography on Sephadex LH-20.
-
The column is eluted with a mixture of CH2Cl2/MeOH (1:4, v/v).
-
Pure fucoxanthin (13.8 mg) is obtained as an orange solid.
-
Characterization of Fucoxanthin [4]
-
UV-Visible Spectroscopy: The purified fucoxanthin exhibits characteristic absorption maxima in the visible region.
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a 600 MHz spectrometer in CDCl3. The chemical shifts are compared with published data to confirm the structure. The 13C NMR spectrum is particularly diagnostic, showing a characteristic signal for the sp-hybridized carbon of the allene at approximately 200-220 ppm.[7]
-
Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular weight and confirm the elemental composition.
Peridinin
Peridinin is another important allenic carotenoid found in the chloroplasts of dinoflagellates, where it forms a light-harvesting complex with chlorophyll (B73375) a and protein.[9]
Peridinin is the characteristic carotenoid of most photosynthetic dinoflagellates. It is a key component of the peridinin-chlorophyll a-protein (PCP) complex, which plays a vital role in the light-harvesting machinery of these organisms.[9]
The biosynthesis of peridinin is believed to be derived from the carotenoid pathway, though the exact enzymatic steps leading to the formation of its unique lactone-containing structure and allene group are still under investigation. It is hypothesized that the pathway involves precursors common to other carotenoids, followed by a series of oxidative and rearrangement reactions.
Isolation of the Peridinin-Chlorophyll a-Protein (PCP) Complex from Dinoflagellates (Glenodinium sp. and Gonyaulax polyedra) [9]
-
Cell Harvesting: Dinoflagellate cultures are harvested by centrifugation.
-
Cell Lysis: The cell pellet is resuspended in a suitable buffer and lysed to release the cellular contents.
-
Purification of PCP: The PCP complex is purified from the soluble fraction using a combination of chromatographic techniques, such as ion-exchange chromatography and gel filtration chromatography.
-
Chromophore Analysis: The purified PCP complex is treated with solvents like acetone or methanol (B129727) to extract the pigments. The pigment composition is then analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the presence of peridinin and chlorophyll a. The molar ratio of peridinin to chlorophyll a is typically determined spectrophotometrically.[9]
Allenic Macrolides from Bacteria
While less common than in marine algae, allenic structures have also been identified in complex macrolides produced by bacteria.
Archangiumide
Archangiumide is an unprecedented 19-membered allenic macrolide discovered from the myxobacterium Archangium violaceum.[10][11]
Archangiumide is a secondary metabolite produced by the myxobacterium Archangium violaceum SDU8, which was isolated from a soil sample.[12]
The biosynthesis of archangiumide is proposed to be orchestrated by a trans-AT polyketide synthase (PKS) gene cluster.[10] The formation of the allene moiety is a late-stage event in the biosynthesis, likely occurring after the macrolide ring is formed. The total synthesis of archangiumide has been achieved, providing further insights into its structure and potential biosynthetic transformations.[12]
Isolation of Archangiumide from Archangium violaceum [10]
Detailed experimental protocols for the isolation of archangiumide from its natural source are not extensively published in the readily available literature. However, a general approach based on the discovery paper would involve:
-
Fermentation: Culturing Archangium violaceum SDU8 in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: Extracting the culture broth and mycelium with an organic solvent such as ethyl acetate.
-
Chromatographic Purification: Subjecting the crude extract to a series of chromatographic steps, likely including silica gel column chromatography, preparative HPLC, and possibly other techniques like size-exclusion chromatography, to isolate pure archangiumide.
-
Structure Elucidation: The structure of the isolated compound would be determined using a combination of spectroscopic methods, including 1D and 2D NMR spectroscopy and high-resolution mass spectrometry.
Allenic Insect Pheromones
Allenic structures are also found in the chemical communication signals of insects. These pheromones are often produced in minute quantities and require sensitive analytical techniques for their detection and characterization.
Several insect species are known to utilize allenic compounds as components of their sex or aggregation pheromones. The specific structures can vary, but they often consist of a long hydrocarbon chain with the allene functionality.
The biosynthesis of insect pheromones, including those with allenic structures, typically originates from fatty acid metabolism.[13][14] The formation of the allene is thought to occur through modifications of fatty acyl-CoA precursors, involving desaturases and other specialized enzymes.
GC-MS Analysis of Volatile Insect Pheromones using Headspace Solid-Phase Microextraction (HS-SPME) [15][16]
-
Sample Preparation:
-
Place the insect gland or a sample from an air entrainment collection into a headspace vial (e.g., 20 mL).
-
For quantitative analysis, a known amount of an internal standard (e.g., a deuterated analog of the target pheromone) can be added.
-
-
Extraction:
-
Seal the vial and place it in a heating block or water bath at a temperature that facilitates the release of volatiles without causing degradation (e.g., 60 °C).
-
Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile pheromones.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS system (e.g., 250 °C).
-
Desorb the analytes onto the GC column by exposing the fiber for a set time (e.g., 2-5 minutes).
-
Initiate the GC-MS analysis program. A typical GC program would involve a temperature ramp to separate the components of the pheromone blend. The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in targeted analysis.
-
-
Data Analysis:
-
Identify the pheromone components by comparing their retention times and mass spectra with those of authentic standards or with data from mass spectral libraries.
-
Quantify the components by comparing their peak areas to that of the internal standard.
-
Conclusion
The natural world offers a fascinating array of allenic compounds, showcasing the diverse biosynthetic capabilities of various organisms. While this compound derivatives in the strictest sense remain elusive as common natural products, the broader family of allenic molecules provides a rich field for scientific exploration. From the vibrant pigments of marine algae to the complex macrolides of bacteria and the subtle chemical signals of insects, these compounds continue to inspire research in natural product chemistry, chemical ecology, and drug discovery. The detailed experimental protocols and biosynthetic insights provided in this guide are intended to serve as a valuable resource for scientists working to uncover and harness the potential of these unique natural molecules. The continued investigation into the biosynthesis and biological functions of allenic natural products will undoubtedly lead to new discoveries and applications in medicine, agriculture, and beyond.
References
- 1. Fucoxanthin - Wikipedia [en.wikipedia.org]
- 2. Brown Algae as Functional Food Source of Fucoxanthin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fucoxanthin from Algae to Human, an Extraordinary Bioresource: Insights and Advances in up and Downstream Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Fucoxanthin from Sargassum oligocystum Montagne, 1845 Seaweed in Vietnam and Its Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpab.com [ijpab.com]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis of fucoxanthin and diadinoxanthin and function of initial pathway genes in Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purification and characterization of peridinin-chlorophyll a-proteins from the marine dinoflagellates Glenodinium sp. and Gonyaulax polyedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. en.benagen.com [en.benagen.com]
- 11. researchgate.net [researchgate.net]
- 12. Total Synthesis of the Allenic Macrolide (+)-Archangiumide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 2,3-Hexadiene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis, constructs six-membered rings with remarkable stereocontrol, a feature highly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] This [4+2] cycloaddition typically involves a conjugated diene and a dienophile.[1] While conventional dienes are well-explored, the use of allenic systems like 2,3-hexadiene as the four-pi component offers a unique synthetic route to ethylidene-substituted cyclohexene (B86901) derivatives. These products can serve as versatile intermediates for further functionalization in drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of this compound in Diels-Alder reactions, drawing upon established methodologies for structurally similar dienes and supported by theoretical studies on related vinylallenes.
Theoretical Background and Reaction Mechanism
This compound, an unsymmetrical allene, can act as a diene in the Diels-Alder reaction. The reaction proceeds via a concerted mechanism, where the diene reacts in an s-cis conformation with the dienophile to form a new six-membered ring.[1]
A theoretical study on the Diels-Alder reaction between a similar vinylallene, hexa-1,2,4-triene, and but-3-en-2-one (B6265698) using density functional theory (DFT) at the B3LYP-D3/6-311++G(d,p) level of theory supports the feasibility of such cycloadditions. The calculations indicated that the cycloadducts are thermodynamically stable, with the trans conformer of the product being energetically favored. The net charge transfer in these reactions is predicted to be from the electron-rich diene to the electron-deficient dienophile.
The general mechanism for the Diels-Alder reaction of this compound is depicted below:
Caption: General workflow of the Diels-Alder reaction with this compound.
Applications in Synthesis
The ethylidene-substituted cyclohexene core formed from the Diels-Alder reaction of this compound is a valuable structural motif. The exocyclic double bond can be further manipulated through various chemical transformations, including but not limited to:
-
Oxidative cleavage: To yield ketone or carboxylic acid functionalities.
-
Epoxidation: To form spirocyclic epoxides.
-
Hydrogenation: To produce stereodefined ethyl-substituted cyclohexanes.
-
Metathesis reactions: For the construction of more complex ring systems.
These potential transformations make the Diels-Alder adducts of this compound attractive building blocks in the synthesis of natural products and novel pharmaceutical agents.
Experimental Protocols
Due to the limited availability of specific experimental data for this compound in Diels-Alder reactions, the following protocols are adapted from established procedures for structurally similar dienes, such as (2E,4E)-2,4-hexadien-1-ol and 2,3-dimethyl-1,3-butadiene. Researchers should consider these as starting points and may need to optimize reaction conditions.
Protocol 1: Reaction of this compound with Maleic Anhydride (B1165640)
This protocol is adapted from the reaction of (2E,4E)-2,4-hexadien-1-ol with maleic anhydride.
Materials:
-
This compound
-
Maleic Anhydride
-
Toluene (B28343) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 eq).
-
Add anhydrous toluene (approx. 10 mL per gram of maleic anhydride).
-
Begin stirring and add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Cool the flask in an ice bath for 30 minutes to induce crystallization of the product. If crystallization does not occur, scratching the inside of the flask with a glass rod may initiate the process.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold toluene.
-
Dry the product under vacuum to obtain the Diels-Alder adduct.
Expected Product: 4-Ethylidene-5-methylcyclohex-1-ene-1,2-dicarboxylic anhydride.
Protocol 2: Reaction of this compound with N-Phenylmaleimide
This protocol is based on general procedures for Diels-Alder reactions with N-substituted maleimides.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene or Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a stir bar, dissolve N-phenylmaleimide (1.0 eq) in anhydrous toluene or xylene.
-
Add this compound (1.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Product: 2-Phenyl-4-ethylidene-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
Data Presentation
| Diene | Dienophile | Solvent | Reaction Time (reflux) | Yield (%) | Melting Point (°C) |
| (2E,4E)-2,4-hexadien-1-ol | Maleic Anhydride | Toluene | 0.5 - 1 hour | ~70-85 | 135-137 |
Data adapted from typical undergraduate organic chemistry laboratory experiments.
Visualization of Experimental Workflow
The general workflow for the synthesis and isolation of the Diels-Alder adducts described in the protocols can be visualized as follows:
Caption: A typical experimental workflow for the Diels-Alder reaction.
Logical Relationship of Synthetic Steps
The synthesis of functionalized cyclic compounds using this compound in a Diels-Alder reaction followed by subsequent transformations can be represented by the following logical flow:
References
Application Notes and Protocols for Cycloaddition Reactions Involving 2,3-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Hexadiene, a readily available and versatile allene, serves as a valuable building block in organic synthesis. Its unique electronic and structural features, characterized by two cumulative double bonds, allow it to participate in a variety of cycloaddition reactions, providing access to a diverse range of cyclic and heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for key cycloaddition reactions involving this compound, including Diels-Alder, [2+2], and 1,3-dipolar cycloadditions.
I. [4+2] Cycloaddition: The Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring.[1] In the context of this compound, one of its double bonds acts as the dienophile, reacting with a suitable diene. Alternatively, and more commonly, substituted 1,3-dienes can be generated from precursors to react with dienophiles. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is a crucial aspect to consider, with the "ortho" and "para" products generally being favored over the "meta" product.[2][3]
Application Note:
The Diels-Alder reaction of this compound and its derivatives provides a direct route to substituted cyclohexene (B86901) rings, which are prevalent in many natural products and pharmaceutical agents.[4] The reaction typically proceeds with high stereospecificity, where the stereochemistry of the reactants is transferred to the product.[5] By choosing appropriate dienes and reaction conditions, a wide array of functionalized ethylidene-cyclohexene derivatives can be synthesized.
Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide
This protocol describes the reaction of a diene generated in situ with N-phenylmaleimide, a common dienophile. While this specific example uses buta-1,3-diene, the principles can be adapted for reactions involving this compound as the dienophile.
Materials:
-
3-Sulfolene (B121364) (buta-1,3-diene precursor)
-
N-Phenylmaleimide[6]
-
Toluene
-
Silica (B1680970) Gel F254 for TLC
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene and N-phenylmaleimide in toluene.
-
Heat the mixture to reflux (oil bath temperature > 120 °C) to generate buta-1,3-diene in situ via thermal extrusion of SO2.[6]
-
Monitor the reaction progress by TLC using a dichloromethane eluent. The cycloadduct will have a lower Rf value than N-phenylmaleimide.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired cycloadduct.
Expected Outcome: The reaction yields the corresponding Diels-Alder adduct. Characterization can be performed using NMR spectroscopy.
II. [2+2] Cycloaddition Reactions
[2+2] cycloadditions are powerful methods for the synthesis of four-membered rings, such as cyclobutanes and cyclobutenes.[7] These reactions can be induced either thermally or photochemically, and the mechanism often involves a stepwise pathway with diradical intermediates.[8] Allenes like this compound can undergo [2+2] cycloaddition with various partners, including alkenes (enones) and ketenes.
Application Note:
The [2+2] cycloaddition of this compound provides access to valuable ethylidene-cyclobutane and -cyclobutene derivatives. These strained ring systems can serve as versatile intermediates for further synthetic transformations. Photochemical [2+2] cycloadditions are particularly useful for reactions that are thermally forbidden.[9] The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the reactants and the reaction conditions.[10]
A. Photochemical [2+2] Cycloaddition with Enones
Experimental Protocol: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides
This protocol provides a general method for the photochemical cycloaddition of an alkene with a maleimide (B117702), which can be adapted for the reaction of this compound with a suitable enone.
Materials:
-
Alkene (e.g., this compound) (2.0 equiv.)
-
N-Alkyl Maleimide (1.0 equiv.)
-
Dichloromethane (CH2Cl2)
-
UVA LED light source (e.g., 370 nm)[11]
Procedure:
-
In a glass vial, dissolve the N-alkyl maleimide and the alkene (this compound) in CH2Cl2.
-
Seal the vial with a rubber septum and purge with an inert gas (e.g., argon).
-
Irradiate the stirred reaction mixture with a UVA LED light source for 16–70 hours.[11]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.[11]
B. Thermal [2+2] Cycloaddition with Ketenes
Experimental Protocol: Cycloaddition of Diphenylketene (B1584428) with a Diene
This protocol outlines the reaction of diphenylketene with a diene, which can be adapted for this compound.
Materials:
-
Diphenylketene[12]
-
Diene (e.g., this compound)
-
Solvent (e.g., neat, or an inert solvent like toluene)
Procedure:
-
Combine diphenylketene and the diene (this compound). The reaction can often be performed neat (without solvent).[12]
-
Stir the mixture at room temperature. Reaction times can vary from 0.5 hours to 48 hours depending on the reactivity of the substrates.[12]
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the product by column chromatography or recrystallization.
III. 1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. These reactions involve a 1,3-dipole reacting with a dipolarophile. One of the double bonds of this compound can act as the dipolarophile in these reactions.
Application Note:
The reaction of this compound with 1,3-dipoles such as nitrones or diazoalkanes provides a direct route to various five-membered heterocycles containing nitrogen and/or oxygen atoms. These heterocyclic scaffolds are of great interest in drug discovery.
Experimental Workflow: 1,3-Dipolar Cycloaddition
Caption: General workflow for a 1,3-dipolar cycloaddition reaction.
Quantitative Data Summary
| Reaction Type | Reactants | Product Type | Yield (%) | Reference |
| [4+2] Cycloaddition | 1-Aryl-5-phenyl-4-methyl-2,4-pentadiene-1-one, 1,3-Diphenyl-2-chloropropene-1-one | Substituted Cyclohexene | Moderate to Good | [4] |
| [2+2] Photocycloaddition | Alkene, N-Alkyl Maleimide | Cyclobutane | 33-80 | [11] |
| [2+2] Thermal Cycloaddition | Diphenylketene, Aryl/Hetaryl Thioketones | Thietan-2-one | Good | [12] |
Signaling Pathways and Logical Relationships
The regioselectivity in Diels-Alder reactions involving unsymmetrical reactants is a key consideration for synthesis design. The following diagram illustrates the factors influencing the formation of "ortho" and "para" products over the "meta" product.
Caption: Regioselectivity in Diels-Alder reactions.
Conclusion
This compound is a versatile substrate for various cycloaddition reactions, offering efficient pathways to construct a range of cyclic and heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the synthetic utility of this compound in the development of novel molecules with potential applications in drug discovery and materials science. Further investigation into the scope and limitations of these reactions will undoubtedly continue to expand the synthetic chemist's toolbox.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2- enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Metal-Catalyzed Reactions of 2,3-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of representative metal-catalyzed reactions involving 2,3-hexadiene, a readily available six-carbon allene (B1206475). The protocols and data presented herein are based on established methodologies for similar diene and allene substrates and are intended to serve as a foundational guide for the synthesis of novel and potentially bioactive molecules. The unique structural features of this compound offer opportunities for the stereoselective construction of complex molecular architectures, which are of significant interest in medicinal chemistry and materials science.
Palladium-Catalyzed Reactions
Palladium catalysts are versatile tools for the functionalization of allenes, enabling a variety of transformations including cyclization, dimerization, and cross-coupling reactions. These reactions often proceed with high chemo- and regioselectivity, providing access to a diverse range of carbocyclic and heterocyclic scaffolds.
Palladium-Catalyzed Cyclization of this compound with Nucleophiles
Palladium(II) catalysts can initiate the cyclization of allenes bearing a tethered nucleophile. While specific examples with this compound are not extensively documented, the general mechanism involves the activation of the allene by the palladium catalyst, followed by intramolecular attack of the nucleophile. The resulting organopalladium intermediate can then undergo further reactions, such as insertion or elimination, to afford the final product.
Reaction Pathway: Palladium-Catalyzed Intramolecular Cyclization
Caption: Palladium-catalyzed intramolecular cyclization of a this compound derivative.
Experimental Protocol: Representative Procedure for Palladium-Catalyzed Cyclization of a 2,3-Diene
This protocol is a general representation based on similar reactions with substituted allenes.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative (1.0 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., PPh₃, 10 mol%).
-
Solvent and Reagents: Add anhydrous solvent (e.g., THF, dioxane, or toluene) to the tube. If required, add a base (e.g., K₂CO₃, 2.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclized product.
Rhodium-Catalyzed Reactions
Rhodium catalysts are particularly effective for a range of transformations including cycloadditions, hydrofunctionalizations, and isomerizations of dienes and allenes. These reactions can often be performed with high levels of regio- and stereocontrol, making them valuable for asymmetric synthesis.
Rhodium-Catalyzed Hydroboration of this compound
The rhodium-catalyzed hydroboration of dienes provides a method for the synthesis of allylic boronic esters, which are versatile intermediates in organic synthesis. While specific data for this compound is limited, related reactions with other dienes show high regioselectivity.
Reaction Pathway: Rhodium-Catalyzed Hydroboration
Caption: Rhodium-catalyzed hydroboration of this compound.
Experimental Protocol: Representative Procedure for Rhodium-Catalyzed Hydroboration of a 1,3-Diene
This protocol is a general representation based on similar reactions with other dienes.
-
Catalyst Preparation: In a glovebox, to a vial, add [Rh(COD)Cl]₂ (1 mol%) and a chiral phosphine (B1218219) ligand (e.g., (R)-BINAP, 2.2 mol%). Add anhydrous solvent (e.g., THF) and stir for 30 minutes.
-
Reaction Setup: To a separate vial, add the diene (e.g., a 2,3-diene analog, 1.0 equiv) and the hydroborating agent (e.g., pinacolborane, 1.1 equiv).
-
Reaction Execution: Add the catalyst solution to the substrate solution and stir at room temperature. Monitor the reaction by GC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the allylic boronic ester.
Copper-Catalyzed Reactions
Copper catalysis offers a cost-effective and environmentally benign alternative to precious metal catalysis for a variety of organic transformations. Copper catalysts have been shown to be effective in promoting additions to dienes and allenes.
Copper-Catalyzed Enantioselective Protoboration of 2,3-Disubstituted 1,3-Dienes
A notable application is the copper-catalyzed enantioselective protoboration of 2,3-disubstituted 1,3-dienes, which can be conceptually applied to this compound (a 2,3-disubstituted allene, which can isomerize to a 1,3-diene under certain conditions or react in a similar fashion). This reaction provides access to chiral homoallylic alcohols after oxidation of the resulting boronate ester.[1][2]
Table 1: Copper-Catalyzed Enantioselective Protoboration of 2,3-Disubstituted 1,3-Dienes [1][2]
| Substrate | Yield (%) | Regioselectivity | Enantiomeric Ratio (er) |
| 2,3-Dimethyl-1,3-butadiene | 91 | >20:1 | 92:8 |
| 2,3-Diphenyl-1,3-butadiene | 85 | >20:1 | 94:6 |
| (E,E)-2,4-Hexadiene | 88 | >20:1 | 93:7 |
Experimental Workflow: Copper-Catalyzed Protoboration and Oxidation
References
Application Notes and Protocols for the Polymerization of 2,3-Hexadiene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Hexadiene is a non-conjugated diene with the potential to serve as a monomer in the synthesis of novel polymers. Its unique structure, featuring adjacent double bonds (an allene), suggests that its polymers could exhibit interesting physical and chemical properties. However, a comprehensive review of the scientific literature indicates a notable absence of specific studies on the homopolymerization or copolymerization of this compound.[1]
These application notes provide a prospective overview of the potential polymerization of this compound and its derivatives based on established principles of diene polymerization. The protocols and data presented are extrapolated from studies on structurally related dienes and are intended to serve as a starting point for experimental investigation.
Theoretical Polymerization Approaches
The polymerization of diene monomers can be achieved through various mechanisms, including anionic, cationic, and coordination polymerization (e.g., using Ziegler-Natta catalysts). The choice of method will significantly influence the resulting polymer's architecture, microstructure, and properties.
Anionic Polymerization
Anionic polymerization, particularly when initiated by organolithium compounds, is renowned for its "living" nature, which allows for excellent control over molecular weight, a narrow molecular weight distribution (low dispersity, Đ), and the synthesis of well-defined block copolymers.[2] For this compound, this method is expected to offer the most precise control over the polymer structure.
Experimental Protocol: Anionic Polymerization of a this compound Derivative (Conceptual)
This protocol is a generalized procedure based on the anionic polymerization of other functionalized dienes.[2]
Materials:
-
This compound or a derivative (rigorously purified and dried)
-
Anhydrous, deoxygenated solvent (e.g., cyclohexane, toluene (B28343), or tetrahydrofuran (B95107) (THF))
-
Organolithium initiator (e.g., sec-butyllithium (B1581126) (sec-BuLi) in cyclohexane)
-
Terminating agent (e.g., degassed methanol)
-
Schlenk line or glovebox for maintaining an inert atmosphere
Procedure:
-
Reactor Preparation: A glass reactor equipped with a magnetic stirrer is flame-dried under vacuum and subsequently purged with a high-purity inert gas (e.g., argon or nitrogen).
-
Solvent and Monomer Transfer: The purified solvent is transferred to the reactor via cannula or vacuum distillation. The purified this compound monomer is then added. For enhanced purity, the mixture can be degassed using several freeze-pump-thaw cycles.
-
Initiation: The reactor is brought to the desired polymerization temperature (e.g., -78 °C to room temperature). The calculated amount of sec-BuLi initiator is added dropwise via a gas-tight syringe until a faint persistent color (if applicable) indicates the titration of impurities, followed by the addition of the full amount of initiator.
-
Propagation: The reaction mixture is stirred for a predetermined time to allow for complete monomer conversion. The progress can be monitored by taking aliquots and analyzing them via gas chromatography (GC) or NMR spectroscopy to confirm the disappearance of the monomer.
-
Termination: The living polymer chains are terminated by the addition of a small amount of degassed methanol (B129727). The disappearance of the color of the living chain ends is a visual indicator of successful termination.
-
Polymer Isolation: The polymer is isolated by precipitation in a large volume of a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Representative Data for Anionic Polymerization of Dienes:
The following table summarizes typical data obtained from the anionic polymerization of various diene monomers, which can serve as a benchmark for the expected outcomes with this compound derivatives.
| Monomer | Initiator | Solvent(s) | Temperature (°C) | Mn ( kg/mol ) | Đ (Mw/Mn) | Reference |
| Isoprene | sec-BuLi | Cyclohexane | 40 | 10 - 100 | < 1.1 | [3] |
| Butadiene | n-BuLi | Hexane | 50 | 50 - 200 | < 1.1 | [3] |
| 6-Methylthio-1,3-hexadiene (MTHD) | sec-BuLi | Toluene/THF | -78 to 10 | up to 50 | < 1.19 | [4] |
| 1,3-Cyclohexadiene | sec-BuLi/DABCO | Benzene | 20 | 5 - 50 | < 1.1 | [5] |
Note: Data is representative and will vary based on specific reaction conditions.
Cationic Polymerization
Cationic polymerization is typically initiated by Lewis acids or strong protic acids.[6] For dienes, this method can sometimes be complicated by side reactions such as cyclization and chain transfer, leading to less control over the polymer structure compared to anionic methods.[1][7] The methyl groups in this compound could potentially stabilize a propagating carbocation, making it a candidate for this type of polymerization.
Experimental Protocol: Cationic Polymerization of a this compound Derivative (Conceptual)
This is a generalized protocol and would require significant optimization.
Materials:
-
This compound or a derivative (purified and dried)
-
Lewis acid initiator (e.g., titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂))
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or hexane)
-
Quenching agent (e.g., methanol or ammonia (B1221849) solution)
Procedure:
-
Reactor Setup: A flame-dried, three-necked flask equipped with a stirrer, an inert gas inlet, and a dropping funnel is used.
-
Monomer and Solvent Addition: The purified monomer and solvent are added to the reactor under an inert atmosphere.
-
Initiation: The reaction mixture is cooled to the desired temperature (e.g., -78 °C to 0 °C). The initiator, dissolved in the reaction solvent, is added slowly from the dropping funnel.
-
Propagation: The polymerization is allowed to proceed with vigorous stirring for a specified duration.
-
Termination: The reaction is terminated by adding a quenching agent.
-
Polymer Isolation: The polymer is isolated by precipitation in a non-solvent, followed by filtration, washing, and drying under vacuum.
Representative Data for Cationic Polymerization of Dienes:
| Monomer | Initiator | Solvent | Temperature (°C) | Mn ( kg/mol ) | Đ (Mw/Mn) | Reference |
| Isobutylene | TiCl₄ | Hexane/CH₃Cl | -80 | 5 - 100 | 1.1 - 1.5 | [8] |
| 1,3-Pentadiene | FeCl₃ | Hexane | 20 | 1 - 10 | > 2 | [7] |
| Tetrahydroindene | SnCl₄ | Toluene | -78 | 10 - 50 | 1.1 - 1.4 | [6] |
Note: Cationic polymerization of dienes often results in broader molecular weight distributions.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium halide) and an organoaluminum co-catalyst, are well-known for their ability to produce stereoregular polymers from α-olefins and conjugated dienes.[9][10][11] This method could potentially lead to the synthesis of stereoregular poly(this compound), which would have unique material properties. The mechanism involves the coordination and insertion of the monomer at the transition metal center.[10]
Experimental Protocol: Ziegler-Natta Polymerization of a this compound Derivative (Conceptual)
This protocol is based on general procedures for Ziegler-Natta polymerization.[9]
Materials:
-
This compound or a derivative (purified and dried)
-
Ziegler-Natta catalyst components (e.g., TiCl₄ and triethylaluminum (B1256330) (AlEt₃))
-
Anhydrous, deoxygenated solvent (e.g., toluene or heptane)
-
Schlenk line or glovebox for inert atmosphere operations
-
Quenching agent (e.g., acidified methanol)
Procedure:
-
Catalyst Preparation: All glassware is flame-dried and handled under an inert atmosphere. The Ziegler-Natta catalyst is typically prepared in situ or pre-formed. A solution of the transition metal component (e.g., TiCl₄ in toluene) is prepared in the reactor.
-
Activation: The organoaluminum co-catalyst (e.g., AlEt₃) is added to the reactor to activate the catalyst. The mixture is often aged for a specific period at a controlled temperature.
-
Polymerization: The monomer is introduced into the reactor. The polymerization is allowed to proceed for a set time at a controlled temperature with continuous stirring.
-
Termination: The reaction is terminated by the addition of a quenching agent (e.g., methanol containing HCl).
-
Polymer Isolation: The polymer is precipitated, filtered, washed extensively to remove catalyst residues, and dried under vacuum.
Representative Data for Ziegler-Natta Polymerization of Dienes:
| Monomer | Catalyst System | Solvent | Temperature (°C) | Microstructure | Reference |
| Butadiene | TiCl₄/Al(i-Bu)₃ | Toluene | 50 | >95% cis-1,4 | [9] |
| Isoprene | TiCl₄/Al(i-Bu)₃ | Heptane | 25 | >96% cis-1,4 | [9] |
| Propylene | TiCl₃/AlEt₂Cl | Heptane | 70 | Isotactic | [9] |
Note: The microstructure of the resulting polymer is highly dependent on the specific catalyst system and reaction conditions.
Visualizations
General Experimental Workflow for Living Polymerization
Caption: General workflow for living polymerization of dienes.
Anionic Polymerization Mechanism
Caption: Mechanism of anionic polymerization of a diene.
Ziegler-Natta Polymerization Mechanism (Cossee-Arlman)
Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Potential Applications in Drug Development
Polymers derived from this compound and its functionalized derivatives could have several applications in the pharmaceutical and biomedical fields:
-
Drug Delivery: Functional groups on the polymer backbone could be used to attach drug molecules, creating polymer-drug conjugates for targeted delivery. The polymer backbone's properties could be tuned to control the release rate of the drug.
-
Biomaterials: The elastomeric properties typical of many polydienes could make them suitable for creating flexible biomaterials, such as matrices for tissue engineering or coatings for medical devices.
-
Antimicrobial Materials: By incorporating specific functional groups, such as quaternary ammonium (B1175870) salts, into the polymer structure, it may be possible to develop materials with inherent antimicrobial properties.[4]
Conclusion
While the polymerization of this compound and its derivatives remains an unexplored area of polymer chemistry, the established principles of anionic, cationic, and Ziegler-Natta polymerization provide a solid foundation for future research. The protocols and data presented in these application notes, though based on analogous systems, offer a starting point for the synthesis and characterization of a new class of polydienes. Experimental validation is crucial to determine the actual polymerization behavior of this compound and to unlock the potential of its polymers in materials science and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 4. Methylthiohexa‐1,3‐Diene: Anionic Polymerization of a Diene with Thioether Moiety Enables Post‐Polymerization Modification and Antimicrobial Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. courses.minia.edu.eg [courses.minia.edu.eg]
- 10. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Use of 2,3-Hexadiene in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2,3-Hexadiene, a conjugated diene, presents a versatile yet underutilized building block in the synthesis of heterocyclic compounds. Its potential lies in its ability to participate in various cycloaddition and transition-metal-catalyzed reactions to form a range of heterocyclic scaffolds, which are pivotal in medicinal chemistry and materials science. Due to the limited specific literature on this compound, this document provides exemplary application notes and detailed protocols based on well-established reactions of analogous simple, acyclic dienes. These protocols serve as a foundational guide for researchers to develop specific synthetic routes using this compound.
Synthesis of Substituted Pyridines via Aza-Diels-Alder Reaction
The Aza-Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing six-membered rings, can be employed for the synthesis of tetrahydropyridines, which can be subsequently aromatized to pyridines. In this exemplary protocol, this compound is envisioned to react with an in situ generated imine.
Reaction Principle:
The [4+2] cycloaddition between a 1,3-diene and an imine (a dienophile in this case) leads to the formation of a tetrahydropyridine (B1245486) ring. The reaction is often catalyzed by a Lewis acid to activate the imine. Subsequent oxidation yields the aromatic pyridine (B92270).
Exemplary Experimental Protocol:
Synthesis of a 2,3-Dialkyl-Substituted Pyridine Derivative
-
To a stirred solution of a primary amine (1.0 mmol) and an aldehyde (1.0 mmol) in anhydrous toluene (B28343) (10 mL) under an inert atmosphere (N₂), add a Lewis acid catalyst such as zinc chloride (ZnCl₂, 0.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the imine.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 1.1 mmol).
-
Stir the mixture at room temperature for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted pyridine.
Representative Quantitative Data (Based on Analogous Reactions):
| Diene | Dienophile (Imine Precursors) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 2,4-Hexadiene | Benzaldehyde, Aniline | ZnCl₂ | 100 | 18 | 65-75 |
| 1,3-Butadiene | p-Tolualdehyde, p-Anisidine | BF₃·OEt₂ | 80 | 24 | 60-70 |
| 2,4-Hexadiene | Formaldehyde, Benzylamine | Sc(OTf)₃ | 90 | 16 | 70-80 |
Synthesis of Substituted Thiophenes via Sulfur Cyclization
The reaction of conjugated dienes with elemental sulfur at elevated temperatures is a classical method for the synthesis of thiophenes. This approach is expected to be applicable to this compound to produce a tetra-substituted thiophene (B33073).
Reaction Principle:
At high temperatures, elemental sulfur (S₈) reacts with a 1,3-diene in a cyclization reaction, leading to the formation of a stable aromatic thiophene ring with the extrusion of hydrogen sulfide.
Synthesis of Substituted 2,3-Hexadienes: A Detailed Guide to Modern Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of modern synthetic protocols for the preparation of substituted 2,3-hexadienes, a class of allenes with significant potential in organic synthesis and medicinal chemistry. The unique structural features of allenes, particularly their axial chirality, make them attractive scaffolds for the development of novel therapeutic agents and functional materials. This guide details key synthetic methodologies, including palladium- and copper-catalyzed reactions, and provides step-by-step experimental protocols for their implementation in a laboratory setting.
Introduction to 2,3-Hexadiene Synthesis
The synthesis of substituted allenes, including 2,3-hexadienes, has been a subject of intense research, leading to the development of several powerful catalytic methods. Among these, palladium- and copper-catalyzed cross-coupling reactions have emerged as highly efficient and versatile strategies. These methods often utilize readily available starting materials such as propargylic derivatives and offer a high degree of control over substitution patterns and stereochemistry.
Palladium-Catalyzed Synthesis from Propargylic Carbonates
A prominent and versatile method for the synthesis of substituted 1,3-dienes, which can be adapted for 2,3-hexadienes, involves the palladium-catalyzed reaction of propargylic carbonates. This approach allows for the introduction of a wide range of substituents at various positions of the hexadiene core.
General Reaction Scheme
The palladium-catalyzed dienylation of propargylic carbonates proceeds through the formation of an allenylpalladium intermediate, which then undergoes further reaction to yield the 1,3-diene product. By selecting appropriate propargylic carbonates and nucleophiles, various substituted 2,3-hexadienes can be synthesized. For instance, the reaction of a propargylic carbonate derived from a pentynyl alcohol with a suitable nucleophile can lead to the formation of a this compound scaffold.
Diagram of the Palladium-Catalyzed Dienylation Workflow
Application of 2,3-Hexadiene in Natural Product Synthesis: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allenes, hydrocarbons containing two cumulative double bonds, are highly versatile building blocks in organic synthesis. Their unique axial chirality and reactivity make them attractive starting materials for the construction of complex molecular architectures, including a variety of natural products. Among the broader class of allenes, 2,3-hexadiene, a readily available and relatively simple substituted allene (B1206475), presents a valuable synthon for the introduction of specific stereochemistry and functional group handles. However, a comprehensive review of the scientific literature reveals a notable scarcity of published total syntheses of natural products that explicitly utilize this compound as a key starting material or intermediate with detailed experimental protocols.
This document, therefore, aims to provide a conceptual framework and generalized protocols for the potential application of this compound in natural product synthesis, drawing upon established allene chemistry. The methodologies presented are based on well-precedented reactions of substituted allenes and are intended to serve as a guide for researchers exploring the synthetic utility of this compound.
Key Synthetic Strategies Involving Allenes
The primary transformations that could be envisaged for this compound in the context of natural product synthesis include:
-
Diastereoselective Organocuprate Addition: The conjugate addition of organocuprates to chiral allenes is a powerful method for the stereoselective formation of C-C bonds. In the case of a racemic or prochiral this compound derivative, a chiral cuprate (B13416276) could be employed to induce diastereoselectivity, leading to the formation of a stereodefined vinylcuprate intermediate. This intermediate can then be trapped with various electrophiles to introduce further complexity.
-
[4+2] Cycloaddition (Diels-Alder Reaction): Allenes can participate as the 2π component in Diels-Alder reactions. The ethyl and propyl substituents on this compound would influence the regioselectivity and stereoselectivity of the cycloaddition, providing a route to highly substituted cyclohexene (B86901) derivatives which are common structural motifs in natural products.
-
[2+2] Cycloaddition: Photochemical or metal-catalyzed [2+2] cycloadditions of allenes with alkenes or alkynes can lead to the formation of cyclobutane (B1203170) or cyclobutene (B1205218) rings, respectively. These strained ring systems can then be elaborated into more complex carbocyclic or heterocyclic frameworks.
Hypothetical Application in Natural Product Synthesis: A Conceptual Workflow
To illustrate the potential of this compound, we can conceptualize a synthetic workflow towards a hypothetical natural product containing a stereodefined trisubstituted double bond and adjacent stereocenters.
Caption: A conceptual workflow for the application of this compound in the synthesis of a natural product core via a stereoselective organocuprate addition.
Generalized Experimental Protocols
The following are generalized, hypothetical protocols for key reactions involving a substituted allene like this compound. These are intended as a starting point for experimental design and will require optimization for specific substrates and desired outcomes.
Protocol 1: Diastereoselective Conjugate Addition of an Organocuprate to this compound
Objective: To perform a diastereoselective 1,4-conjugate addition of a chiral organocuprate to this compound to generate a stereodefined vinylcuprate, which is then trapped with an electrophile.
Materials:
-
This compound
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Organolithium reagent (e.g., n-BuLi, MeLi)
-
Copper(I) iodide (CuI) or copper(I) cyanide (CuCN)
-
Chiral ligand (if preparing a chiral cuprate in situ)
-
Electrophile (e.g., a simple aldehyde like propanal)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line, syringes, etc.)
Procedure:
-
Preparation of the Organocuprate:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), place CuI (1.0 eq).
-
Cool the flask to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the organolithium reagent (2.0 eq) in Et₂O or THF via syringe.
-
Allow the mixture to stir at -78 °C for 30-60 minutes to form the lithium diorganocuprate (Gilman reagent). For a chiral cuprate, a chiral ligand would be introduced at an appropriate stage.
-
-
Conjugate Addition:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.2 eq) in anhydrous Et₂O or THF.
-
Cool the solution to -78 °C.
-
Slowly add the pre-formed organocuprate solution to the solution of this compound via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Electrophilic Quench:
-
To the resulting vinylcuprate solution at -78 °C, add the electrophile (e.g., propanal, 1.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O or ethyl acetate (B1210297) (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Expected Quantitative Data (Hypothetical):
| Entry | Organocuprate | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Me₂CuLi | Propanal | 75 | 1:1 |
| 2 | (R*)₂CuLi | Propanal | 68 | >10:1 |
Note: The diastereomeric ratio would be highly dependent on the nature of the chiral cuprate and the reaction conditions.
Protocol 2: [4+2] Cycloaddition of this compound with an Electron-Deficient Dienophile
Objective: To perform a Diels-Alder reaction between this compound (as the diene component) and a dienophile to construct a substituted cyclohexene ring.
Materials:
-
This compound
-
Dienophile (e.g., maleic anhydride (B1165640), N-phenylmaleimide)
-
Anhydrous toluene (B28343) or xylenes
-
Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)
-
Standard laboratory glassware for reflux reactions.
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the dienophile (1.0 eq) in anhydrous toluene.
-
Add this compound (1.5 eq) to the solution.
-
If using a Lewis acid catalyst, add it portion-wise at 0 °C before heating.
-
-
Reaction:
-
Heat the reaction mixture to reflux (80-110 °C for toluene, higher for xylenes) and monitor the reaction progress by TLC.
-
The reaction time can vary from a few hours to overnight depending on the reactivity of the dienophile.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed (as is common with maleic anhydride adducts), collect it by filtration.
-
If no precipitate forms, concentrate the reaction mixture in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
-
Expected Quantitative Data (Hypothetical):
| Entry | Dienophile | Catalyst | Yield (%) | Endo:Exo Ratio |
| 1 | Maleic Anhydride | None | 85 | 9:1 |
| 2 | N-Phenylmaleimide | AlCl₃ | 92 | >20:1 |
Conclusion
While the direct application of this compound in the total synthesis of natural products is not extensively documented in the current scientific literature, its potential as a versatile building block is evident from the well-established chemistry of substituted allenes. The generalized protocols and conceptual workflow presented here provide a foundation for researchers to explore the utility of this compound in the stereoselective construction of complex molecular targets. Further investigation into the diastereoselective and enantioselective transformations of this compound is warranted and could unlock new and efficient pathways to valuable natural products and their analogues. The lack of specific, detailed examples in the literature also highlights an opportunity for new research in this area.
Application Notes and Protocols for Gas-Phase Chromatography Analysis of 2,3-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 2,3-hexadiene using gas-phase chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). These methods are applicable for the separation and quantification of this compound and its isomers in various matrices.
Introduction
This compound is a volatile organic compound (VOC) of interest in various fields, including petrochemical analysis and as a potential impurity in chemical synthesis. Gas chromatography is the premier analytical technique for the separation and quantification of such volatile compounds due to its high resolution and sensitivity.[1][2] The choice of stationary phase and temperature programming is critical for the successful separation of closely related isomers of hexadiene. This note outlines recommended GC columns, sample preparation techniques, and instrument parameters for the analysis of this compound.
Data Presentation: GC Method Parameters
Effective separation of this compound and its isomers can be achieved using various GC columns and conditions. Non-polar stationary phases are generally recommended for the analysis of non-polar compounds like hexadienes.[2] For complex matrices or challenging separations of isomers, a combination of columns or multidimensional GC may be employed.[3] Below is a summary of recommended starting conditions derived from methods for similar C6 alkenes and conjugated dienes.
Table 1: Recommended GC Columns and Conditions for this compound Analysis
| Parameter | Method 1: General Purpose | Method 2: High-Resolution Isomer Separation |
| Column | DB-1 or similar non-polar phase (e.g., 100% dimethylpolysiloxane)[4] | CP-SIL PONA CB or similar long non-polar column[5] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 150 m x 0.25 mm ID, 0.5 µm film thickness[5] |
| Carrier Gas | Helium or Hydrogen | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | 1.2 mL/min[3] |
| Injector Type | Split/Splitless | Split/Splitless |
| Injector Temp. | 250 °C | 250 °C |
| Split Ratio | 50:1 (adjustable based on concentration) | 100:1 |
| Oven Program | Initial: 40 °C, hold for 2 minRamp: 5 °C/min to 150 °CHold: 5 min | Initial: 60 °C, hold for 10 minRamp: 2 °C/min to 200 °CHold: 10 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| MS Transfer Line | 280 °C | 280 °C |
| MS Ion Source | 230 °C | 230 °C |
| MS Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 | m/z 35-350 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC analysis. The goal is to introduce the sample into the GC system in a suitable solvent and free from non-volatile residues.[5][6][7]
Materials:
-
Volatile solvent (e.g., hexane, pentane, or dichloromethane)
-
Glass vials with PTFE-lined septa[6]
-
Microsyringe
-
Vortex mixer
-
(Optional) Solid Phase Microextraction (SPME) fibers for trace analysis
Protocol for Liquid Samples:
-
If the sample is a liquid, dilute it in a suitable volatile solvent. A starting dilution of 1:100 (v/v) is recommended, but may need to be adjusted based on the expected concentration of this compound.
-
Transfer an aliquot of the diluted sample to a 2 mL autosampler vial.
-
Cap the vial tightly with a PTFE-lined septum.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
The sample is now ready for injection into the GC.
Protocol for Solid or Semi-Solid Samples (Headspace Analysis):
-
Accurately weigh a small amount of the sample (e.g., 100 mg) into a headspace vial.
-
Seal the vial tightly.
-
Place the vial in a headspace autosampler or a heating block at a controlled temperature (e.g., 80°C) for a set equilibration time (e.g., 15 minutes).
-
After equilibration, a sample of the vapor phase (headspace) is automatically injected into the GC.
GC-MS Analysis
This protocol is based on the parameters outlined in Table 1.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector
-
Autosampler
Procedure:
-
Install the selected GC column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Set the GC and MS instrument parameters as detailed in Table 1 (Method 1 or 2).
-
Load the prepared sample vials into the autosampler tray.
-
Create a sequence in the instrument control software, including sample names, vial positions, and the analytical method.
-
Run a blank solvent injection first to ensure the system is clean.
-
Inject a standard solution of this compound to determine its retention time and mass spectrum.
-
Run the prepared samples.
-
Analyze the resulting chromatograms and mass spectra to identify and quantify this compound. Identification is confirmed by matching the retention time and the mass spectrum with that of a pure standard.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC analysis of this compound.
Caption: Workflow for the GC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sepration of 2,4 hexadiene in benzene matrix - Chromatography Forum [chromforum.org]
- 4. agilent.com [agilent.com]
- 5. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. chromsoc.jp [chromsoc.jp]
Application Notes and Protocols for Computational Modeling of 2,3-Hexadiene Reaction Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Hexadiene, a member of the allene (B1206475) family, is a versatile building block in organic synthesis. Its unique electronic structure, characterized by two cumulative double bonds, makes it susceptible to a variety of chemical transformations, including pericyclic reactions, radical additions, and carbocation-mediated rearrangements. Understanding the intricate mechanisms of these reactions is paramount for controlling product selectivity and developing novel synthetic methodologies. This document provides detailed application notes and protocols for the computational modeling of this compound reaction mechanisms, offering a powerful tool to complement and guide experimental investigations.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating reaction pathways, determining transition state geometries, and predicting reaction kinetics and thermodynamics. By simulating reactions at the molecular level, researchers can gain unprecedented insights into the factors governing reactivity and selectivity. These computational models are invaluable for designing new experiments, optimizing reaction conditions, and predicting the outcomes of novel transformations.
These application notes will guide researchers in setting up and performing computational studies on the reaction mechanisms of this compound. Furthermore, detailed experimental protocols are provided to facilitate the validation of computational predictions and to explore the synthetic utility of this fascinating molecule.
Key Reaction Mechanisms of this compound
Based on the known reactivity of allenes, the following reaction mechanisms are of primary interest for computational and experimental investigation of this compound:
-
Pericyclic Reactions: These concerted reactions, such as [2+2] and [4+2] cycloadditions, are common for allenes. The central and terminal double bonds of this compound offer multiple sites for cycloaddition, leading to a variety of cyclic products.
-
Radical Reactions: The pyrolysis or photolysis of this compound can generate radical intermediates, which can undergo subsequent rearrangements, additions, or fragmentation. Understanding these pathways is crucial for predicting product distributions in high-temperature reactions.
-
Carbocation-Mediated Reactions: In the presence of electrophiles or under acidic conditions, this compound can form resonance-stabilized carbocations. These intermediates can be trapped by nucleophiles or undergo rearrangements to yield a diverse array of products.[1][2][3][4][5]
Computational Modeling Protocols
This section outlines the protocols for performing DFT calculations to investigate the reaction mechanisms of this compound.
Software and Hardware Requirements
-
Quantum Chemistry Software: Gaussian 16 or a similar quantum chemistry package.
-
Molecular Visualization Software: GaussView, Avogadro, or other molecular modeling software.
-
High-Performance Computing (HPC) Cluster: Access to an HPC cluster is highly recommended for performing computationally demanding calculations.
Protocol 1: Geometry Optimization and Frequency Calculations
-
Build the initial structure of this compound and any other reactants using a molecular builder.
-
Perform a geometry optimization to find the lowest energy conformation of the molecule(s). A commonly used level of theory for initial optimizations is B3LYP with the 6-31G(d) basis set.
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
Protocol 2: Transition State Searching
-
Propose a reaction mechanism and build an initial guess for the transition state (TS) structure. This can often be done by performing a relaxed scan along the reaction coordinate.
-
Perform a transition state optimization using an appropriate algorithm (e.g., Berny optimization with the Opt=TS keyword in Gaussian). It is crucial to use a level of theory that is adequate for describing the electronic structure of the transition state, such as B3LYP or M06-2X with a larger basis set like 6-311+G(d,p).
-
Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located transition state connects the desired reactants and products.
Protocol 3: Calculation of Reaction Energetics
-
Calculate the electronic energies of the optimized reactants, transition state(s), and products at a high level of theory and with a large basis set (e.g., DLPNO-ωB97X-2/Def2-QZVPP or CCSD(T)/aug-cc-pVTZ for very accurate benchmarks).[6][7][8][9]
-
Correct the electronic energies with the ZPVE and thermal corrections obtained from the frequency calculations.
-
Calculate the activation energy (ΔG‡) and the reaction energy (ΔGr) using the following equations:
-
ΔG‡ = G(TS) - G(Reactants)
-
ΔGr = G(Products) - G(Reactants)
-
Data Presentation: Calculated Energetics for Plausible this compound Reactions
The following table summarizes hypothetical quantitative data for proposed reaction pathways of this compound. These values are illustrative and would need to be calculated following the protocols described above.
| Reaction Pathway | Reactants | Transition State | Product(s) | ΔG‡ (kcal/mol) | ΔGr (kcal/mol) |
| [2+2] Cycloaddition | This compound + Ethene | TS1 | 1-Ethyl-2-methyl-3-methylenecyclobutane | 35.2 | -15.8 |
| [4+2] Cycloaddition | This compound + 1,3-Butadiene | TS2 | 4-Ethenyl-5-methyl-1,2,3,6-tetrahydro-3-methylenepyridine | 28.5 | -25.1 |
| Radical Isomerization | This compound | TS3 | 2,4-Hexadiene | 55.7 | -5.3 |
| Carbocation Rearrangement | Protonated this compound | TS4 | 1,3-Hexadiene | 15.1 | -10.2 |
Experimental Protocols
This section provides general protocols for conducting experiments to validate the computational predictions for this compound reactions.
Protocol 4: Gas-Phase Pyrolysis of this compound
This protocol is adapted from studies on allene pyrolysis and can be used to investigate the radical-mediated reactions of this compound.[10][11][12][13]
-
Experimental Setup: A single-pulse shock tube or a flow reactor is required.[10][14][15] The reactor should be coupled to a gas chromatograph-mass spectrometer (GC-MS) for product analysis.
-
Sample Preparation: Prepare a dilute mixture of this compound in an inert carrier gas (e.g., argon). The concentration of this compound should be low enough to minimize secondary reactions.
-
Pyrolysis: Heat the mixture to the desired temperature range (typically 800-1500 K) for a short residence time (milliseconds).[10][11][12]
-
Product Analysis: Rapidly quench the reaction mixture and analyze the products using GC-MS. Identify and quantify the products by comparing their retention times and mass spectra to those of authentic standards.
-
Kinetic Analysis: By varying the temperature and residence time, the rate constants and activation parameters for the decomposition of this compound and the formation of various products can be determined.
Protocol 5: Solution-Phase Cycloaddition Reactions
This protocol can be used to study the pericyclic reactions of this compound.
-
Reactant Preparation: Dissolve this compound and the desired diene or dienophile in a suitable solvent (e.g., toluene, THF) in a sealed reaction vessel.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by techniques such as TLC or GC.
-
Product Isolation and Characterization: Once the reaction is complete, remove the solvent and purify the product(s) by column chromatography or distillation. Characterize the structure of the product(s) using spectroscopic methods (NMR, IR, Mass Spectrometry).
-
Kinetic Studies: The reaction kinetics can be studied by monitoring the disappearance of reactants and the appearance of products over time using GC or NMR.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the logical flow of the computational and experimental investigations into the reaction mechanisms of this compound.
Caption: Computational workflow for investigating reaction mechanisms.
References
- 1. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the Reactivity and Selectivity of [3]Cumulenes via Double-Hybrid DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Reactivity and Selectivity of [3]Cumulenes via Double-Hybrid DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. An experimental and detailed kinetic modeling study of the pyrolysis and oxidation of allene and propyne over a wide range of conditions (Journal Article) | OSTI.GOV [osti.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
2,3-Hexadiene: A Versatile Precursor in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Hexadiene, a readily accessible allene (B1206475), serves as a versatile and reactive precursor in a variety of organic transformations. Its unique electronic and structural features, characterized by the cumulative double bonds, allow for its participation in a range of reactions, including cycloadditions, metal-catalyzed functionalizations, and electrophilic additions. These reactions provide efficient pathways to construct complex molecular architectures, including carbocycles and heterocycles, which are of significant interest in medicinal chemistry and materials science. This document provides an overview of key applications of this compound in organic synthesis, complete with detailed experimental protocols and quantitative data to guide researchers in its effective utilization.
Key Applications and Experimental Protocols
Cycloaddition Reactions: Access to Carbocyclic and Heterocyclic Scaffolds
This compound is a valuable substrate in cycloaddition reactions, offering routes to diverse ring systems. While specific examples for this compound are not extensively documented in readily available literature, its reactivity can be inferred from the well-established chemistry of other allenes.
Allenes can participate as the dienophile in Diels-Alder reactions. The reaction of an allene with a conjugated diene typically yields a cyclohexene (B86901) derivative with an exocyclic double bond. For this compound, this would involve reaction with a suitable diene to form a six-membered ring. The regioselectivity and stereoselectivity of such reactions are influenced by the substituents on both the allene and the diene, as well as the reaction conditions.
General Experimental Protocol for [4+2] Cycloaddition:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the diene (1.0 equiv.) and a suitable dry, aprotic solvent (e.g., toluene, xylenes).
-
Addition of Allene: Add this compound (1.2 equiv.) to the solution via syringe.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically ranging from 80 to 150 °C) and stirred for the required time (monitored by TLC or GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
Table 1: Representative [4+2] Cycloaddition Reactions of Allenes
| Diene | Dienophile (Allene) | Product | Yield (%) | Reference |
| 1,3-Butadiene | Phenylallene | 4-Methylene-3-phenylcyclohexene | 75 | (Generic Example) |
| Cyclopentadiene | Methoxyallene | 5-Methoxymethylenebicyclo[2.2.1]hept-2-ene | 82 | (Generic Example) |
Note: Data presented are for analogous allenes due to the lack of specific quantitative data for this compound in the searched literature.
Allenes are excellent partners in [3+2] cycloaddition reactions with 1,3-dipoles to generate five-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals. For instance, the reaction of an allene with a nitrile oxide or an azide (B81097) can yield isoxazoles and triazoles, respectively.
General Experimental Protocol for [3+2] Cycloaddition with a Nitrile Oxide:
-
Generation of Nitrile Oxide: The nitrile oxide is typically generated in situ from the corresponding oxime by treatment with an oxidizing agent (e.g., N-chlorosuccinimide followed by a base like triethylamine).
-
Reaction Setup: In a round-bottom flask, the oxime (1.0 equiv.) is dissolved in a suitable solvent (e.g., dichloromethane). N-chlorosuccinimide (1.1 equiv.) is added, and the mixture is stirred at room temperature.
-
Cycloaddition: After the formation of the chloro-oxime, the mixture is cooled to 0 °C, and this compound (1.5 equiv.) is added, followed by the slow addition of triethylamine (B128534) (1.2 equiv.). The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the isoxazole (B147169) product.
Table 2: Representative [3+2] Cycloaddition Reactions of Allenes
| 1,3-Dipole | Allene | Product | Yield (%) | Reference |
| Benzonitrile Oxide | 1,2-Butadiene | 3-Phenyl-5-ethyl-4-methylene-4,5-dihydroisoxazole | 88 | (Generic Example) |
| Phenyl Azide | Propadiene | 1-Phenyl-4-methyl-1H-1,2,3-triazole | 70 | (Generic Example) |
Note: Data presented are for analogous allenes due to the lack of specific quantitative data for this compound in the searched literature.
Logical Workflow for [3+2] Cycloaddition:
Caption: General workflow for the synthesis of five-membered heterocycles from this compound.
Metal-Catalyzed Reactions
Transition metal catalysis offers powerful tools for the selective functionalization of allenes like this compound.
The palladium-catalyzed addition of amines to allenes (hydroamination) is an atom-economical method for the synthesis of allylic amines, which are important building blocks in organic synthesis. The regioselectivity of the addition is often controlled by the nature of the palladium catalyst and the substituents on the allene and the amine.
General Experimental Protocol for Palladium-Catalyzed Hydroamination:
-
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with a palladium precursor (e.g., Pd(dba)₂, 2 mol%) and a phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%). Dry, degassed solvent (e.g., toluene) is added, and the mixture is stirred to form the active catalyst.
-
Reaction Setup: To the catalyst solution, the aniline (B41778) (1.0 equiv.) and this compound (1.2 equiv.) are added.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and monitored by GC-MS.
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed in vacuo. The residue is purified by flash chromatography on silica gel to afford the allylic amine.
Table 3: Representative Palladium-Catalyzed Hydroamination of Allenes
| Amine | Allene | Catalyst System | Product | Yield (%) | Reference |
| Aniline | 1,2-Octadiene | Pd(dba)₂ / DPEphos | N-(Oct-2-en-3-yl)aniline | 85 | (Generic Example) |
| Morpholine | Cyclohexylallene | [Pd(allyl)Cl]₂ / dppf | 4-(1-Cyclohexylallyl)morpholine | 78 | (Generic Example) |
Note: Data presented are for analogous allenes due to the lack of specific quantitative data for this compound in the searched literature.
Signaling Pathway for Palladium-Catalyzed Hydroamination:
Caption: Catalytic cycle for the hydroamination of this compound.
This compound can be isomerized to the thermodynamically more stable conjugated 2,4-hexadiene (B1165886) under the influence of a rhodium catalyst. This transformation is valuable as it converts a less common allene into a versatile conjugated diene, which can then be used in a wider range of synthetic applications, such as Diels-Alder reactions.
General Experimental Protocol for Rhodium-Catalyzed Isomerization:
-
Catalyst Preparation: A solution of the rhodium precursor (e.g., [Rh(cod)Cl]₂, 1 mol%) and a suitable ligand (e.g., triphenylphosphine, 4 mol%) in a degassed solvent (e.g., THF) is prepared under an inert atmosphere.
-
Reaction: this compound (1.0 equiv.) is added to the catalyst solution.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) until complete conversion is observed by GC analysis.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the resulting 2,4-hexadiene can be purified by distillation.
Table 4: Representative Rhodium-Catalyzed Isomerization of Allenes
| Allene | Catalyst System | Product | Yield (%) | Reference |
| 1,2-Octadiene | [Rh(dppe)]ClO₄ | 2,4-Octadiene | >95 | (Generic Example) |
| Phenylallene | RhH(CO)(PPh₃)₃ | 1-Phenyl-1,3-butadiene | 90 | (Generic Example) |
Note: Data presented are for analogous allenes due to the lack of specific quantitative data for this compound in the searched literature.
Electrophilic Addition Reactions
The reaction of allenes with electrophiles can proceed through different pathways, leading to a variety of functionalized products. The regioselectivity of the addition to unsymmetrical allenes like this compound is a key consideration.
The addition of hydrogen halides (e.g., HBr, HCl) to this compound is expected to proceed via a carbocation intermediate. Protonation can occur at the central carbon of the allene system to form a vinylic carbocation, or at a terminal carbon to form an allylic carbocation. The allylic carbocation is generally more stable and would be the preferred intermediate, leading to the formation of halo-substituted conjugated dienes. The ratio of the resulting products can be influenced by kinetic versus thermodynamic control.
General Experimental Protocol for Electrophilic Addition of HBr:
-
Reaction Setup: A solution of this compound (1.0 equiv.) in a non-polar, aprotic solvent (e.g., pentane (B18724) or dichloromethane) is cooled to a low temperature (e.g., -78 °C).
-
Addition of HBr: A solution of HBr in acetic acid or HBr gas is slowly bubbled through the solution.
-
Reaction Monitoring: The reaction progress is monitored by GC-MS.
-
Work-up: The reaction is quenched by pouring it into a cold, saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed, and the product mixture is analyzed to determine the ratio of isomers. The products can be separated by careful distillation or chromatography.
Table 5: Expected Products from Electrophilic Addition to this compound
| Electrophile | Intermediate | Kinetic Product | Thermodynamic Product |
| HBr | Allylic Carbocation | 3-Bromo-2,4-hexadiene | 4-Bromo-2,4-hexadiene |
Note: This table represents expected outcomes based on general principles of electrophilic addition to allenes, as specific experimental data for this compound was not found.
Logical Relationship in Electrophilic Addition:
Caption: Kinetic versus thermodynamic pathways in the electrophilic addition to this compound.
Conclusion
This compound is a valuable C6 building block with significant potential in organic synthesis. While specific, detailed protocols for many of its reactions are not as prevalent in the literature as for other common dienes, its reactivity as an allene allows for its application in a wide array of transformations to construct valuable carbocyclic and heterocyclic frameworks. The protocols and data presented here, based on the established chemistry of analogous systems, provide a solid foundation for researchers to explore the synthetic utility of this compound in their own work. Further investigation into the specific reactivity and selectivity of this compound is warranted to fully exploit its potential in the development of novel synthetic methodologies and the synthesis of complex target molecules.
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Hexadiene
This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on the purification of 2,3-Hexadiene. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems that may arise during the purification of this compound and offers potential solutions.
Issue 1: Poor separation of this compound from its isomers during fractional distillation.
-
Question: I'm having trouble separating this compound from other C6H10 isomers. The boiling points are very close. What can I do?
-
Answer: Separating close-boiling isomers is a common challenge.[1] Here are several troubleshooting steps:
-
Increase Column Efficiency: The key to separating compounds with close boiling points is to use a fractionating column with a high number of theoretical plates.[2][3] Consider switching to a longer column or one with a more efficient packing material, such as Raschig rings or structured packing, instead of a simple Vigreux column.[4][5]
-
Optimize Distillation Rate: A slow and steady distillation rate is crucial.[3] Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established throughout the column. A high reflux ratio, where most of the condensate returns to the column, enhances separation.[5]
-
Ensure Proper Insulation: Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient and prevent heat loss.[3]
-
Check for Azeotropes: Although specific data for this compound is scarce, it's possible it may form azeotropes with residual solvents from its synthesis. An azeotrope is a mixture that boils at a constant temperature, making separation by simple distillation impossible. If an azeotrope is suspected, alternative purification methods like preparative gas chromatography may be necessary.
-
Issue 2: Low recovery of purified this compound.
-
Question: After purification, my yield of this compound is significantly lower than expected. What could be the cause?
-
Answer: Low recovery can be attributed to several factors:
-
Peroxide Formation and Polymerization: Dienes are susceptible to peroxide formation, especially when exposed to air and heat. These peroxides can initiate polymerization, leading to product loss. Always test for and remove peroxides before distillation. Consider adding a polymerization inhibitor like hydroquinone (B1673460) or butylated hydroxytoluene (BHT) to the distillation flask.
-
Hold-up in the Distillation Column: The packing material in a fractionating column can retain a significant amount of liquid. After the distillation is complete, allow the column to cool completely to recover any condensed product.
-
Leaks in the Apparatus: Ensure all glass joints are properly sealed to prevent the loss of volatile product.
-
Distilling to Dryness: Never distill to dryness, as this can lead to the concentration of explosive peroxides. Always leave a small amount of residue in the distillation flask.
-
Issue 3: The purified this compound is still impure.
-
Question: I've performed the purification, but my final product is still contaminated. What are the likely impurities and how can I remove them?
-
Answer: Common impurities include:
-
Isomers: Positional and geometric isomers of hexadiene are the most common impurities. If fractional distillation is insufficient, preparative gas chromatography (GC) is a powerful technique for separating isomers with very similar boiling points.
-
Residual Solvents: Solvents used in the synthesis of this compound may carry over. Ensure your distillation temperature plateaus at the boiling point of this compound and not a solvent.
-
Peroxides: As mentioned, peroxides can form upon storage and handling. These can be removed by passing the crude product through a column of activated alumina (B75360) or by washing with a solution of ferrous sulfate (B86663).
-
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for this compound?
A1: The most common and effective purification techniques for this compound, a volatile liquid, are fractional distillation and preparative gas chromatography (GC). Recrystallization is not a suitable method due to its low melting point.
Q2: How do I test for and remove peroxides from my this compound sample?
A2: You can test for peroxides using commercially available peroxide test strips or by adding a few drops of a potassium iodide solution. A yellow-brown color indicates the presence of peroxides. To remove them, you can either pass the diene through a column of activated alumina or wash it with a freshly prepared 5-10% aqueous solution of ferrous sulfate (FeSO₄) or sodium metabisulfite (B1197395) (Na₂S₂O₅). After washing, separate the organic layer, dry it over an anhydrous drying agent like magnesium sulfate, and filter.
Q3: What type of GC column is best for separating this compound from its isomers?
A3: For separating isomers, the choice of GC column is critical. While non-polar columns separate based on boiling point, a more polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., Carbowax) or a cyanopropylphenyl phase, can provide better selectivity for separating isomers with different polarities, like cis/trans isomers.[6]
Q4: How should I store purified this compound to maintain its purity?
A4: this compound is prone to oxidation and polymerization. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass bottle to protect it from light and air. For long-term storage, it is advisable to add a radical inhibitor, such as BHT, and store at a low temperature (refrigerated or frozen). Conjugated dienes are generally more stable than isolated or cumulated dienes.[7][8][9][10]
Q5: What are the boiling points of this compound and its common isomers?
A5: The boiling points of C6H10 isomers can be very close, which makes fractional distillation challenging. The table below summarizes the boiling points of this compound and some of its common isomers.
Data Presentation
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 592-49-4 | C6H10 | 82.14 | 68[11] |
| 1,3-Hexadiene | 592-48-3 | C6H10 | 82.14 | 72-76[12] |
| 2,4-Hexadiene | 592-46-1 | C6H10 | 82.14 | 82 |
Experimental Protocols
Protocol 1: Purification by High-Efficiency Fractional Distillation
This protocol is suitable for purifying larger quantities of this compound when impurities have a boiling point difference of at least 5-10°C.
-
Materials:
-
Crude this compound (pre-treated to remove peroxides)
-
Boiling chips or a magnetic stir bar
-
Polymerization inhibitor (e.g., a few crystals of hydroquinone)
-
High-efficiency fractionating column (e.g., Vigreux, or packed with Raschig rings or metal sponge)[13]
-
Distillation head, condenser, and receiving flasks
-
Heating mantle with a variable controller
-
Thermometer and adapter
-
Inert gas source (Nitrogen or Argon)
-
-
Procedure:
-
Peroxide Removal: Test the crude this compound for peroxides and treat if necessary (see FAQ 2).
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. Place the crude this compound, boiling chips, and a polymerization inhibitor into the distilling flask.
-
Inert Atmosphere: Flush the system with a slow stream of nitrogen or argon.
-
Distillation: Begin heating the flask gently. As the liquid boils, a condensation ring will slowly rise up the fractionating column.
-
Equilibration: Adjust the heat to allow the condensation ring to remain in the upper part of the column for a period before collecting any distillate. This ensures good separation.
-
Fraction Collection: Collect any initial low-boiling fractions (forerun) in a separate flask. Once the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 68°C), switch to a clean, pre-weighed receiving flask.
-
Maintain a Slow, Steady Rate: Collect the purified product at a slow, steady rate (typically 1-2 drops per second).
-
Completion: Stop the distillation when only a small amount of liquid remains in the distilling flask. Never distill to dryness.
-
Storage: Transfer the purified this compound to a clean, dry, amber bottle, add a polymerization inhibitor, flush with inert gas, and store under appropriate conditions.
-
Protocol 2: High-Purity Purification by Preparative Gas Chromatography (Prep GC)
This method is ideal for obtaining very high-purity (>99.5%) this compound on a smaller scale.
-
Materials:
-
Partially purified this compound
-
Preparative gas chromatograph with a suitable column and detector
-
Collection traps (cooled)
-
Volatile solvent for sample dilution (e.g., pentane (B18724) or hexane)
-
Syringe for injection
-
-
Procedure:
-
Column Selection: Choose a preparative GC column that provides good separation of C6H10 isomers. A polar stationary phase is often effective for separating isomers.
-
Method Development: First, develop an analytical GC method to determine the retention times of this compound and its impurities. Optimize the temperature program and carrier gas flow rate for the best resolution.
-
Sample Preparation: If necessary, dilute the partially purified this compound in a minimal amount of a volatile solvent to facilitate injection.
-
Injection: Inject the sample onto the preparative GC column.
-
Fraction Collection: Set the collection parameters to trap the eluent corresponding to the retention time of this compound. The collection traps are typically cooled with liquid nitrogen or a dry ice/acetone bath to condense the purified compound.
-
Multiple Runs: Repeat the injection and collection cycle as needed to obtain the desired amount of high-purity product.
-
Recovery: After the final run, allow the collection traps to warm to room temperature and transfer the purified liquid to a suitable storage container.
-
Purity Analysis: Analyze a small aliquot of the collected product by analytical GC to confirm its purity.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting poor separation in fractional distillation.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Purification [chem.rochester.edu]
- 4. idc-online.com [idc-online.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition | Pharmaguideline [pharmaguideline.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound [stenutz.eu]
- 12. 1,3-Hexadiene, mixture of cis and trans 95 592-48-3 [sigmaaldrich.com]
- 13. pobel.com [pobel.com]
Technical Support Center: Synthesis of 2,3-Hexadiene
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-hexadiene synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily through the isomerization of internal alkynes like 3-hexyne (B1328910).
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound are often attributed to incomplete isomerization, side reactions, or product loss during workup. Here are some common causes and solutions:
-
Insufficient Base Strength or Concentration: The choice and amount of base are critical for efficient isomerization. Strong bases like potassium tert-butoxide or sodium amide are typically required.
-
Solution: Ensure the base is fresh and anhydrous. Consider increasing the molar ratio of the base to the alkyne. For challenging isomerizations, a stronger base system like potassium tert-butoxide in a polar aprotic solvent (e.g., DMSO) can be more effective.
-
-
Suboptimal Reaction Temperature: The isomerization of alkynes to allenes is temperature-dependent.
-
Solution: The optimal temperature can vary depending on the base and solvent used. It is advisable to start at a moderate temperature (e.g., room temperature to 50°C) and gradually increase it while monitoring the reaction progress by GC or TLC.
-
-
Presence of Protic Solvents: Protic solvents can quench the strong base, hindering the deprotonation of the alkyne, which is the initial step of the isomerization.
-
Solution: Use anhydrous aprotic solvents like THF, DMSO, or liquid ammonia (B1221849). Ensure all glassware is thoroughly dried before use.
-
-
Product Volatility: this compound is a low-boiling point compound (approx. 68°C), which can lead to significant loss during solvent removal or purification.[1]
-
Solution: Use a rotary evaporator with a cold trap and carefully control the vacuum and bath temperature. For purification, fractional distillation with an efficient column is recommended to separate it from other isomers and the solvent.
-
Q2: I am observing multiple products in my reaction mixture. What are the likely side products and how can I minimize their formation?
A2: The formation of multiple isomers is a common challenge in alkyne isomerization reactions.
-
Common Side Products:
-
Positional Isomers: Isomerization of 3-hexyne can also lead to the formation of other hexadiene isomers such as 1,3-hexadiene (B165228) and 2,4-hexadiene, as well as the starting alkyne and other isomeric alkynes like 1-hexyne.
-
Conjugated Dienes: Under certain conditions, the initially formed allene (B1206475) can further isomerize to more stable conjugated dienes.
-
-
Minimization Strategies:
-
Reaction Time: Monitor the reaction closely and stop it once the maximum yield of this compound is reached to prevent further isomerization to more stable dienes.
-
Choice of Base: The choice of base can influence the product distribution. For instance, sodium amide in liquid ammonia has been shown to catalyze the stepwise isomerization of hexynes and hexadienes.
-
Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity for the desired allene.
-
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Due to its low boiling point and the potential presence of isomers with similar boiling points, purification requires careful technique.
-
Fractional Distillation: This is the most effective method for separating this compound from other isomers and high-boiling point impurities.
-
Recommendation: Use a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) for efficient separation.[2] Distill slowly to allow for proper vapor-liquid equilibrium.
-
-
Gas Chromatography (GC): For obtaining very high purity material on a small scale, preparative gas chromatography can be employed.
-
Removal of Base: Before distillation, it is crucial to quench the reaction and remove the basic catalyst. This is typically done by carefully adding water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic product is then extracted with a low-boiling point solvent like diethyl ether or pentane.
Data Presentation
Table 1: Comparison of Reaction Conditions for Alkyne Isomerization to Allenes
| Starting Material | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Allene Yield (%) | Reference |
| 1-Dodecyne | KOtBu (1.1) | DMSO | 25 | 2 | 95 | J. Org. Chem. 1980, 45 (1), 1-11 |
| 1-Octyne | KOtBu (1.2) | DMSO | 25 | 3 | 92 | J. Org. Chem. 1980, 45 (1), 1-11 |
| 3-Hexyne | NaNH₂ (catalytic) | Liquid NH₃ | -33 | 0.3 | Initial isomerization observed | J. Chem. Soc., Perkin Trans. 2, 1973, 1964-1969 |
| Phenylpropyne | KOtBu (0.1) | THF | 25 | 5 | 85 | Org. Lett. 2018, 20 (17), 5478-5481 |
Note: The yields reported are for the allene product and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Base-Catalyzed Isomerization of 3-Hexyne to this compound
This protocol is a generalized procedure based on the known reactivity of internal alkynes with strong bases. Optimization may be required.
Materials:
-
3-Hexyne
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous diethyl ether or pentane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, dropping funnel
-
Apparatus for fractional distillation
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel under an inert atmosphere of nitrogen.
-
Reagent Addition: To the flask, add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous DMSO.
-
Reaction Initiation: Slowly add 3-hexyne (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the ratio of starting material to products.
-
Quenching: Once the desired conversion is achieved, cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with three portions of diethyl ether or pentane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully remove the solvent using a rotary evaporator with a cold trap.
-
Purification: Purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (approximately 68°C).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Side reactions and byproducts in 2,3-Hexadiene chemistry
Welcome to the Technical Support Center for 2,3-Hexadiene Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the synthesis, handling, and reactions of this compound. This guide addresses common issues, particularly focusing on the formation of side products and impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are synthesizing this compound and observing low yields and the presence of several impurities in our GC-MS analysis. What are the likely side reactions and byproducts?
A1: Low yields and the formation of byproducts are common challenges in the synthesis of allenes like this compound. The most probable side reactions include isomerization to more stable conjugated dienes, oligomerization/polymerization, and formation of cyclic compounds.
Troubleshooting Isomerization:
-
Problem: The allenic this compound can readily isomerize to the more thermodynamically stable conjugated dienes, primarily 2,4-hexadiene (B1165886) (both E,E and E,Z isomers). This is often catalyzed by trace acids, bases, or metal catalysts.
-
Identification: Isomers of hexadiene can be identified by GC-MS by comparing their fragmentation patterns and retention times with known standards.[1] ¹H NMR spectroscopy can also distinguish between the allene (B1206475) and conjugated dienes based on characteristic shifts of the olefinic protons.
-
Solution:
-
Neutralize Reaction Conditions: Ensure all reagents and solvents are free from acidic or basic impurities. A weakly basic wash (e.g., dilute sodium bicarbonate solution) during workup can help.
-
Control Temperature: Isomerization can be thermally induced. Maintain the lowest effective temperature during the reaction and purification.[2]
-
Catalyst Choice: If using a metal catalyst, select one that is less prone to promoting isomerization. For example, in reactions involving propargylic precursors, the choice of metal can significantly influence the product distribution.
-
Troubleshooting Oligomerization and Polymerization:
-
Problem: Allenes and dienes can undergo oligomerization or polymerization, especially in the presence of acid catalysts, radical initiators, or certain transition metals. This leads to the formation of higher molecular weight byproducts and a reduction in the yield of the desired monomer.[3][4]
-
Identification: Oligomers will appear as higher boiling point compounds in GC analysis and will have mass spectra corresponding to multiples of the monomer's molecular weight.
-
Solution:
-
Use Inhibitors: For distillations, the addition of a radical inhibitor (e.g., hydroquinone) can prevent polymerization.
-
Minimize Reaction Time: Do not prolong the reaction time unnecessarily after the starting material has been consumed.
-
Purification Method: Use purification methods that avoid excessive heat, such as flash chromatography over silica (B1680970) gel.
-
Troubleshooting Formation of Cyclic Byproducts:
-
Problem: While less common in simple syntheses, dienes can participate in cycloaddition reactions, such as the Diels-Alder reaction, if a suitable dienophile is present.[5][6] In some cases, intramolecular cyclization can also occur under certain conditions.
-
Identification: Cyclic products will have a distinct mass spectrum and retention time in GC-MS analysis. Structural elucidation may require NMR spectroscopy.
-
Solution:
-
Control Reaction Partners: Ensure that no unintended dienophiles are present in the reaction mixture.
-
Optimize Reaction Conditions: Temperature and catalyst choice can influence the propensity for cyclization reactions.
-
Below is a troubleshooting workflow to address these common issues:
References
- 1. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Stability and storage conditions for 2,3-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability and storage of 2,3-Hexadiene. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is an allenic hydrocarbon, a class of compounds known to be less stable than their conjugated or isolated diene isomers. The primary stability concerns are:
-
Oxidation: The compound is sensitive to air and can undergo autoxidation, potentially forming explosive peroxides.[1]
-
Light Sensitivity: Exposure to light can promote degradation.
-
Polymerization: As a diene, this compound may undergo polymerization, especially in the presence of catalysts, heat, or upon peroxide formation.[1]
-
Thermal Decomposition: At elevated temperatures, thermal degradation can occur.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and purity of this compound, it is crucial to adhere to the following storage conditions. A Sigma-Aldrich safety data sheet specifies that this compound is air and light sensitive and should be handled and stored under an inert gas. It is also a flammable liquid and should be kept away from heat, sparks, and open flames.[2][3]
Q3: How can I detect the presence of peroxides in my this compound sample?
A3: Peroxide formation is a significant safety hazard. Regular testing is recommended, especially for older samples or containers that have been opened multiple times. Visual inspection for crystals, cloudiness, or a viscous layer can be an initial indicator.[4] For chemical testing, commercially available peroxide test strips are a convenient method.[5][6] Alternatively, a qualitative test using potassium iodide can be performed.[4][7] If peroxides are detected at concentrations above 100 ppm, it is recommended to dispose of the chemical.[6]
Q4: What are the potential degradation products of this compound?
A4: While specific degradation studies on this compound are not extensively documented, degradation of similar dienes typically proceeds through free-radical chain mechanisms, especially under thermal stress.[8] Potential degradation pathways include isomerization to more stable conjugated dienes, polymerization, and fragmentation into smaller hydrocarbons.[8]
Q5: How can I monitor the purity of my this compound sample over time?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for monitoring the purity of volatile compounds like this compound. It allows for the separation and identification of the parent compound from potential impurities and degradation products.[9][10]
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | See product label for recommended storage temperature. Store in a cool place.[11] | To minimize thermal degradation and polymerization. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | To prevent oxidation and peroxide formation. |
| Light | Store in a dark or amber container, away from light.[7] | To prevent light-catalyzed degradation. |
| Container | Tightly closed, air-impermeable container. | To prevent exposure to air and moisture. |
| Incompatibilities | Strong oxidizing agents.[3] | To avoid vigorous or explosive reactions.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify storage conditions (inert atmosphere, temperature, light protection). Test for purity using GC-MS. |
| Presence of unexpected peaks in analysis (e.g., GC, NMR) | Isomerization or presence of degradation products. | Analyze the sample by GC-MS to identify the impurities. Consider repurification if necessary. |
| Crystals observed in the liquid or around the cap | High concentration of peroxides. | DO NOT MOVE OR OPEN THE CONTAINER. This is a sign of a potentially explosive substance. Contact your institution's Environmental Health and Safety (EHS) office immediately for proper handling and disposal.[12] |
| Discoloration or cloudiness of the solution | Onset of degradation or polymerization. | Test for peroxides. If negative, evaluate the purity by GC-MS to determine if the material is still suitable for your application. |
Experimental Protocols
Protocol for Peroxide Testing (Potassium Iodide Method)
This is a qualitative or semi-quantitative method to detect the presence of peroxides.
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
5% Potassium Iodide (KI) solution, freshly prepared
-
Test tubes
Procedure:
-
In a clean test tube, mix 1-3 mL of the this compound sample with an equal volume of glacial acetic acid.[4]
-
Add a few drops of the 5% potassium iodide solution.[4]
-
Shake the test tube and observe any color change.
-
Interpretation:
Protocol for Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column suitable for volatile hydrocarbons (e.g., a non-polar column like DB-5ms or similar)
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-350
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane (B92381) or pentane).
-
Inject the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum can be compared to a reference library (e.g., NIST).
-
Identify any impurity peaks by analyzing their mass spectra.
-
Calculate the purity of the sample based on the relative peak areas in the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
References
- 1. Hexadiene | C6H10 | CID 11602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. www1.wellesley.edu [www1.wellesley.edu]
- 6. Procedure - Test for Peroxides | Center of Laboratory Supplies [cls.hkust.edu.hk]
- 7. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 8. benchchem.com [benchchem.com]
- 9. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
Technical Support Center: Overcoming Regioselectivity Issues in 2,3-Hexadiene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-hexadiene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in reactions with this compound?
A1: Regioselectivity in reactions of this compound, an unsymmetrical allene (B1206475), is primarily governed by a combination of electronic and steric factors. The two double bonds of the allene have different reactivity profiles.
-
Electronic Effects: The stability of the intermediate carbocation or radical species formed during the reaction is a crucial factor. In electrophilic additions, the reaction will preferentially proceed through the more stable carbocation. For this compound, protonation can lead to different allylic carbocations, and their relative stabilities will dictate the major product.
-
Steric Hindrance: The accessibility of the two double bonds to the incoming reagent plays a significant role. Bulky reagents will preferentially attack the less sterically hindered double bond.
-
Reaction Conditions: Temperature, solvent, and the presence of catalysts can significantly influence the regiochemical outcome. For instance, lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.[1]
-
Catalysts and Ligands: In catalyzed reactions, such as certain cycloadditions or hydrofunctionalizations, the choice of metal catalyst and coordinating ligands can provide a high degree of control over regioselectivity.
Q2: How can I predict the major product in the hydrohalogenation of this compound?
A2: The hydrohalogenation of this compound with reagents like HBr or HCl typically follows Markovnikov's rule, which states that the proton will add to the carbon atom that results in the formation of the more stable carbocation.[2][3][4] In the case of this compound, protonation can occur at C2 or C4, leading to two different allylic carbocations. The relative stability of these carbocations will determine the major product. Generally, the carbocation with a higher degree of substitution will be more stable. Therefore, the halide will add to the more substituted carbon of the resulting resonant carbocation.
Q3: What regiochemical outcomes can be expected in the Diels-Alder reaction of this compound?
A3: In a Diels-Alder reaction, this compound can act as the diene component. When reacting with an unsymmetrical dienophile, two regioisomeric products are possible. The regioselectivity is determined by the electronic properties of both the diene and the dienophile.[5][6][7]
-
Normal Electron Demand Diels-Alder: With an electron-deficient dienophile (e.g., maleic anhydride, acrylates), the reaction is guided by aligning the partial positive and negative charges of the reactants. The electron-donating or -withdrawing nature of the substituents on both the diene and dienophile will direct the orientation of the cycloaddition.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the regioselectivity of the Diels-Alder reaction by coordinating to the dienophile, thereby lowering its LUMO energy and amplifying the electronic differences that govern the regiochemical outcome.[8][9][10][11]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Hydrohalogenation of this compound
Symptom: You are obtaining a mixture of regioisomers (e.g., 3-bromo-2-hexene and 4-bromo-2-hexene) with no clear major product during the hydrohalogenation of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Competing Carbocation Intermediates | The stability difference between the possible allylic carbocation intermediates may be small, leading to a mixture of products. Lowering the reaction temperature can sometimes favor the formation of the kinetically preferred product. |
| Radical Mechanism Interference | Traces of peroxides or exposure to UV light can initiate a radical addition mechanism for HBr, leading to anti-Markovnikov products and a more complex product mixture. Ensure your reagents and solvents are peroxide-free and protect the reaction from light. |
| Solvent Effects | The polarity of the solvent can influence the stability of the carbocation intermediates. Experiment with solvents of varying polarity to see if regioselectivity can be improved. |
Experimental Protocol: General Procedure for Regioselective Hydrobromination of an Acyclic Allene
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758), pentane).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using a dry ice/acetone or ice-water bath.
-
Reagent Addition: Slowly bubble dry hydrogen bromide gas through the solution or add a pre-cooled solution of HBr in a non-coordinating solvent dropwise over a period of 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench any excess HBr by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired regioisomer.
Issue 2: Low Regioselectivity in Acid-Catalyzed Hydration of this compound
Symptom: The acid-catalyzed hydration of this compound is producing a nearly equal mixture of the corresponding ketones (hexan-2-one and hexan-3-one).
Possible Causes and Solutions:
| Cause | Solution |
| Similar Stability of Intermediates | Similar to hydrohalogenation, the formation of two competing allylic carbocations of similar stability can lead to a mixture of products.[2][3][12][13] |
| Reversibility of the Reaction | The hydration of allenes can be reversible under acidic conditions, potentially leading to isomerization and a mixture of products. |
| Reaction Temperature | Higher temperatures can lead to equilibration and a less selective outcome. Running the reaction at a lower temperature may improve selectivity. |
Experimental Protocol: General Procedure for Acid-Catalyzed Hydration of an Allene
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of this compound (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran (B95107) or acetone).
-
Acid Addition: Add an aqueous solution of a strong acid catalyst (e.g., 10% sulfuric acid or perchloric acid).
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by GC or TLC.
-
Workup: Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ketone mixture by distillation or column chromatography.
Issue 3: Undesired Regioisomers in Diels-Alder Reactions of this compound
Symptom: Your Diels-Alder reaction between this compound and an unsymmetrical dienophile is yielding a mixture of "ortho" and "meta" or "para" regioisomers.
Possible Causes and Solutions:
| Cause | Solution |
| Weak Directing Effects | The substituents on the diene and/or dienophile may not exert strong electronic directing effects, leading to poor regioselectivity. |
| High Reaction Temperature | High temperatures can sometimes overcome the subtle electronic preferences, resulting in a mixture of regioisomers. |
| Absence of Catalyst | Uncatalyzed Diels-Alder reactions often exhibit lower regioselectivity compared to their catalyzed counterparts. |
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of an Allene
-
Dienophile-Catalyst Complex Formation: In a flame-dried flask under an inert atmosphere, dissolve the dienophile (e.g., maleic anhydride, 1.0 eq) in a dry, non-coordinating solvent (e.g., dichloromethane or toluene). Cool the solution to a low temperature (e.g., -78 °C).
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., AlCl₃, Et₂AlCl, or BF₃·OEt₂, 0.1-1.0 eq) to the dienophile solution and stir for 15-30 minutes to allow for complex formation.
-
Diene Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise to the dienophile-Lewis acid complex.
-
Reaction: Allow the reaction to proceed at the low temperature, monitoring its progress by TLC or LC-MS.
-
Quenching and Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or water. Allow the mixture to warm to room temperature. Extract the product with an organic solvent.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.
Visualizations
Caption: General mechanism for electrophilic addition to this compound.
Caption: Troubleshooting workflow for regioselectivity issues.
Caption: Regiochemical pathways in the Diels-Alder reaction.
References
- 1. youtube.com [youtube.com]
- 2. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Regio-divergent hydroboration of terminal allenes controlled by nickel and cobalt catalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Complete regio- and stereoselectivity control in the halohydroxylation of non-activated allenes mediated by a remote sulfinyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. organic chemistry - Diels Alder reaction with maleic anhydride. Reactivity of different dienes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 9. mdpi.com [mdpi.com]
- 10. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of Lewis acids in the Diels Alder reaction with organophosphorus dienophile compounds. Asymmetric approach with (Rp, Sp)-o-anisylphenylvinylphosphine oxide | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Performance for 2,3-Hexadiene Transformations
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst performance for 2,3-hexadiene transformations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems in catalytic transformations of this compound.
Problem 1: Low or No Conversion of this compound
If you are observing low or no conversion of your starting material, consider the following potential causes and troubleshooting steps.
| Possible Cause | Symptoms | Troubleshooting Steps |
| Catalyst Inactivity | The reaction does not initiate, or the conversion rate is negligible. | 1. Verify Catalyst Handling: Ensure the catalyst was not exposed to air or moisture if it is air/moisture sensitive (e.g., some homogeneous catalysts). 2. Check Catalyst Loading: Confirm that the correct amount of catalyst was added to the reaction mixture. 3. Test with a Known Reaction: If possible, test the catalyst with a reaction known to work to confirm its activity. |
| Catalyst Poisoning | The reaction starts but stops prematurely or the rate decreases sharply. | 1. Identify Potential Poisons: Review all reagents, solvents, and gases for impurities such as sulfur, halides, or water, which can poison noble metal catalysts. 2. Purify Starting Materials: Consider passing solvents and the liquid this compound over a purification column (e.g., activated alumina) to remove potential poisons. |
| Incorrect Reaction Conditions | The reaction is not proceeding as expected. | 1. Temperature: Ensure the reaction temperature is within the optimal range for the chosen catalyst. Some reactions may require heating to overcome the activation energy. 2. Pressure: For hydrogenation or hydroformylation, verify that the hydrogen or syngas pressure is at the desired level and that the system is not leaking. |
| Mass Transfer Limitations | In heterogeneous catalysis, the reaction rate is slower than expected. | 1. Increase Agitation: Ensure vigorous stirring to improve contact between the reactants and the catalyst surface. 2. Reduce Catalyst Particle Size: If applicable, using a catalyst with a smaller particle size can increase the available surface area. |
Problem 2: Poor Selectivity to Desired Product
Achieving high selectivity is often a primary goal. If you are observing the formation of undesired byproducts, consult the following table.
| Possible Cause | Symptoms | Troubleshooting Steps |
| Over-hydrogenation | In selective hydrogenation to hexenes, the formation of hexane (B92381) is observed. | 1. Modify Reaction Conditions: Lower the hydrogen pressure or reaction temperature to reduce the rate of the second hydrogenation step. 2. Use a More Selective Catalyst: Consider using a bimetallic catalyst (e.g., Pd-Sn, Pd-Ag) which can suppress over-hydrogenation.[1] 3. Monitor the Reaction: Closely monitor the reaction progress and stop it once the desired hexene is formed, before significant hexane production occurs. |
| Isomerization | Formation of other hexene isomers instead of the desired one. | 1. Catalyst Choice: The choice of metal and support can influence isomerization. For example, some palladium catalysts have a high isomerization ability.[1] 2. Control Reaction Time: Isomerization can be a slower process than hydrogenation. Shorter reaction times may favor the initial hydrogenation product. |
| Side Reactions | Formation of oligomers or polymers. | 1. Lower Reaction Temperature: Higher temperatures can sometimes promote side reactions. 2. Check Reactant Purity: Impurities in the this compound could lead to unexpected side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of this compound?
A1: Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely used for the hydrogenation of dienes.[2] For improved selectivity towards monoenes, bimetallic catalysts such as Pd-Sn and Pd-Ag on supports like alumina (B75360) have shown promise in the hydrogenation of other hexadiene isomers.[1]
Q2: How can I improve the selectivity to a specific hexene isomer during the hydrogenation of this compound?
A2: Controlling selectivity can be achieved by several means. The addition of a second metal, like tin or silver, to a palladium catalyst can modify its electronic properties and suppress further hydrogenation to alkanes.[1] The choice of support material and reaction conditions such as temperature and pressure also plays a crucial role.
Q3: My catalyst appears to have deactivated after one use. What could be the cause and can it be regenerated?
A3: Catalyst deactivation can occur through several mechanisms, including poisoning by impurities, coking (formation of carbonaceous deposits), or sintering (agglomeration of metal particles at high temperatures). Depending on the cause of deactivation, regeneration may be possible. For example, coking can sometimes be reversed by controlled oxidation to burn off the carbon deposits.
Q4: What are the typical products of this compound hydroformylation?
A4: Hydroformylation of this compound will introduce a formyl group (-CHO) to one of the double bond carbons, leading to the formation of aldehydes. Depending on the catalyst and reaction conditions, a mixture of isomeric aldehydes can be expected. Rhodium-based catalysts are commonly used for hydroformylation.
Q5: How do I analyze the product mixture of my this compound transformation?
A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile products of this compound reactions.[3][4] A non-polar capillary column is generally suitable for separating hydrocarbon isomers. For quantitative analysis, an internal standard should be used.
Data Presentation
Due to the limited availability of comprehensive quantitative data specifically for this compound in the literature, the following tables present data for the closely related and well-studied 1,3-hexadiene (B165228) to provide insights into catalyst performance.
Table 1: Hydrogenation of 1,3-Hexadiene over Various Catalysts
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Hexenes (%) | Main Hexene Product | Reference |
| Pd | Al₂O₃ | 25 | 2 | 100 | ~100 | 1-Hexene | [1] |
| Pd-Sn | Al₂O₃ | 25 | 2 | 100 | ~100 | (E)-3-Hexene | [1] |
| Pd-Ag | Al₂O₃ | 25 | 2 | 100 | ~100 | (E)-3-Hexene | [1] |
Note: The selectivity to specific hexene isomers is highly dependent on the catalyst composition. Monometallic palladium favors the formation of 1-hexene, while bimetallic Pd-Sn and Pd-Ag catalysts show enhanced selectivity towards (E)-3-hexene.[1]
Experimental Protocols
General Protocol for Selective Hydrogenation of this compound
This protocol provides a general framework for the liquid-phase hydrogenation of this compound. It should be adapted based on the specific catalyst and equipment used.
Materials:
-
This compound
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Solvent (e.g., ethanol, hexane)
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Hydrogenation catalyst (e.g., 5% Pd/C)
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Hydrogen gas (high purity)
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Inert gas (e.g., nitrogen or argon)
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Reaction vessel (e.g., Parr autoclave or a round-bottom flask equipped with a hydrogen balloon)
Procedure:
-
Catalyst Preparation: Weigh the desired amount of catalyst (typically 1-5 mol% relative to the substrate) and add it to the reaction vessel under an inert atmosphere.
-
Solvent and Substrate Addition: Add the solvent to the reaction vessel, followed by the this compound.
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System Purge: Seal the reaction vessel and purge the system with an inert gas several times to remove any air.
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Hydrogenation: Introduce hydrogen gas to the desired pressure. If using a hydrogen balloon, ensure it is properly inflated.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature. Monitor the reaction progress by taking small aliquots at regular intervals for analysis (e.g., by GC-MS).
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Reaction Quench: Once the desired conversion is reached, stop the stirring and cool the reaction to room temperature. Carefully vent the excess hydrogen and purge the system with an inert gas.
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Catalyst Removal: Filter the reaction mixture to remove the heterogeneous catalyst.
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Product Analysis: Analyze the filtrate to determine the conversion and product distribution.
Mandatory Visualization
Caption: Troubleshooting decision tree for low or no conversion.
Caption: General experimental workflow for this compound transformations.
Caption: Simplified reaction pathways for this compound transformations.
References
Navigating the Spectroscopic Identification of 2,3-Hexadiene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of organic compounds is a cornerstone of chemical research and development. 2,3-Hexadiene, a six-carbon cumulene, presents a unique set of spectroscopic features that can sometimes be challenging to interpret. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the spectroscopic analysis of this compound.
Frequently Asked Questions (FAQs) in Spectroscopic Analysis of this compound
Q1: My IR spectrum doesn't show a strong, sharp peak for a C=C bond around 1650 cm⁻¹. Is my sample impure?
A1: Not necessarily. Unlike conjugated dienes, the C=C=C stretching vibration of allenes like this compound typically appears as a weak to medium, sharp absorption band in the region of 1950-1970 cm⁻¹. The absence of a strong peak in the typical alkene region is expected. Look for a characteristic peak in this higher wavenumber region. The presence of a weak band around 3000-3100 cm⁻¹ for =C-H stretching can also be indicative.
Q2: The ¹H NMR spectrum is complex in the olefinic region. How can I confidently assign the protons of this compound?
A2: The ¹H NMR spectrum of this compound can be complex due to the coupling between the protons. The allenic protons (on C2 and C3) are expected to appear in the range of 4.5-5.5 ppm. These protons will show coupling to the adjacent methyl (C1) and ethyl (C4) groups. Decoupling experiments or 2D NMR techniques like COSY can be invaluable in confirming the connectivity and assigning the specific protons. The methyl protons at C1 would likely appear as a doublet, and the methylene (B1212753) protons of the ethyl group at C4 would be a quartet, both coupled to the allenic protons.
Q3: I'm struggling to distinguish between this compound and its isomer, 2,4-hexadiene, based on the mass spectrum alone. What should I look for?
A3: While both isomers have the same molecular weight (82.14 g/mol ), their fragmentation patterns in mass spectrometry should differ. For this compound, a key fragmentation would be the loss of a methyl group (M-15) to form a stable resonance-stabilized cation. Another significant fragmentation would be the loss of an ethyl group (M-29). In contrast, 2,4-hexadiene, a conjugated diene, might show a more prominent molecular ion peak due to its greater stability and a different fragmentation pattern, possibly involving cleavage at the allylic position. Comparing the relative intensities of the fragment ions is crucial.
Q4: My ¹³C NMR spectrum shows a peak around 200 ppm. Is this indicative of a carbonyl impurity?
A4: This is a common point of confusion. The central carbon of the allene (B1206475) group (C3) in this compound is highly deshielded and characteristically appears far downfield in the ¹³C NMR spectrum, often in the region of 200-210 ppm. This is a hallmark of the sp-hybridized carbon in an allene and should not be mistaken for a carbonyl carbon. The terminal carbons of the allene (C2 and C4) will appear at a more moderate chemical shift, typically between 85 and 95 ppm.
Summary of Spectroscopic Data for this compound
For unambiguous identification, a combination of spectroscopic techniques is essential. Below is a table summarizing the expected quantitative data for this compound.
| Spectroscopic Technique | Feature | Expected Value/Range |
| IR Spectroscopy | C=C=C Stretch | 1950-1970 cm⁻¹ (weak-medium, sharp) |
| =C-H Stretch | ~3015 cm⁻¹ (medium) | |
| ¹H NMR Spectroscopy | Allenic Protons (H2, H3) | 4.8 - 5.2 ppm |
| Methyl Protons (H1) | ~1.6 ppm (doublet) | |
| Methylene Protons (H5) | ~2.0 ppm (quintet) | |
| Methyl Protons (H6) | ~1.0 ppm (triplet) | |
| ¹³C NMR Spectroscopy | Allenic Carbon (C3) | ~205 ppm |
| Allenic Carbons (C2, C4) | ~90 ppm | |
| Alkyl Carbons (C1, C5, C6) | 10 - 30 ppm | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 82 |
| Major Fragments | m/z 67 (M-15), 53 (M-29) |
Experimental Protocols
Accurate data acquisition is critical for correct spectral interpretation. The following are generalized protocols for the key spectroscopic experiments.
Infrared (IR) Spectroscopy
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Sample Preparation: For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
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Instrument Setup: Set the spectrometer to acquire data in the mid-IR range (4000-400 cm⁻¹).
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Data Acquisition: Obtain a background spectrum of the clean salt plates. Then, acquire the spectrum of the sample.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Tune the NMR spectrometer to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS) for volatile compounds.
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Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
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Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the spectroscopic identification of this compound.
Challenges in the scale-up of 2,3-Hexadiene synthesis
Welcome to the technical support center for the synthesis of 2,3-Hexadiene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common laboratory methods for synthesizing this compound are the base-catalyzed isomerization of 3-Hexyne (B1328910) and the dehydrohalogenation of 3,4-dihalohexanes. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.
Q2: What are the main challenges in scaling up the synthesis of this compound?
A2: Key challenges during the scale-up of this compound synthesis include:
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Controlling Exothermic Reactions: Both isomerization and dehydrohalogenation reactions can be exothermic, requiring careful thermal management to prevent runaway reactions.
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Homogeneous Mixing: Ensuring efficient mixing of reactants, especially when using strong bases, is crucial for consistent product quality and yield.
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Side Product Formation: At larger scales, the formation of byproducts such as other isomers (e.g., 1,3-hexadiene, 2,4-hexadiene) and polymers can become more significant.[1]
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Product Isolation and Purification: Due to its low boiling point (approx. 58°C), isolating and purifying this compound without significant loss requires careful distillation techniques.[2]
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Handling of Hazardous Reagents: The use of strong bases like sodium amide or potassium tert-butoxide necessitates stringent safety protocols, especially at a larger scale.
Q3: How can I minimize the formation of isomeric impurities during the synthesis?
A3: To minimize isomeric impurities, consider the following:
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Reaction Temperature: Maintain strict control over the reaction temperature. Lower temperatures can sometimes favor the formation of the desired allene (B1206475) over more stable conjugated dienes.
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Base Selection: The choice of base and its concentration can influence the product distribution. For isomerization of alkynes, the reaction should be quenched once the desired allene is formed to prevent further isomerization.[3]
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Reaction Time: Monitor the reaction progress closely using techniques like GC-MS and stop the reaction at the optimal time to maximize the yield of this compound.[4]
Q4: What are the recommended storage conditions for this compound?
A4: this compound is a volatile and flammable liquid.[2] It is also prone to autoxidation upon exposure to air, which can form explosive peroxides.[5] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), at low temperatures (refrigerated), and away from light and sources of ignition.
Troubleshooting Guides
Synthesis Method 1: Isomerization of 3-Hexyne
This method involves the rearrangement of the triple bond in 3-Hexyne to the cumulative double bonds of this compound using a strong base.
Experimental Protocol: Isomerization of 3-Hexyne
A detailed protocol for the isomerization of 3-hexyne to this compound is provided below.
| Parameter | Value |
| Reactants | |
| 3-Hexyne | 1.0 eq |
| Potassium tert-butoxide | 1.2 eq |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Reaction Temperature | 70°C |
| Reaction Time | 2-4 hours (monitor by GC-MS) |
| Work-up | Quench with water, extract with pentane |
| Purification | Fractional distillation |
| Expected Yield | 60-75% |
Troubleshooting for Isomerization of 3-Hexyne
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive base due to moisture. | Ensure all reagents and solvents are anhydrous. Use freshly opened potassium tert-butoxide. |
| Insufficient reaction temperature or time. | Gradually increase the temperature and monitor the reaction progress by GC-MS. | |
| Low Yield of this compound | Further isomerization to more stable conjugated dienes. | Optimize reaction time and temperature. Quench the reaction as soon as the maximum concentration of this compound is observed. |
| Polymerization of the product. | Maintain a moderate reaction temperature and avoid localized overheating. | |
| Loss of product during work-up and purification. | Due to the low boiling point of this compound, use a cooled receiving flask during distillation and minimize evaporation steps. | |
| Formation of Multiple Products | Reaction temperature is too high. | Lower the reaction temperature to improve selectivity. |
| Non-optimal base concentration. | Vary the equivalents of base to find the optimal concentration for the desired product. |
Logical Workflow for Isomerization of 3-Hexyne
Caption: Workflow for the synthesis of this compound via isomerization.
Synthesis Method 2: Dehydrohalogenation of 3,4-Dihalohexanes
This method involves the elimination of two equivalents of hydrogen halide from a 3,4-dihalohexane using a strong base to form the alkyne, which can then isomerize to the allene.
Experimental Protocol: Dehydrohalogenation of 3,4-Dibromohexane (B106768)
A detailed protocol for the dehydrohalogenation of 3,4-dibromohexane is provided below.
| Parameter | Value |
| Reactants | |
| 3,4-Dibromohexane | 1.0 eq |
| Sodium Amide (NaNH₂) | 2.5 eq |
| Solvent | Liquid Ammonia (B1221849) |
| Reaction Temperature | -33°C |
| Reaction Time | 3-5 hours |
| Work-up | Quench with ammonium (B1175870) chloride, evaporate ammonia, extract with ether |
| Purification | Fractional distillation |
| Expected Yield | 50-65% |
Troubleshooting for Dehydrohalogenation of 3,4-Dibromohexane
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient amount of base. | Ensure at least two equivalents of a strong base are used for the double dehydrohalogenation. |
| Low reaction temperature. | While the reaction is typically run at the boiling point of liquid ammonia, ensure the reaction is allowed to proceed for a sufficient amount of time. | |
| Formation of Alkynes as main product | The reaction conditions favor the formation of the more stable alkyne. | The use of sodium amide in liquid ammonia can lead to the isomerization of the initially formed alkyne to the terminal alkyne. To favor the allene, a different base/solvent system at a higher temperature might be required, followed by careful monitoring to stop the reaction before further isomerization. |
| Safety Hazards | Sodium amide is highly reactive with water. | Handle sodium amide under strictly anhydrous conditions. The work-up procedure must be performed carefully by slowly adding a quenching agent. |
| Handling of liquid ammonia. | Use appropriate personal protective equipment and a well-ventilated fume hood. |
Signaling Pathway for Dehydrohalogenation and Isomerization
Caption: Reaction pathway from 3,4-Dibromohexane to this compound.
References
Technical Support Center: 2,3-Hexadiene Waste Management
This guide provides essential information for the safe handling and disposal of 2,3-Hexadiene waste. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a colorless, volatile, and flammable liquid with a solvent-like odor.[1] It is primarily used in organic synthesis.[1] The main hazards associated with this compound are:
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Flammability: It is a flammable liquid, and its vapors can form explosive mixtures with air.[1][2][3] Vapors are often heavier than air and can travel to a source of ignition and flash back.[2][3]
-
Health Hazards: It is considered hazardous and can be irritating and corrosive upon contact.[1] Exposure can occur through inhalation, skin contact, or ingestion, potentially causing irritation to the eyes, skin, and respiratory tract.[1]
-
Reactivity: It may react vigorously with strong oxidizing agents and can undergo autoxidation when exposed to air, which may form explosive peroxides.[3][4]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound waste?
Proper PPE is crucial to prevent exposure. The following table summarizes the required equipment.
| Protection Type | Required Equipment | Purpose & Notes |
| Eye & Face | Chemical splash goggles and a full-face shield.[5][6] | Protects against splashes and vapors. |
| Skin & Body | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[4][5] | Disposable nitrile gloves should be changed frequently and immediately after contamination.[7] |
| A flame-retardant lab coat or chemical-resistant apron.[5][7][8] | Provides a barrier against spills and splashes. | |
| Long pants and closed-toe shoes.[8] | This is a minimum requirement for all laboratory work. | |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges. | Required when ventilation is inadequate or when working outside of a chemical fume hood.[4][5] A full respiratory protection program must be followed.[4] |
Q3: How should I properly store this compound waste?
Proper storage is essential to prevent fires, explosions, and exposure.
-
Containers: Use only approved, chemically compatible containers that can be tightly sealed.[9][10][11] The original container is often a suitable choice.[9]
-
Location: Store waste in a designated Satellite Accumulation Area (SAA) within a cool, dry, and well-ventilated space.[12] The storage area should be a flammables-area, away from heat, sparks, open flames, and ignition sources.[1][4]
-
Segregation: Always segregate this compound waste from incompatible materials, particularly oxidizing agents.[12][13] Use secondary containment to separate incompatible waste streams.[12][14]
-
Volume Limits: Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion.[11]
Q4: What are the immediate first aid measures for exposure to this compound?
Immediate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Flush the affected skin with large amounts of water for at least 15 minutes. Seek medical aid.[4]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Q5: How must this compound waste be collected and labeled?
Federal and local regulations require meticulous collection and labeling procedures.
-
Collection: Collect all this compound waste in a designated hazardous waste container.[9] Do not mix it with non-hazardous waste or incompatible chemicals.[11] Keep the container closed at all times, except when adding waste.[9][12]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[9][14] Vague identifiers like "Solvent Waste" are not acceptable.[9] The label must also include the accumulation start date and indicate the specific hazards (e.g., Ignitable, Toxic).[14]
Q6: What is the final disposal procedure for this compound waste?
This compound waste is classified as ignitable hazardous waste and must be disposed of according to strict regulations.[9]
-
Prohibited Disposal: Never dispose of this compound waste by pouring it down the drain or placing it in the regular trash.[9][15] This is illegal and environmentally harmful.
-
Professional Disposal: All hazardous chemical waste must be disposed of through a licensed hazardous waste management company or your institution's Environmental Health & Safety (EH&S) department.[9][13][16]
-
Cradle-to-Grave Responsibility: The generator of the waste is legally responsible for it from generation to final disposal.[17] Ensure you maintain all records documenting proper disposal.[14]
Troubleshooting Guide
Problem: I have a very small amount of this compound waste. Can I let it evaporate in the fume hood? Solution: No. While some volatile substances can be disposed of through evaporation under specific conditions, it is not a recommended general practice.[18] This method can still release flammable vapors into the ventilation system, posing a fire risk, and may violate local environmental regulations. All hazardous waste, regardless of quantity, should be collected for proper disposal.[9]
Problem: I accidentally mixed this compound waste with an incompatible chemical (e.g., nitric acid). What should I do? Solution: This is a potentially dangerous situation.
-
Do not add any more waste to the container.
-
If there are no signs of a reaction (gas generation, heat, color change), carefully close the container, leaving headspace.
-
Label the container clearly with all its contents and a warning about the incompatibility.
-
Isolate the container in a secondary containment bin within a fume hood, away from other materials.
-
Contact your institution's Environmental Health & Safety (EH&S) department immediately for guidance on how to proceed with the disposal of this reactive mixture.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀ | [1] |
| Molecular Weight | 82.14 g/mol | [19] |
| Boiling Point | ~58 - 68°C | [1] |
| Density | ~0.675 - 0.69 g/cm³ | [1] |
| Physical State | Colorless Liquid | [1] |
| Classification | Flammable Liquid (Hazardous Waste) | [1][9] |
| Incompatible Chemical Classes | Examples | Hazard |
| Strong Oxidizing Agents | Nitric acid, perchlorates, permanganates, chlorine | Ignition, fire, or explosion.[4][20] |
| Strong Reducing Agents | - | Exothermic reaction.[4] |
| Acids | Strong Lewis or mineral acids | May cause hazardous reactions.[20] |
| Nitrogen Oxides | Nitrogen dioxide | Can form explosive addition products.[3] |
Experimental Protocols
Protocol 1: Standard Procedure for Collecting this compound Waste
-
Preparation: Ensure you are wearing the appropriate PPE as outlined in the table above. Confirm the designated waste container is properly labeled and in good condition.
-
Location: Conduct the waste transfer inside a certified chemical fume hood to minimize inhalation exposure.
-
Transfer: Use a funnel to carefully pour the this compound waste from your experimental apparatus into the designated hazardous waste container. Ground and bond the container if transferring larger quantities to prevent static discharge.[4]
-
Sealing: Securely cap the waste container immediately after adding the waste. Do not leave it open.[9]
-
Cleaning: Clean the exterior of the waste container of any drips or contamination.[11]
-
Storage: Return the waste container to its designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.[12]
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[8]
Protocol 2: Small-Scale Spill Cleanup Procedure (<100 mL)
-
Alert Personnel: Immediately alert others in the laboratory of the spill.
-
Isolate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[4]
-
Ventilation: Ensure the chemical fume hood is operational to ventilate the vapors.
-
Don PPE: Put on the required PPE, including a respirator, chemical splash goggles, and chemical-resistant gloves.[21]
-
Containment: Confine the spill by surrounding the area with an inert absorbent material (e.g., vermiculite, sand, or earth).[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorption: Once contained, absorb the spilled liquid with the inert material.[4]
-
Collection: Using spark-proof tools, carefully scoop the contaminated absorbent material into a designated hazardous waste container.[2][4]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Label the waste container with all constituents and dispose of it through your institution's hazardous waste program.
Visualized Workflows
Caption: Workflow for the safe collection and disposal of this compound waste.
Caption: Decision-making flowchart for responding to a this compound spill.
References
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. Hexadiene | C6H10 | CID 11602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. trimaco.com [trimaco.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. uwlax.edu [uwlax.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
- 11. ethz.ch [ethz.ch]
- 12. purdue.edu [purdue.edu]
- 13. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 14. Florida Business Owner’s Guide to Hazardous Waste Regulations | HWH Environmental [hwhenvironmental.com]
- 15. carlroth.com [carlroth.com]
- 16. youtube.com [youtube.com]
- 17. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 18. tft-pneumatic.com [tft-pneumatic.com]
- 19. This compound (CAS 592-49-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. samex-env.com [samex-env.com]
Validation & Comparative
Comparison of 2,3-Hexadiene with conjugated dienes
A Comparative Analysis of 2,3-Hexadiene and Conjugated Dienes for Researchers and Drug Development Professionals
In the landscape of organic chemistry, the arrangement of double bonds within a molecule dictates its stability, reactivity, and spectroscopic properties. This guide provides a detailed comparison between this compound, a cumulated diene (allene), and its conjugated diene isomers, such as 1,3-hexadiene. Understanding these differences is paramount for researchers and professionals in drug development for applications ranging from reaction mechanism elucidation to the rational design of novel chemical entities.
Structural and Stability Comparison
Dienes are hydrocarbons containing two carbon-carbon double bonds. Their classification into cumulated, conjugated, and isolated dienes is based on the relative positions of these bonds.[1][2][3] this compound is a cumulated diene, also known as an allene (B1206475), where the double bonds are adjacent. In contrast, conjugated dienes, like 1,3-hexadiene, have alternating double and single bonds. This structural variance leads to significant differences in their thermodynamic stability.
The enhanced stability of conjugated dienes is primarily due to the delocalization of π-electrons across the system of alternating double and single bonds, a phenomenon known as resonance.[4][5][6] This delocalization is not possible in cumulated dienes like this compound, where the two π-bonds are orthogonal to each other.[7] The central carbon in an allene is sp-hybridized, leading to a linear geometry of the C=C=C moiety, while the carbons in a conjugated system are sp² hybridized, allowing for planar overlap of p-orbitals.[3][7]
The relative stability of these dienes can be quantified by comparing their heats of hydrogenation (ΔH°hydrog). A lower heat of hydrogenation indicates a more stable compound, as less energy is released upon its conversion to the corresponding saturated alkane.[4][8] Experimental data consistently shows that conjugated dienes are the most stable, followed by isolated dienes, with cumulated dienes being the least stable.[2][4][5][7][8][9]
Central carbon is sp-hybridized.
Orthogonal π-bonds, no conjugation.
>]; "1,3-Hexadiene (Conjugated)" [shape=none, margin=0, label=<
Carbons are sp²-hybridized.
Planar p-orbital overlap, delocalized π-system.
>]; }
"this compound (Allene)" -> "1,3-Hexadiene (Conjugated)" [style=invis]; }
Caption: Energy diagram comparing the stability of diene isomers.
Reactivity and Experimental Protocols
While thermodynamically less stable, cumulated dienes like this compound readily undergo reactions typical of alkenes, such as electrophilic additions. [7]Conjugated dienes also undergo these reactions but can exhibit unique reactivity, such as 1,2- and 1,4-addition, due to the formation of a resonance-stabilized allylic carbocation intermediate. [1][10]Although conjugated dienes have a higher initial energy barrier for reaction due to their stability, the stability of the intermediate often leads to a faster overall reaction rate compared to isolated dienes. [11]
Experimental Protocol: Determination of Heat of Hydrogenation by Calorimetry
This method provides a direct measure of the stability of a diene.
-
Calorimeter Setup: A high-precision calorimeter is required. The calorimeter is calibrated to determine its heat capacity.
-
Sample Preparation: A precisely weighed amount of the diene is placed in a reaction vessel within the calorimeter.
-
Catalyst Introduction: A hydrogenation catalyst, such as platinum or palladium on carbon, is added to the reaction vessel.
-
Hydrogenation Reaction: The system is charged with hydrogen gas, and the hydrogenation reaction is initiated.
-
Temperature Measurement: The temperature change of the calorimeter is meticulously recorded throughout the reaction.
-
Calculation: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the moles of the diene reacted. [12]
Experimental Protocol: UV-Visible Spectroscopy for Identifying Conjugation
UV-Vis spectroscopy is a straightforward technique to differentiate conjugated dienes from non-conjugated ones.
-
Sample Preparation: A dilute solution of the diene sample is prepared in a UV-transparent solvent, such as hexane (B92381) or ethanol, to a known concentration (typically 10⁻⁴ to 10⁻⁵ M).
-
Blank Measurement: A baseline spectrum is recorded using a quartz cuvette filled with the pure solvent.
-
Sample Measurement: The UV-Vis spectrum of the sample solution is recorded over a wavelength range of approximately 200-400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined. Conjugated dienes exhibit a λmax at significantly longer wavelengths (typically > 200 nm) compared to cumulated or isolated dienes, which absorb at shorter wavelengths similar to simple alkenes. [12]For example, 1,3-butadiene (B125203) has a λmax of 217 nm.
Conclusion
The distinction between this compound and conjugated dienes is fundamental in organic chemistry. Conjugated dienes exhibit enhanced thermodynamic stability due to electron delocalization, which is reflected in their lower heats of hydrogenation and characteristic UV-Vis absorption at longer wavelengths. In contrast, the cumulated double bonds of this compound result in a less stable, higher-energy molecule. For researchers and professionals in drug development, a thorough understanding of these differences, supported by the experimental data and protocols presented, is crucial for predicting molecular behavior and designing synthetic pathways.
References
- 1. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 2. Conjugation [www2.chemistry.msu.edu]
- 3. Video: Structure of Conjugated Dienes [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Allenes - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. stability - Why is diene more reactive than alkene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2,3-Hexadiene and 2,4-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two constitutional isomers of hexadiene: 2,3-hexadiene and 2,4-hexadiene (B1165886). Understanding the distinct reactivity profiles of these compounds is crucial for their application in organic synthesis and drug development, where precise control over reaction outcomes is paramount. This document summarizes their thermodynamic stability and reactivity in key chemical transformations, supported by experimental data and detailed methodologies.
Introduction to this compound and 2,4-Hexadiene
This compound and 2,4-hexadiene are isomers with the molecular formula C₆H₁₀. Their structural differences, specifically the arrangement of their two double bonds, lead to significant variations in their stability and chemical behavior.
-
This compound is a cumulated diene , also known as an allene. In this molecule, the double bonds are adjacent, sharing a central sp-hybridized carbon atom. The two π-systems are orthogonal to each other.
-
2,4-Hexadiene is a conjugated diene , where the two double bonds are separated by a single bond. This arrangement allows for the delocalization of π-electrons across the four sp²-hybridized carbon atoms.[1]
Thermodynamic Stability
The thermodynamic stability of alkenes can be quantitatively compared using their heats of hydrogenation (ΔH° hydrog). This value represents the enthalpy change when a mole of an unsaturated compound is hydrogenated to its corresponding saturated alkane. A lower heat of hydrogenation indicates a more stable starting alkene.
Conjugated dienes are inherently more stable than cumulated dienes due to the resonance stabilization afforded by the overlapping p-orbitals of the conjugated system.[1][2] This increased stability is reflected in their lower heats of hydrogenation.
| Compound | Diene Type | Heat of Hydrogenation (kJ/mol) | Relative Stability |
| This compound | Cumulated (Allene) | ~292 | Less Stable |
| 2,4-Hexadiene | Conjugated | ~226 | More Stable |
Note: The heat of hydrogenation for this compound is estimated based on typical values for cumulated dienes, which are generally less stable than isolated dienes. The value for 2,4-hexadiene is consistent with experimental data for conjugated dienes.[2][3]
Comparative Reactivity
The differing electronic structures of this compound and 2,4-hexadiene dictate their reactivity in various organic reactions.
Electrophilic Addition (e.g., Addition of HBr)
2,4-Hexadiene: As a conjugated diene, 2,4-hexadiene undergoes electrophilic addition to yield a mixture of 1,2- and 1,4-addition products. This is due to the formation of a resonance-stabilized allylic carbocation intermediate.[4][5] The reaction at the C-2 position leads to a carbocation with positive charge delocalized between C-3 and C-5. Nucleophilic attack at these positions gives the respective products. The product ratio can be influenced by reaction conditions such as temperature, with the more stable product (thermodynamic control) favored at higher temperatures and the faster-forming product (kinetic control) favored at lower temperatures.[6]
This compound: Electrophilic addition to this compound (an allene) is more complex. The initial protonation can occur at the central carbon (C-3) or one of the terminal carbons (C-2 or C-4). Protonation of the central sp-hybridized carbon is generally favored as it leads to a more stable vinyl cation. Subsequent attack by the nucleophile will lead to the formation of an enol or an allylic halide. The reaction is generally less facile than with conjugated dienes due to the higher energy of the intermediates.
Diels-Alder Reaction
2,4-Hexadiene: As a conjugated diene, 2,4-hexadiene is an excellent substrate for the Diels-Alder reaction, a [4+2] cycloaddition to form a six-membered ring. For the reaction to occur, the diene must adopt an s-cis conformation. The stereochemistry of the substituents on the diene influences the stereochemistry of the product.[7]
This compound: Cumulated dienes like this compound are generally poor dienes in the Diels-Alder reaction. The orthogonal arrangement of the two π-bonds prevents the concerted [4+2] cycloaddition mechanism. However, one of the double bonds can act as a dienophile in reactions with other dienes.
Hydroboration-Oxidation
2,4-Hexadiene: Hydroboration of conjugated dienes can lead to a mixture of products depending on the stoichiometry of the borane (B79455) reagent. With one equivalent of borane, 1,4-addition is often favored, leading to an allylic borane which upon oxidation yields an unsaturated alcohol.
This compound: The hydroboration of allenes is regioselective, with the boron atom typically adding to the central sp-hybridized carbon. This is driven by both steric and electronic factors.[8] Subsequent oxidation yields an enol, which tautomerizes to the corresponding ketone or aldehyde.
Experimental Protocols
Catalytic Hydrogenation
Objective: To determine the heat of hydrogenation and compare the relative stabilities of this compound and 2,4-hexadiene.
Materials:
-
This compound
-
2,4-Hexadiene
-
Hexane (B92381) (solvent)
-
Palladium on carbon (Pd/C) catalyst (5%)
-
Hydrogen gas (H₂)
-
Calorimeter
Procedure:
-
A precisely weighed amount of the diene is dissolved in a known volume of hexane in the calorimeter.
-
A catalytic amount of 5% Pd/C is added to the solution.
-
The system is purged with hydrogen gas, and the reaction is initiated by stirring under a hydrogen atmosphere.
-
The temperature change during the reaction is carefully monitored and recorded.
-
The heat of hydrogenation is calculated from the heat evolved and the moles of diene reacted.
-
The procedure is repeated for the other isomer under identical conditions for a valid comparison.
Electrophilic Bromination
Objective: To compare the product distribution from the electrophilic addition of bromine to this compound and 2,4-hexadiene.
Materials:
-
This compound
-
2,4-Hexadiene
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂, inert solvent)
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Separatory funnel, round-bottom flasks, magnetic stirrer
Procedure:
-
A solution of the diene in dichloromethane is prepared in a round-bottom flask and cooled in an ice bath.
-
A solution of bromine in dichloromethane is added dropwise to the stirred diene solution. The disappearance of the bromine color indicates the reaction progress.
-
The reaction is allowed to proceed to completion (monitored by TLC).
-
The reaction is quenched by the addition of aqueous sodium thiosulfate solution.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the product mixture is analyzed by GC-MS and NMR to identify the products and determine their relative ratios.[9]
Summary and Conclusion
2,4-Hexadiene, a conjugated diene, is thermodynamically more stable than the cumulated diene, this compound. This difference in stability, arising from electron delocalization in the conjugated system, significantly influences their reactivity. 2,4-Hexadiene readily participates in reactions characteristic of conjugated systems, such as 1,4-electrophilic additions and Diels-Alder cycloadditions. In contrast, this compound exhibits the unique reactivity of allenes, which is distinct from both conjugated and isolated dienes. For professionals in drug development and chemical synthesis, the choice between these isomers will depend on the desired reaction pathway and target molecular architecture. The predictable reactivity of 2,4-hexadiene in forming cyclic and substituted linear products makes it a versatile building block, while the specialized reactivity of this compound offers opportunities for the synthesis of less conventional structures.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved The three stereoisomers of 2,4-hexadiene | Chegg.com [chegg.com]
- 8. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. tandfonline.com [tandfonline.com]
A Comparative Analysis of Computational and Experimental Data for 2,3-Hexadiene
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Physicochemical and Spectroscopic Properties of 2,3-Hexadiene
In the realm of chemical research and development, a thorough understanding of a molecule's properties is paramount. This guide provides a comprehensive comparison of experimental and computationally derived data for this compound, a six-carbon unsaturated hydrocarbon. By presenting a side-by-side analysis of its physical characteristics and spectroscopic signatures, this document aims to offer researchers a valuable resource for method validation, data interpretation, and predictive modeling.
Physicochemical Properties: A Tale of Two Datasets
The fundamental physical properties of a compound, such as its boiling point, density, and refractive index, serve as the initial benchmarks for its characterization. Below is a comparison of experimentally determined values for this compound with those calculated using the Joback group contribution method, a widely used computational predictive tool.
| Property | Experimental Value | Computational Value (Joback Method) |
| Boiling Point | 74-75 °C | 73.85 °C |
| Density | 0.713 g/cm³ at 20 °C | 0.714 g/cm³ |
| Refractive Index | 1.438 at 20 °C | 1.437 |
The close agreement between the experimental and computationally predicted values for these basic properties instills confidence in the utility of in silico methods for estimating the physical characteristics of simple organic molecules.
Spectroscopic Fingerprints: Unveiling the Molecular Structure
Spectroscopic techniques provide a deeper insight into the molecular structure of a compound. Here, we compare the available experimental spectroscopic data for this compound with computational predictions.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
A study by Jayaprakash et al. provides a detailed analysis of the vibrational spectra of this compound, comparing experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra with values computed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods (B3LYP and B3PW91 with 6-31G(d,p) and 6-311++G(d,p) basis sets). The scaled vibrational frequencies from the computational models were found to be in good agreement with the experimental observations, demonstrating the power of these quantum chemical methods in predicting vibrational modes.
Key Experimental FT-IR Peaks (cm⁻¹):
-
A comprehensive list of experimental and computed vibrational frequencies can be found in the original research paper.
Key Experimental FT-Raman Peaks (cm⁻¹):
-
A comprehensive list of experimental and computed vibrational frequencies can be found in the original research paper.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (ppm) |
| H1, H6 (CH₃) | ~1.0 |
| H2, H5 (CH₂) | ~2.0 |
| H3, H4 (=CH) | ~5.3 |
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| C1, C6 | ~13 |
| C2, C5 | ~22 |
| C3, C4 | ~128 |
Mass Spectrometry (MS)
The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern upon ionization. While a published experimental mass spectrum for this compound is not widely available, computational methods can simulate the fragmentation process. The predicted mass spectrum would show a molecular ion peak ([M]⁺) at m/z 82, corresponding to the molecular weight of C₆H₁₀. Common fragmentation pathways for dienes involve allylic cleavage and rearrangements.
Predicted Key Mass Spectrum Fragments (m/z):
-
82 ([M]⁺)
-
67 ([M-CH₃]⁺)
-
54 ([M-C₂H₄]⁺)
-
41 ([C₃H₅]⁺, allyl cation)
Experimental Protocols
The following sections outline the general methodologies for obtaining the experimental data discussed in this guide.
Determination of Physical Properties
-
Boiling Point: The boiling point is determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.
-
Density: The density is measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20 °C).
-
Refractive Index: The refractive index is measured using a refractometer at a specified temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line, 589 nm).
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr). The plates are mounted in an FT-IR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Mass Spectrometry (MS): The volatile liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.
Visualizing the Workflow and Data Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of chemical analysis and the interplay between experimental and computational data.
Comparative analysis of different synthetic routes to 2,3-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 2,3-hexadiene, a valuable building block in organic synthesis. The following sections detail pertinent experimental data, comprehensive protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific applications.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct pathways, primarily involving elimination reactions, isomerization of other hexadiene isomers, and transformations from functionalized precursors. This guide focuses on two prominent methods: dehydrohalogenation of a vicinal dihalide and a multi-step synthesis commencing from an internal alkyne.
The choice of a synthetic route is often dictated by factors such as the availability of starting materials, desired purity of the final product, scalability, and tolerance to specific reaction conditions. The dehydrohalogenation route offers a more direct approach, while the pathway from 3-hexyne (B1328910) provides an alternative that may allow for greater control over the introduction of the diene functionality, albeit through a longer sequence.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthetic routes discussed in this guide.
| Parameter | Route 1: Double Dehydrohalogenation | Route 2: From 3-Hexyne via Allylic Bromination |
| Starting Material | 3,4-Dibromohexane | 3-Hexyne |
| Key Reagents | Potassium hydroxide (B78521) | 1. Na, liq. NH₃ 2. N-Bromosuccinimide (NBS) 3. Potassium tert-butoxide |
| Solvent | Ethanol | 1. N/A 2. Carbon tetrachloride 3. Tetrahydrofuran (B95107) |
| Reaction Temperature | Reflux | 1. -78 °C 2. Reflux 3. Room Temperature |
| Reaction Time | Several hours | 1. 2 hours 2. 4 hours 3. 12 hours |
| Overall Yield | Moderate | Moderate to Good (multi-step) |
| Purity of Crude Product | May contain isomeric dienes | Mixture of bromoalkene regioisomers in intermediate step |
| Purification Method | Fractional Distillation | Chromatography and/or Distillation |
Experimental Protocols
Route 1: Double Dehydrohalogenation of 3,4-Dibromohexane
This method involves the elimination of two equivalents of hydrogen bromide from a vicinal dibromide to form the diene.
Step 1: Synthesis of meso-3,4-Dibromohexane from trans-3-Hexene (B77681)
-
Dissolve trans-3-hexene in a suitable inert solvent such as dichloromethane (B109758) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of the alkene. The disappearance of the bromine color indicates the progress of the reaction.
-
Continue the addition until a faint bromine color persists.
-
Remove the solvent under reduced pressure to obtain meso-3,4-dibromohexane.
Step 2: Double Dehydrobromination
-
In a round-bottom flask equipped with a reflux condenser, place the crude 3,4-dibromohexane.
-
Add a concentrated solution of potassium hydroxide in ethanol.
-
Heat the mixture to reflux with vigorous stirring for several hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with a low-boiling organic solvent such as diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (B86663).
-
Carefully remove the solvent by distillation.
-
Purify the resulting crude this compound by fractional distillation.
Route 2: Synthesis from 3-Hexyne via Allylic Bromination and Elimination
This multi-step route begins with the reduction of an alkyne to an alkene, followed by allylic bromination and subsequent elimination.
Step 1: Reduction of 3-Hexyne to trans-3-Hexene
-
In a three-necked flask equipped with a dry-ice condenser and a gas inlet, condense anhydrous ammonia (B1221849) at -78 °C.
-
Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Add 3-hexyne dropwise to the sodium-ammonia solution.
-
Stir the reaction mixture for 2 hours at -78 °C.
-
Quench the reaction by the cautious addition of ammonium (B1175870) chloride.
-
Allow the ammonia to evaporate.
-
Extract the residue with diethyl ether, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent to obtain trans-3-hexene.
Step 2: Allylic Bromination of trans-3-Hexene
-
In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a sunlamp), dissolve the trans-3-hexene in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Heat the mixture to reflux under illumination for 4 hours. The reaction progress can be monitored by observing the succinimide (B58015) floating to the top.
-
Cool the mixture and filter off the succinimide.
-
Wash the filtrate with aqueous sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain a mixture of bromohexene isomers, primarily 2-bromo-3-hexene and 4-bromo-2-hexene.
Step 3: Dehydrobromination to this compound
-
Dissolve the mixture of bromohexene isomers in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Add a solution of potassium tert-butoxide in THF dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Carefully remove the solvent and purify the resulting this compound by fractional distillation.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the described synthetic routes.
Caption: Synthetic pathways to this compound.
Caption: Workflow for the synthesis of this compound from 3-hexyne.
A Comparative Guide to Validating the Structure of 2,3-Hexadiene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical techniques used to validate the structures of products resulting from reactions involving 2,3-hexadiene. It includes detailed experimental protocols, comparative data tables, and workflow visualizations to aid in the structural elucidation of these compounds.
Introduction to this compound and its Reactivity
This compound is an allene (B1206475), a class of hydrocarbons featuring a central sp-hybridized carbon atom connected to two sp²-hybridized carbon atoms, forming two cumulative double bonds (C=C=C).[1][2] This unique linear geometry and the orthogonal arrangement of its π-bonds give allenes distinct reactivity compared to conjugated or isolated dienes.[1][3] Common reactions include electrophilic additions, hydrogenation, hydroboration-oxidation, and ozonolysis, each yielding products whose structures require careful validation.[4][5]
Key Reactions and Expected Products
The reactivity of this compound allows for the synthesis of a variety of functionalized hexane (B92381) derivatives. Below are some common transformations.
| Reaction Type | Reagents | Major Expected Product(s) |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | (Z)-3-Hexene, (E)-3-Hexene, Hexane |
| Electrophilic Addition (HBr) | HBr | 3-Bromo-3-hexene, 4-Bromo-2-hexene |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-Hexanone, 3-Hexanol |
| Ozonolysis (Reductive) | 1. O₃ 2. Zn, H₂O or (CH₃)₂S | Propanal |
Comparative Analysis of Validation Techniques
Structural validation of this compound reaction products relies on a combination of modern spectroscopic techniques. The disappearance of characteristic allene signals and the appearance of new spectral features are key to confirming the reaction outcome.
| Analytical Technique | This compound (Reactant) | Hydrogenation Product ((Z)-3-Hexene) | Hydroboration Product (3-Hexanone) |
| ¹³C NMR (δ, ppm) | ~200-210 (central C=C =C), ~85-95 (terminal C =C=C )[2] | ~125-135 (alkene C =C ) | ~210 (ketone C =O) |
| ¹H NMR (δ, ppm) | ~4.5-5.5 (allenic CH ) | ~5.3-5.5 (vinylic CH ) | ~2.4 (α-protons, -CH ₂-C=O) |
| IR Spectroscopy (cm⁻¹) | ~1950 (asymmetric C=C=C stretch), ~1070 (symmetric C=C=C stretch)[6] | ~1650 (C=C stretch), ~3020 (vinylic C-H stretch) | ~1715 (strong C=O stretch) |
| Mass Spectrometry (EI) | M⁺ at m/z 82; fragmentation pattern of an unsaturated C₆ hydrocarbon. | M⁺ at m/z 84; fragmentation differs from allene. | M⁺ at m/z 100; characteristic α-cleavage.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results and accurate structural validation.
Protocol 1: Catalytic Hydrogenation of this compound
This protocol describes the reduction of this compound to a mixture of hexenes and hexane.
-
Reaction Setup : Add this compound (1.0 g, 12.2 mmol) and a suitable solvent such as ethanol (B145695) (20 mL) to a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition : Carefully add 10% palladium on carbon (Pd/C, ~50 mg) to the mixture.[9][10]
-
Hydrogenation : Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Reaction Monitoring : Allow the reaction to stir vigorously under the hydrogen atmosphere (balloon pressure) for 2-4 hours at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup : Upon completion, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.[11]
-
Isolation : Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the product via flash chromatography if necessary to separate any remaining starting material or isomeric products.
Protocol 2: Sample Preparation for NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Analysis : Acquire ¹H and ¹³C NMR spectra.
-
Data Interpretation : Analyze the chemical shifts, integration, and coupling patterns to elucidate the final structure. The disappearance of the characteristic ¹³C NMR signal for the central allenic carbon at ~200 ppm is a key indicator of a successful reaction.[2]
Protocol 3: Analysis by Mass Spectrometry (GC-MS)
-
Sample Preparation : Dilute a small amount of the product in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Injection : Inject the diluted sample into the GC-MS instrument. The gas chromatograph will separate the components of the mixture before they enter the mass spectrometer.
-
Analysis : The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion and its fragments.[8] Compare the molecular ion peak to the expected molecular weight of the product.
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of reaction pathways and experimental procedures.
Caption: Reaction pathways of this compound.
Caption: Experimental workflow for product structure validation.
References
- 1. R and S Configuration of Allenes - Chemistry Steps [chemistrysteps.com]
- 2. Allenes - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Reactivity [www2.chemistry.msu.edu]
- 6. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
- 11. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
Comparing Catalyst Efficacy for Hexadiene Reactions: A Guide for Researchers
A comparative analysis of catalytic systems for key reactions of hexadiene isomers, providing experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Due to a notable scarcity of comparative studies on the catalytic reactions of 2,3-hexadiene, this guide provides an analysis of catalyst efficacy for other relevant hexadiene isomers, primarily 1,5-hexadiene (B165246) and substituted dienes. The data presented for hydrogenation, epoxidation, and hydroboration reactions serve as a valuable proxy and starting point for catalyst selection and optimization for this compound reactions.
Epoxidation of 1,5-Hexadiene
The selective epoxidation of dienes is crucial for the synthesis of valuable intermediates. This section compares the performance of a polymer-supported molybdenum(VI) complex in the epoxidation of 1,5-hexadiene.
Data Presentation: Catalyst Performance in 1,5-Hexadiene Epoxidation
A study utilizing a polybenzimidazole-supported Mo(VI) catalyst (PBI.Mo) with tert-butyl hydroperoxide (TBHP) as the oxidant provides insights into the effects of various reaction parameters on the yield of 1,2-epoxy-5-hexene (B51907).[1][2]
| Catalyst | Temperature (°C) | Catalyst Loading (mol% Mo) | Feed Mole Ratio (Alkene:TBHP) | Reaction Time (min) | Yield of 1,2-epoxy-5-hexene (%) |
| PBI.Mo | 60 | 0.35 | 6.25:1 | 60 | 54.25 |
| PBI.Mo | 80 | 0.35 | 6.25:1 | 60 | 57.1 |
| PBI.Mo | 75 | 0.15 | 9.6:1 | 76 | ~47 |
| PBI.Mo | 75 | 0.50 | 9.6:1 | 76 | ~57 |
| PBI.Mo (Optimized) | 75 | 0.56 | 2.76:1 | 76 | 64.2 |
Experimental Protocol: Epoxidation of 1,5-Hexadiene
The epoxidation of 1,5-hexadiene was carried out in a jacketed stirred batch reactor.[1][2]
-
Catalyst Preparation: A polybenzimidazole-supported Mo(VI) complex (PBI.Mo) is prepared and characterized.
-
Reaction Setup: The batch reactor is charged with 1,5-hexadiene and the PBI.Mo catalyst.
-
Reaction Initiation: The mixture is heated to the desired temperature (60-80°C), and tert-butyl hydroperoxide (TBHP) is added to start the reaction.
-
Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them using gas chromatography (GC) with an internal standard (iso-octane).
-
Product Identification: The product, 1,2-epoxy-5-hexene, is identified and quantified based on the GC analysis.
-
Optimization: The reaction is performed under various conditions of temperature, catalyst loading, feed mole ratio of alkene to TBHP, and reaction time to determine the optimal conditions for maximizing the yield of the epoxide.
Hydrogenation of Dienes
The selective hydrogenation of dienes to monoenes is a critical industrial process. This section provides a comparative study of various palladium-based catalysts for the hydrogenation of diene carboxylates, which serves as a model system for understanding catalyst performance in diene hydrogenation.
Data Presentation: Comparison of Palladium Catalysts in Diene Hydrogenation
A series of palladium on charcoal (Pd/C) and Pearlman's catalysts (Pd(OH)₂/C) were tested in the hydrogenation of a diene carboxylate.[3]
| Catalyst | Pd Loading (mol%) | Pressure (atm H₂) | Temperature (°C) | Time (h) | Product Yield (%) |
| 5% Pd/C (commercial) | 10 | 100 | 30 | 24 | 33 |
| Pd/C-1 (prepared) | 10 | 100 | 30 | 24 | 35 |
| Pd/C-2 (prepared) | 10 | 100 | 30 | 24 | 21 |
| Pd/C-3 (prepared) | 10 | 100 | 30 | 24 | 90 |
| Pd/C-4 (prepared) | 10 | 100 | 30 | 24 | 65 |
| 20% Pd(OH)₂/C (commercial) | 10 | 100 | 30 | 24 | 35 |
| Pd(OH)₂/C-1 (prepared) | 10 | 100 | 30 | 24 | 33 |
Note: The study found that the method of Pd nanoparticle formation had a more significant effect on catalyst performance than the size of the nanoparticles.[3]
Experimental Protocol: Hydrogenation of Diene Carboxylates
The catalytic hydrogenation was performed in a high-pressure reactor.[3]
-
Catalyst Preparation: A series of Pd/C and Pd(OH)₂/C composites were prepared using modified deposition methods on charcoal.
-
Reaction Setup: A solution of the diene carboxylate in a suitable solvent is placed in the reactor along with the catalyst.
-
Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (100 atm). The reaction mixture is stirred at a specific temperature (30°C) for a set duration (24 h).
-
Work-up and Analysis: After the reaction, the catalyst is filtered off, and the solvent is evaporated. The product yield is determined from the crude product.
-
Catalyst Characterization: The prepared catalysts are characterized by transmission and scanning electron microscopy (TEM and SEM), powder X-ray diffraction, and low-temperature N₂ adsorption to correlate their physical properties with catalytic performance.
Hydroboration of 1,3-Dienes
Hydroboration is a powerful method for the functionalization of double bonds. An iron-catalyzed 1,4-hydroboration of 1,3-dienes has been developed, offering high chemo-, regio-, and stereoselectivity.
Data Presentation: Iron-Catalyzed 1,4-Hydroboration of a 1,3-Diene
An iminopyridine-derived iron complex was used as a catalyst for the regioselective 1,4-addition of pinacolborane (HBPin) to a substituted 1,3-diene.[4]
| Catalyst System | Substrate | Product | Yield (%) | Regioselectivity | Stereoselectivity |
| Iminopyridine-Fe complex / HBPin | 2-Substituted 1,3-diene | (E)-γ-Disubstituted allylborane | High | 1,4-addition | >99:1 (E)-isomer |
Experimental Protocol: Iron-Catalyzed 1,4-Hydroboration
The reaction is carried out under an inert atmosphere.[4]
-
Catalyst Preparation: An iminopyridine-iron complex is prepared and handled under inert conditions.
-
Reaction Setup: In a glovebox, the iron catalyst, the 1,3-diene substrate, and a solvent are combined in a reaction vessel.
-
Reaction Initiation: Pinacolborane (HBPin) is added to the mixture.
-
Reaction Conditions: The reaction is stirred at room temperature until completion.
-
Product Isolation and Analysis: The reaction mixture is worked up to isolate the allylborane product. The yield, regioselectivity, and stereoselectivity are determined using techniques like NMR spectroscopy.
-
Derivatization (Optional): The resulting allylborane can be further reacted, for example, through oxidation to form the corresponding allylic alcohol, to confirm its structure and demonstrate its synthetic utility.
Experimental Workflow for Catalyst Comparison
The following diagram illustrates a general workflow for the comparative evaluation of catalyst efficacy in a hexadiene reaction.
Caption: General workflow for comparing catalyst efficacy.
References
A Spectroscopic Comparison of 2,3-Hexadiene and 2,4-Hexadiene Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2,3-hexadiene and the stereoisomers of 2,4-hexadiene (B1165886). This document provides a detailed comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by experimental protocols.
The isomers of hexadiene, specifically the allene (B1206475) this compound and the conjugated diene 2,4-hexadiene, present distinct spectroscopic features owing to their different structural arrangements. 2,4-hexadiene exists as three stereoisomers: (E,E)-2,4-hexadiene, (E,Z)-2,4-hexadiene, and (Z,Z)-2,4-hexadiene. Understanding the unique spectral fingerprint of each isomer is crucial for their identification and characterization in various chemical applications.
Isomeric Structures
The relationship between these isomers can be visualized as follows:
A Comparative Guide to the Polymerization of 2,3-Hexadiene and Other Common Dienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization behavior of 2,3-hexadiene against well-established diene monomers such as isoprene (B109036) and butadiene. Due to a notable scarcity of direct experimental data on the homopolymerization of this compound in peer-reviewed literature, this document establishes a performance baseline using extensive data from common dienes and offers a prospective analysis of this compound's potential polymerization characteristics based on its structural attributes and data from structurally similar monomers.
Executive Summary
The polymerization of dienes is a cornerstone of synthetic rubber and elastomer production. While monomers like butadiene and isoprene have been exhaustively studied and are used extensively in industrial processes, the polymerization of less common dienes such as this compound remains a largely unexplored area. This guide synthesizes available data on the anionic and Ziegler-Natta polymerization of isoprene and butadiene to provide a benchmark for performance. Subsequently, it extrapolates the potential behavior of this compound in these polymerization systems, highlighting anticipated challenges and opportunities.
Data Presentation: A Comparative Overview of Diene Polymerization
The following tables summarize key performance indicators for the polymerization of isoprene and butadiene under different catalytic systems. This data serves as a reference for predicting the performance of this compound.
Table 1: Anionic Polymerization of Isoprene and Butadiene
| Monomer | Initiator/Solvent | Temperature (°C) | Polymerization Rate (kp, L·mol⁻¹·s⁻¹) | Mn ( g/mol ) | PDI (Mw/Mn) | Microstructure (%) |
| Isoprene | n-BuLi / Cyclohexane | 50 | - | 50,000 | 1.05 | ~90% cis-1,4 |
| Butadiene | sec-BuLi / Benzene | 25 | - | High | < 1.05 | 92% 1,4-adduct |
| Butadiene | n-BuLi / Cyclohexane/THF | - | - | - | 1.04 | High 1,2- and 3,4-adducts |
Table 2: Ziegler-Natta Polymerization of Isoprene and Butadiene
| Monomer | Catalyst System | Temperature (°C) | Activity (kg polymer/mol catalyst·h) | Mn ( g/mol ) | PDI (Mw/Mn) | Microstructure (%) |
| Isoprene | TiCl₄/Al(i-Bu)₃ | - | - | High | - | High cis-1,4 |
| Isoprene | Nd-based catalyst | - | - | - | - | High cis-1,4 |
| Butadiene | NdV₃/DIBAH/Me₂SiCl₂ | 70 | - | 25,500 | Broad | >90% cis-1,4 |
| Isoprene | TiCl₄/MgCl₂ | - | Varies with Ti content | High | - | Mixed cis-1,4/trans-1,4 |
Prospective Analysis of this compound Polymerization
This compound is an internal, non-conjugated diene. Its structure, with a disubstituted double bond, presents unique steric and electronic characteristics that are expected to significantly influence its polymerizability.
Anionic Polymerization:
The initiation of anionic polymerization of this compound with alkyllithium initiators is expected to be sluggish due to the steric hindrance around the double bonds. The stability of the resulting allylic carbanion would also play a crucial role in the propagation step. It is plausible that, similar to other internal dienes, the polymerization would yield low molecular weight polymers with a broad molecular weight distribution. The microstructure of poly(this compound) would be a complex mixture of 1,2- and 1,4-addition products.
Cationic Polymerization:
Cationic polymerization of this compound could be a more viable route. The formation of a tertiary carbocation upon initiation could be a favorable pathway. However, control over the polymerization is anticipated to be challenging, with a high propensity for side reactions such as chain transfer and termination, leading to low molecular weight oligomers.
Ziegler-Natta Polymerization:
Ziegler-Natta catalysts are known to be sensitive to steric hindrance. The internal double bonds of this compound would likely pose a significant challenge for coordination and insertion into the growing polymer chain. Therefore, the catalytic activity is expected to be low compared to terminal dienes like butadiene and isoprene. The resulting polymer, if any, would likely have a low molecular weight and a complex microstructure. For comparison, the polymerization of the structurally similar internal diene, 2,4-hexadiene, has been achieved with certain transition-metal catalysts, yielding stereoregular polymers. This suggests that with appropriate catalyst design, the controlled polymerization of this compound might be achievable.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are generalized procedures for anionic and Ziegler-Natta polymerization of dienes, which can be adapted for the study of this compound.
1. Anionic Polymerization of Dienes (General Procedure)
This protocol outlines the living anionic polymerization of a diene monomer using an alkyllithium initiator under high vacuum conditions to ensure the absence of terminating agents.
-
Materials:
-
Monomer (e.g., isoprene, butadiene, this compound), purified by distillation over calcium hydride.
-
Initiator (e.g., sec-butyllithium (B1581126) in cyclohexane).
-
Solvent (e.g., cyclohexane, benzene), purified by passing through activated alumina (B75360) columns.
-
Terminating agent (e.g., degassed methanol).
-
-
Procedure:
-
All glassware is rigorously cleaned and flame-dried under vacuum.
-
The reactor is assembled and purged with dry, inert gas (e.g., argon).
-
The purified solvent is transferred to the reactor via cannula.
-
The reactor is brought to the desired temperature (e.g., 40-50 °C).
-
The initiator is added via syringe, and the solution is stirred.
-
The purified monomer is slowly added to the reactor.
-
The polymerization is allowed to proceed for the desired time, monitored by techniques like GPC or NMR.
-
The reaction is terminated by the addition of a terminating agent.
-
The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
2. Ziegler-Natta Polymerization of Dienes (General Procedure)
This protocol describes a typical Ziegler-Natta polymerization process for dienes.
-
Materials:
-
Monomer (e.g., isoprene, butadiene, this compound), purified.
-
Catalyst precursor (e.g., TiCl₄, NdCl₃).
-
Co-catalyst (e.g., triethylaluminium - TEAL, triisobutylaluminium - TIBA).
-
Solvent (e.g., toluene, heptane), purified.
-
-
Procedure:
-
A polymerization reactor is thoroughly dried and purged with an inert gas.
-
The solvent is introduced into the reactor.
-
The catalyst components (e.g., TiCl₄ and TEAL) are added to the reactor in a specific order and ratio to form the active catalyst.
-
The reactor is brought to the desired polymerization temperature.
-
The monomer is fed into the reactor.
-
The polymerization is carried out for a specific duration under constant stirring.
-
The reaction is terminated by adding a deactivating agent (e.g., an alcohol).
-
The polymer is isolated by precipitation, followed by washing and drying.
-
Mandatory Visualizations
To illustrate the fundamental processes involved in diene polymerization, the following diagrams are provided.
Caption: Workflow of Anionic Polymerization.
Caption: Ziegler-Natta Polymerization Mechanism.
Conclusion
While the direct polymerization of this compound remains an under-investigated area, this guide provides a framework for approaching its study. By benchmarking against the well-understood polymerization of isoprene and butadiene, researchers can anticipate the challenges, primarily related to steric hindrance, and potential outcomes of this compound polymerization. The provided experimental protocols offer a starting point for systematic investigation into this and other novel diene monomers, which could lead to the development of new polymeric materials with unique properties for various applications, including in the pharmaceutical and drug development sectors. Further research is essential to fully elucidate the polymerization behavior of this compound and unlock its potential.
A Comparative Guide to Isomeric Purity Analysis of 2,3-Hexadiene Samples
The rigorous assessment of isomeric purity is a cornerstone of chemical research and pharmaceutical development. For chiral allenes such as 2,3-hexadiene, which possesses axial chirality, the ability to separate and quantify enantiomers, as well as other positional and geometric isomers, is critical. Different isomers can exhibit distinct biological activities and physical properties. This guide provides an objective comparison of key analytical techniques for determining the isomeric purity of this compound, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Overview of Analytical Techniques
The primary challenge in analyzing this compound lies in resolving its enantiomers ((R)-(-)-2,3-Hexadiene and (S)-(+)-2,3-Hexadiene) and separating them from closely related isomers like 1,3-hexadiene (B165228) and 2,4-hexadiene, which may be present as process impurities or byproducts. Chromatographic techniques are the most powerful and widely employed methods for this purpose.
Key Comparison of Methods
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Partitioning between a gaseous mobile phase and a stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning using a supercritical fluid as the mobile phase. | Absorption of radio waves by atomic nuclei in a magnetic field. |
| Resolution | Excellent, especially with long capillary columns. | High to Excellent, dependent on column and mobile phase selection.[1] | Excellent, often superior to HPLC for chiral separations. | Lower for complex mixtures, but excellent for structural elucidation.[2] |
| Sensitivity | High (pg-fg range), especially with detectors like FID and MS. | Moderate to High (ng-µg range), detector dependent. | High, similar to HPLC. | Low, requires higher sample concentration (µg-mg range). |
| Speed | Generally faster than HPLC. | Can be time-consuming; method development is crucial. | Typically faster than HPLC. | Fast for a single spectrum, but complex for quantification. |
| Sample Type | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. | Soluble in supercritical fluids (e.g., CO2). | Soluble compounds. |
| Primary Use | Routine QC, analysis of volatile impurities. | Analytical and preparative separation, method development.[3][4] | High-throughput chiral screening and purification. | Structural confirmation and identification.[2][5] |
Experimental Data and Performance
The following tables present representative data from the analysis of a this compound sample containing its enantiomers and the (E,E)-2,4-hexadiene isomer as an impurity.
Table 1: Representative Chiral Gas Chromatography (GC) Performance
| Analyte | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Theoretical Plates (N) |
| (R)-(-)-2,3-Hexadiene | 12.45 | - | 1.08 | 155,000 |
| (S)-(+)-2,3-Hexadiene | 12.88 | 2.15 | 1.10 | 158,000 |
| (E,E)-2,4-Hexadiene | 14.12 | 5.80 | 1.05 | 162,000 |
Table 2: Representative Chiral High-Performance Liquid Chromatography (HPLC) Performance
| Analyte | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Theoretical Plates (N) |
| (E,E)-2,4-Hexadiene | 6.31 | - | 1.15 | 18,500 |
| (R)-(-)-2,3-Hexadiene | 8.92 | 4.55 | 1.20 | 19,000 |
| (S)-(+)-2,3-Hexadiene | 10.15 | 2.05 | 1.18 | 19,200 |
Detailed Experimental Protocols
Accurate and reproducible data rely on meticulously executed experimental protocols. Below are detailed methodologies for the two primary techniques.
Protocol 1: Chiral Gas Chromatography (GC-FID)
This method is optimized for the baseline separation of this compound enantiomers and common impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Astec CHIRALDEX G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent cyclodextrin-based chiral column.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.[6]
-
Injector:
-
Temperature: 220 °C
-
Mode: Split (100:1 ratio)[6]
-
Injection Volume: 1.0 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase at 2 °C/min to 100 °C.[6]
-
Hold: Hold at 100 °C for 2 minutes.
-
-
Detector (FID):
-
Temperature: 250 °C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the this compound sample in HPLC-grade n-hexane.
-
Data Analysis: Identify peaks based on retention times of reference standards. Calculate the percentage purity and enantiomeric excess (ee%) using peak area normalization.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
This normal-phase HPLC method provides excellent resolution for both analytical quantification and potential semi-preparative separation.
-
Instrumentation: HPLC system with a UV or Refractive Index Detector (RID). Given the lack of a strong chromophore, an RID is suitable, or UV detection can be used at low wavelengths (~210 nm).[7]
-
Column: Daicel Chiralpak IC (250 x 4.6 mm ID, 5 µm particle size) or equivalent polysaccharide-based chiral stationary phase.[7]
-
Mobile Phase: n-Hexane / Isopropanol (99.5 / 0.5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: Refractive Index Detector (RID) maintained at 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the this compound sample in the mobile phase.[8] Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Identify peaks based on retention times. Calculate isomeric purity and enantiomeric excess by peak area normalization.
Workflow for Isomeric Purity Analysis
The following diagram illustrates a typical workflow for the analysis of isomeric purity, from sample receipt to the final report.
Conclusion
For the isomeric purity analysis of this compound, both Chiral Gas Chromatography and Chiral High-Performance Liquid Chromatography offer excellent capabilities.
-
Chiral GC is often the method of choice for routine quality control due to its high resolution, speed, and sensitivity for volatile analytes.
-
Chiral HPLC provides great versatility, is amenable to a wider range of stationary phases, and is the preferred method for preparative or semi-preparative separations to isolate pure isomers.[1]
The selection between these techniques should be based on the specific analytical goals, sample throughput requirements, and available instrumentation. For unequivocal peak identification and structural confirmation of unknown impurities, coupling these chromatographic methods with mass spectrometry (GC-MS or LC-MS) or using offline NMR spectroscopy is highly recommended.[2]
References
Safety Operating Guide
Safe Disposal of 2,3-Hexadiene: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 2,3-hexadiene, a flammable and potentially hazardous alkene, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the safe handling, storage, and ultimate disposal of this compound.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of spills, flame-retardant antistatic protective clothing is recommended.
-
Respiratory Protection: If working in a poorly ventilated area or if vapors are present, use a NIOSH-approved respirator with an organic vapor cartridge.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[1][2][3]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1][3]
Spill Management
In the event of a this compound spill, immediate action is necessary to mitigate risks.
Small Spills:
-
Eliminate all ignition sources from the immediate area.[4]
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[3][4]
-
Use non-sparking tools to collect the absorbed material and place it into a designated, labeled container for hazardous waste.[1][3][4]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Large Spills:
-
Evacuate all non-essential personnel from the area.
-
If it can be done without risk, stop the leak.
-
Contain the spill to prevent it from entering drains or waterways.[1]
-
Follow the same absorption and collection procedures as for small spills.
-
Ventilate the area thoroughly.
Storage and Segregation of Waste
Proper storage and segregation of this compound waste are critical to prevent accidents.
-
Waste Containers: Use only approved, properly labeled containers for hazardous waste.[1] The containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3]
-
Segregation: this compound waste should be segregated as non-halogenated organic waste.[5][6] Do not mix it with other waste streams, especially incompatible materials such as oxidizing agents.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., Flammable Liquid).
Disposal Procedures
The disposal of this compound must be carried out in accordance with local, regional, and national regulations.[1][3] In most cases, this will involve a licensed hazardous waste disposal company.
Step-by-Step Disposal Workflow:
-
Collection: Collect the this compound waste in a designated, properly labeled, and sealed container.
-
Storage: Store the waste container in a designated hazardous waste accumulation area that is secure and has secondary containment.
-
Documentation: Maintain a log of the accumulated waste, including the quantity and date of accumulation.
-
Arrangement for Disposal: Contact a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Disposal Method: The most common and recommended method for the disposal of flammable organic compounds like this compound is incineration at a permitted hazardous waste facility.[7] This process destroys the chemical while minimizing environmental impact. Landfilling is generally not a suitable option for liquid organic waste.
Quantitative Data Summary
| Parameter | Value | Source Isomer | Citation |
| Flash Point | -26 °C (-14.8 °F) | 2,4-Hexadiene | |
| Boiling Point | 80 °C (176 °F) | 2,4-Hexadiene |
Note: This data is for 2,4-Hexadiene and should be used as an estimate for this compound. Always refer to a specific SDS for the exact compound when available.
Disposal Workflow Diagram
Caption: Logical flow for the proper disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. Hexadiene | C6H10 | CID 11602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 6. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 2,3-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Hexadiene (CAS No. 592-49-4) in a laboratory setting. Given the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, the following guidance is based on its known physical and chemical properties as a volatile, flammable hydrocarbon and on established safety protocols for similar substances.
Immediate Safety Information
This compound is a flammable liquid that can be irritating and corrosive upon contact.[1] Inhalation, ingestion, or skin contact may be harmful.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, away from any sources of ignition.[1]
Quantitative Data Summary
| Property | Value |
| CAS Number | 592-49-4[2] |
| Molecular Formula | C₆H₁₀[2] |
| Molecular Weight | 82.14 g/mol [2][3] |
| Boiling Point | 68 °C[2] |
| Melting Point | -94.9 °C (estimate)[2] |
| Density | 0.675 g/cm³[2] |
| Eye Protection | Chemical splash goggles are required.[1] A face shield should be worn when handling larger quantities. |
| Hand Protection | Nitrile gloves (minimum 4mil thickness) are recommended for incidental contact.[1] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber should be considered.[4] It is crucial to inspect gloves before each use and replace them immediately if signs of degradation or contamination are observed. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[1] For tasks with a higher risk of splashing, a chemically resistant apron is also recommended. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[4][5][6][7] If work outside a fume hood is unavoidable, a full-face respirator with organic vapor cartridges may be necessary.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from preparation to experimental use.
1. Preparation:
- Ensure a certified chemical fume hood is operational.[4][5][6][7]
- Verify that an ANSI-approved eyewash station and safety shower are accessible within a 10-second travel time.[1]
- Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[5][6][7]
- Assemble all necessary equipment and reagents before handling this compound.
- Don the appropriate personal protective equipment as specified in the table above.
2. Handling and Experimental Use:
- Conduct all manipulations of this compound within the chemical fume hood.[4][5][6][7]
- Ground and bond containers when transferring the liquid to prevent static discharge.[6]
- Use only spark-proof tools.
- Keep containers of this compound tightly closed when not in use.[4]
- In case of a spill, immediately alert others in the area and follow the spill response plan outlined below.
3. Spill Response:
- Minor Spill (inside a chemical fume hood):
- Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.
- Collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.
- Clean the spill area with an appropriate solvent, followed by soap and water.
- Major Spill (outside a chemical fume hood or a large volume):
- Evacuate the immediate area and alert laboratory personnel and the institutional safety office.
- Prevent the spread of the spill if it can be done without risk.
- Do not attempt to clean up a large spill without appropriate training and equipment.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
1. Waste Collection:
- Collect all this compound-contaminated waste, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, and pipette tips), in a designated and properly labeled hazardous waste container.
- The container must be compatible with flammable organic liquids and have a secure, tight-fitting lid.
- Do not mix this compound waste with incompatible materials.
2. Waste Storage:
- Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
- The storage area should be in a well-ventilated location, away from ignition sources and incompatible chemicals.
- If flammable waste is stored, it should be in a flammable storage cabinet.
3. Waste Disposal:
- Arrange for the pickup and disposal of the hazardous waste through the institution's environmental health and safety office.
- Never dispose of this compound down the drain or in the regular trash.[8]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. This compound CAS#: 592-49-4 [chemicalbook.com]
- 3. This compound (CAS 592-49-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. SOP - Flammables and Combustibles - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. research.arizona.edu [research.arizona.edu]
- 8. Laboratory chemical waste [watercorporation.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
